3-(hydroxymethyl)-4-nitrophenol
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVFIWBWJXDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975871 | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60463-12-9 | |
| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Hydroxymethyl)-4-nitrophenol
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Nitrophenol derivatives, in particular, serve as crucial intermediates, offering a rich platform for functional group manipulation. This guide provides a comprehensive technical overview of 3-(hydroxymethyl)-4-nitrophenol (CAS No: 60463-12-9), a compound distinguished by its trifunctional nature. The presence of a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an electron-withdrawing nitro group on a benzene ring imparts a unique reactivity profile.
This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, synthesis, reactivity, and potential applications, ensuring a deep and practical understanding of its chemical utility.
Section 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. These characteristics dictate solubility, reaction conditions, and appropriate analytical methods.
Physicochemical Properties
The physical and chemical attributes of this compound are summarized below. These values are critical for experimental design, including solvent selection, purification strategies, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 60463-12-9 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Hydroxy-2-nitrobenzyl alcohol | [2] |
| Melting Point | 111-115 °C | [1] |
| Boiling Point | 398.6 °C | [1] |
| Density | 1.489 g/cm³ | [1] |
| Flash Point | 184.1 °C | [1] |
| Topological Polar Surface Area | 86.3 Ų | [1][3] |
| XLogP3 | 1.2 - 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a comprehensive public database of spectra for this specific compound is limited, data for closely related analogs like 3-methyl-4-nitrophenol provide valuable predictive insights.[4][5][6]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic protons of the two hydroxyl groups. The electron-withdrawing effect of the nitro group and the electron-donating effects of the hydroxyl and hydroxymethyl groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the six aromatic carbons and the single carbon of the hydroxymethyl group. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.
-
FTIR Spectroscopy : The infrared spectrum provides crucial information about the functional groups. Key expected absorption bands include:
-
A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups (approx. 3200-3600 cm⁻¹).
-
Asymmetric and symmetric N-O stretching bands for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
-
C-O stretching bands for the alcohol and phenol (approx. 1000-1260 cm⁻¹).
-
Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹).
-
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[1][2]
Section 2: Synthesis and Purification
The synthesis of hydroxymethylated nitrophenols typically involves electrophilic aromatic substitution on a phenol precursor. A general and effective approach is the hydroxymethylation of a suitable nitrophenol using formaldehyde under acidic conditions.
Proposed Synthesis Workflow
The diagram below outlines a logical workflow for the synthesis of this compound, starting from m-nitrophenol. This pathway is based on established methodologies for the hydroxymethylation of phenols.[7][8]
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous transformations.[7] Researchers must adapt and optimize conditions based on laboratory-specific findings and safety assessments.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-nitrophenol (1 equivalent) with a suitable solvent (e.g., water or a water/alcohol mixture).
-
Addition of Reagents : Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.5-2.0 equivalents) to the flask. Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Causality Insight : The acid protonates the formaldehyde, generating a highly electrophilic carbocation intermediate that is necessary for the electrophilic attack on the electron-rich phenol ring.
-
-
Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. A crude product may precipitate. If not, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification : The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) is the most common method for purification. This step is critical to remove unreacted starting materials and isomeric byproducts.
-
Self-Validation : The purity of the final product should be confirmed by melting point analysis (a sharp melting range indicates high purity) and spectroscopic methods (NMR, HPLC) to ensure the absence of impurities.
-
Section 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by the interplay of its three functional groups.
-
Phenolic Hydroxyl Group (-OH) : This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.
-
Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted into a better leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Nitro Group (-NO₂) : This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It also provides a site for reduction to an amino group (-NH₂), a key transformation in the synthesis of many pharmaceutical agents.
Key Transformations
The molecule's functionality allows for a variety of synthetic transformations:
-
Oxidation of the Hydroxymethyl Group : Using mild oxidizing agents like manganese dioxide (MnO₂) can yield the corresponding aldehyde (5-hydroxy-2-nitrobenzaldehyde), while stronger agents like potassium permanganate (KMnO₄) or chromic acid can produce the carboxylic acid (5-hydroxy-2-nitrobenzoic acid).
-
Reduction of the Nitro Group : A variety of reducing agents, such as H₂ with a metal catalyst (Pd, Pt), or metals in acidic media (Fe/HCl, Sn/HCl), can selectively reduce the nitro group to an amine, yielding 4-amino-3-(hydroxymethyl)phenol. This transformation is fundamental for introducing a key nucleophilic site.
-
Reactions of the Phenolic Hydroxyl : The phenol can undergo etherification (e.g., Williamson ether synthesis) or esterification to protect the hydroxyl group or to introduce new functionalities.
Mechanistic Insight: The Role of Quinone Methide Intermediates
The proximity of the hydroxyl and hydroxymethyl groups in nitrophenol derivatives can facilitate the formation of reactive intermediates known as quinone methides, especially under basic or thermal conditions.[8] These intermediates are highly susceptible to nucleophilic attack and are key in polymerization and condensation reactions. The electron-withdrawing nitro group can further influence the stability and reactivity of these intermediates.
Caption: Selective reduction of the nitro group to an amine.
Section 4: Applications in Research and Drug Development
While direct applications of this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant to medicinal chemistry.
-
Intermediate for Bioactive Molecules : The related compound, 3-methyl-4-nitrophenol, is a known intermediate in the synthesis of pesticides like fenitrothion.[9][10] Similarly, this compound can serve as a precursor to a wide range of more complex molecules. The ability to selectively reduce the nitro group to an amine while retaining the two hydroxyl functionalities makes it a valuable scaffold for building libraries of compounds for biological screening.
-
Scaffold for Kinase Inhibitors : The aminophenol core, accessible from this compound, is a common feature in many kinase inhibitors used in oncology. The hydroxyl and aminomethyl groups can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Precursor for Drug Conjugates : The isomeric 4-hydroxy-3-nitrobenzyl alcohol has been utilized in the preparation of monoclonal antibody-drug conjugates for cancer therapy, highlighting the utility of this chemical class in bioconjugation.[11]
Section 5: Safety and Handling
As with all nitrophenol derivatives, this compound must be handled with appropriate care.
-
GHS Hazards : It is classified as causing skin irritation (H315).[1] Related compounds are often harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[14]
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible substances such as strong oxidizing agents and strong bases.[14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. All waste materials should be treated as hazardous.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its trifunctional nature provides multiple handles for synthetic modification, allowing for the strategic construction of complex molecular architectures. The ability to perform selective transformations, such as the reduction of the nitro group or the oxidation of the alcohol, makes it a powerful tool for chemists in academic research and the pharmaceutical industry. A comprehensive understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the development of novel chemical entities.
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A Comprehensive Technical Guide to the Synthesis of 3-(hydroxymethyl)-4-nitrophenol
Abstract
This technical guide provides an in-depth exploration of a reliable and well-documented synthetic pathway to 3-(hydroxymethyl)-4-nitrophenol, a valuable substituted phenol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide will focus on a robust two-step synthesis commencing with the nitration of m-hydroxybenzaldehyde, followed by the selective reduction of the resulting aldehyde. The rationale behind the chosen methodologies, detailed experimental protocols, reaction mechanisms, and characterization techniques are thoroughly discussed to ensure scientific integrity and practical applicability.
Introduction: Significance of this compound
Substituted nitrophenols are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of a wide array of more complex molecules. This compound, with its trifunctional nature comprising a phenolic hydroxyl, a hydroxymethyl, and a nitro group, presents a unique scaffold for further chemical elaboration. The strategic placement of these functional groups allows for regioselective modifications, making it a key building block in the development of novel pharmaceuticals and other functional materials.
This guide will focus on a logical and experimentally validated synthetic route, emphasizing the chemical principles that govern the transformations and providing the necessary details for successful replication in a laboratory setting.
Strategic Overview of the Synthesis Pathway
The chosen synthetic strategy for this compound involves a two-step sequence starting from the readily available m-hydroxybenzaldehyde. This approach is favored due to its logical progression and the generally reliable nature of the individual reactions.
The overall transformation can be visualized as follows:
Spectroscopic Data for 3-(hydroxymethyl)-4-nitrophenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(hydroxymethyl)-4-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to offer valuable insights into the structural characterization of this compound. Furthermore, it outlines detailed, field-proven protocols for the experimental acquisition of such data, ensuring a self-validating system for researchers.
Introduction to this compound
This compound, with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol , is a nitroaromatic compound. Its structure features a phenol ring substituted with a hydroxymethyl group at position 3 and a nitro group at position 4. This substitution pattern dictates its chemical reactivity and spectroscopic properties. The presence of multiple functional groups, including a phenolic hydroxyl, an alcoholic hydroxyl, and a nitro group, gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization in various research and development settings.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions were generated using validated computational models and serve as a reliable reference for the identification and structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms in this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 11.5 | br s | 1H | Ar-OH |
| 8.10 | d | 1H | Ar-H |
| 7.25 | dd | 1H | Ar-H |
| 7.00 | d | 1H | Ar-H |
| 5.0 - 5.5 | br s | 1H | CH₂-OH |
| 4.60 | s | 2H | Ar-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-OH |
| 142.0 | C-NO₂ |
| 135.0 | C-CH₂OH |
| 128.0 | Ar-C |
| 120.0 | Ar-C |
| 118.0 | Ar-C |
| 62.0 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound reveals characteristic absorption bands for its hydroxyl, nitro, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, broad | O-H stretching (phenolic and alcoholic) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1580, 1490 | Medium-Strong | C=C stretching (aromatic) |
| 1520, 1340 | Strong | N-O stretching (nitro group) |
| 1250 | Strong | C-O stretching (phenol) |
| 1050 | Strong | C-O stretching (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 169 | 80 | [M]⁺ (Molecular ion) |
| 152 | 40 | [M - OH]⁺ |
| 139 | 100 | [M - CH₂O]⁺ |
| 123 | 60 | [M - NO₂]⁺ |
| 93 | 50 | [C₆H₅O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
For ¹³C spectral editing, acquire DEPT-135 and DEPT-90 spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Assign the peaks to the corresponding nuclei in the molecule.
-
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization and Mass Analysis:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [1] * The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.
-
Caption: Experimental workflow for EI-Mass Spectrometry.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the presented data is predictive, it offers a robust starting point for researchers engaged in the synthesis, characterization, and application of this compound. The detailed experimental protocols included herein provide a clear and actionable framework for obtaining empirical data, thereby enabling the validation and refinement of the predictive models. As a self-validating guide, it is intended to empower researchers to confidently identify and characterize this compound in their work.
References
- This guide was compiled using information from various chemical suppliers and spectroscopic d
- The predicted NMR and IR data are based on computational models and should be confirmed by experimental d
- The experimental protocols are generalized and may require optimization based on the specific instrument
- Electron Ionization for GC–MS | LCGC Intern
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1H NMR spectrum of 3-(hydroxymethyl)-4-nitrophenol
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)-4-nitrophenol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the structural and electronic factors that define the molecule's NMR signature. We will cover theoretical prediction, a detailed experimental protocol, and advanced interpretation techniques, grounding our discussion in the fundamental principles of NMR spectroscopy and its critical role in modern chemical analysis and drug discovery.[1][2][3][4]
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of small molecules is paramount.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled, atom-level insight into molecular structure, connectivity, and conformation.[1][5] This guide focuses on this compound, a substituted phenol derivative whose structure presents an excellent case study for applying fundamental and advanced ¹H NMR principles. Understanding its spectral characteristics is essential for quality control, reaction monitoring, and as a foundational step in fragment-based drug discovery programs where such scaffolds may be employed.[5]
Molecular Structure and Proton Environments
To predict and interpret the ¹H NMR spectrum, we must first dissect the molecular structure of this compound and identify all unique proton environments. The molecule contains a benzene ring substituted with three different groups: a hydroxyl (-OH), a hydroxymethyl (-CH₂OH), and a nitro (-NO₂) group. This substitution pattern results in five distinct proton environments.
Caption: Structure of this compound with distinct proton environments labeled.
The five unique proton sets are:
-
Ar-OH: The phenolic hydroxyl proton.
-
H-2, H-5, H-6: The three aromatic protons on the benzene ring.
-
-CH₂-: The two benzylic protons of the hydroxymethyl group.
-
-CH₂OH: The alcoholic hydroxyl proton of the hydroxymethyl group.
Theoretical ¹H NMR Spectrum Prediction
Based on the structure, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, and multiplicity.
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its electronic environment.[5]
-
Aromatic Protons (H-2, H-5, H-6): These typically resonate between 6.5 and 8.5 ppm.[6][7] The powerful electron-withdrawing nitro group (-NO₂) at position 4 will significantly deshield adjacent protons (H-5) and, to a lesser extent, the proton para to it (H-2), shifting them downfield. Conversely, the electron-donating hydroxyl (-OH) group at position 1 will shield ortho (H-2, H-6) and para protons. The hydroxymethyl group (-CH₂OH) is weakly electron-donating. The interplay of these effects determines the final positions.
-
H-5: Positioned ortho to the strongly withdrawing -NO₂ group, this proton will be the most deshielded and appear furthest downfield.
-
H-2: Located ortho to the -OH group and para to the -NO₂ group, its position will be a balance of shielding and deshielding effects.
-
H-6: Situated ortho to the -OH group and meta to the -NO₂ group, this proton is expected to be the most shielded (upfield) of the aromatic protons.
-
-
Benzylic Protons (-CH₂-): These protons, being attached to a carbon adjacent to the aromatic ring, typically appear in the 4.5-5.0 ppm range.
-
Hydroxyl Protons (Ar-OH, -CH₂OH): The chemical shifts of these exchangeable protons are highly variable and depend on solvent, concentration, and temperature.[8][9] In a solvent like DMSO-d₆, which forms strong hydrogen bonds, they are more likely to be observed as distinct signals. The phenolic Ar-OH proton is generally more deshielded (9-10 ppm) due to the acidity and resonance of the phenol ring, while the alcoholic -CH₂OH proton appears further upfield (4-5 ppm).[8]
Integration
The integration, or the area under each signal, is directly proportional to the number of protons it represents.
-
Aromatic signals (H-2, H-5, H-6): Each will integrate to 1H.
-
Benzylic signal (-CH₂-): Will integrate to 2H.
-
Hydroxyl signals (Ar-OH, -CH₂OH): Each will integrate to 1H. The expected integration ratio is therefore 1:1:1:2:1:1.
Spin-Spin Coupling and Multiplicity
Spin-spin coupling provides information about neighboring, non-equivalent protons.[10] The number of peaks in a signal (multiplicity) is predicted by the n+1 rule.
-
H-2: Is coupled to H-6 (meta-coupling, ⁴J). This will likely appear as a doublet. Meta coupling constants (⁴J) are typically small, around 2-3 Hz.[6][10]
-
H-5: Is coupled to H-6 (ortho-coupling, ³J). This will appear as a doublet. Ortho coupling constants (³J) are larger, typically 7-10 Hz.[6][11]
-
H-6: Is coupled to both H-5 (ortho) and H-2 (meta). It will therefore appear as a doublet of doublets (dd).
-
-CH₂- Protons: These two protons are chemically equivalent and will appear as a single peak. They may couple with the adjacent alcoholic -CH₂OH proton, which would split the signal into a triplet (if the exchange rate is slow).
-
-CH₂OH Proton: This proton may couple with the two -CH₂- protons, appearing as a triplet. However, hydroxyl proton coupling is often not observed due to rapid chemical exchange with the solvent or trace water.[12]
-
Ar-OH Proton: This phenolic proton typically does not show coupling and appears as a broad singlet due to rapid exchange.[8][12]
Caption: Predicted ¹H-¹H coupling pathways for this compound.
Summary of Predictions
The predicted spectral data are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant(s) (J, Hz) |
| Ar-OH | 9.0 - 10.5 | Broad Singlet (br s) | 1H | N/A |
| H-5 | 8.0 - 8.2 | Doublet (d) | 1H | ³J ≈ 8-9 Hz |
| H-2 | 7.5 - 7.7 | Doublet (d) | 1H | ⁴J ≈ 2-3 Hz |
| H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | 1H | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |
| -CH₂- | 4.6 - 4.8 | Singlet or Doublet | 2H | ³J ≈ 5-6 Hz (if coupled) |
| -CH₂OH | 4.5 - 5.5 | Singlet or Triplet | 1H | ³J ≈ 5-6 Hz (if coupled) |
*Multiplicity is dependent on solvent and temperature, which affect proton exchange rates.
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[13]
Caption: Standard experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Solvent Selection: Choose an appropriate deuterated solvent.[14][15] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's spectrum.[13][14]
-
Expertise: For this molecule, DMSO-d₆ is an excellent choice. Its high polarity ensures good solubility, and its ability to form hydrogen bonds slows the exchange rate of the -OH protons, making them and their potential couplings observable. Chloroform-d (CDCl₃) is another common choice, but -OH signals may be broader or exchange more rapidly.[14][15] The residual proton signal of DMSO-d₆ appears around 2.50 ppm.
-
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18] Solid particles will degrade spectral quality.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer "locks" onto the deuterium frequency of the solvent to stabilize the magnetic field during the experiment.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp lines and high resolution.
-
Acquire a standard 1D ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Advanced Techniques for Unambiguous Assignment
For a molecule with multiple signals in a crowded region, one-dimensional NMR may not be sufficient for definitive assignment. Two-dimensional NMR experiments are invaluable for confirming connectivity.
-
D₂O Exchange: To definitively identify the hydroxyl proton signals, a "D₂O shake" can be performed.[8] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -OH protons will exchange with deuterium and their signals will disappear from the spectrum, confirming their identity.[8]
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other.[19] A cross-peak between two signals in a COSY spectrum provides direct evidence of a J-coupling interaction. For this compound, we would expect to see:
-
A cross-peak between H-6 and H-5 (ortho coupling).
-
A cross-peak between H-6 and H-2 (meta coupling).
-
Potentially, a cross-peak between the -CH₂- protons and the -CH₂OH proton.
-
-
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[20][21] It is extremely useful for assigning protons by correlating them to their respective carbon signals in the ¹³C NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, defined by the distinct electronic effects of its substituent groups. A systematic analysis, beginning with theoretical prediction and followed by careful experimentation, allows for the complete assignment of all proton signals. The aromatic region is characterized by a clear doublet, a doublet of doublets, and a narrow doublet, a direct consequence of ortho and meta coupling. The benzylic and hydroxyl protons provide further structural confirmation. By integrating advanced techniques such as D₂O exchange and 2D COSY, researchers can achieve unambiguous structural verification, a critical step in the rigorous workflow of chemical synthesis and drug development.
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FTIR analysis of 3-(hydroxymethyl)-4-nitrophenol
An In-Depth Technical Guide to the FTIR Analysis of 3-(hydroxymethyl)-4-nitrophenol
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (C₇H₇NO₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes self-validating experimental protocols, and grounds its claims in authoritative references. We will explore the theoretical underpinnings of the vibrational modes within the molecule, present a detailed protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR)-FTIR, and provide a systematic approach to spectral interpretation.
Introduction: The Molecule and the Method
This compound is an aromatic organic compound characterized by a phenol ring substituted with a nitro group (-NO₂), a phenolic hydroxyl group (-OH), and a hydroxymethyl group (-CH₂OH).[1][2] This unique combination of functional groups makes it a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development.
The structural elucidation and quality control of such molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose.[3] It probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. For this compound, FTIR allows for the unambiguous confirmation of its key structural motifs: the hydroxyl groups, the aromatic nitro group, and the benzene ring itself.
Theoretical Foundation: Vibrational Signatures of this compound
An FTIR spectrum is a plot of infrared light absorption versus wavenumber (cm⁻¹). Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate. The key to interpreting the spectrum of this compound lies in understanding the expected vibrational modes of its constituent parts.
The Hydroxyl (-OH) Groups: A Tale of Hydrogen Bonding
The molecule possesses two hydroxyl groups: one phenolic and one primary alcohol (hydroxymethyl). Their O-H stretching vibrations are typically the most prominent features in the high-frequency region of the spectrum. However, their appearance is dominated by hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonds will cause the individual O-H stretching bands to merge and appear as a very broad and intense absorption band, typically centered in the 3200-3550 cm⁻¹ region.[4][5] This broadening is a direct consequence of the network of hydrogen bonds creating a continuum of O-H bond strengths, each with a slightly different vibrational frequency.[6][7]
The Aromatic Nitro (-NO₂) Group
The nitro group is a strong electron-withdrawing group and possesses a large dipole moment, resulting in very strong and characteristic IR absorptions. Due to resonance, the two N-O bonds are equivalent, leading to coupled vibrations. This gives rise to two distinct and intense stretching bands:
-
Asymmetric N-O Stretch: A strong band typically found between 1550-1475 cm⁻¹.[8][9]
-
Symmetric N-O Stretch: A strong band appearing at a lower frequency, generally between 1360-1290 cm⁻¹.[8][9][10] The presence of this distinct pair of intense peaks is a highly reliable indicator of a nitro group.[10][11]
The Aromatic Ring and Hydroxymethyl Group
The rest of the molecule provides additional characteristic absorptions that confirm its structure.
-
Aromatic C-H Stretch: These appear as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4]
-
Aliphatic C-H Stretch: The methylene (-CH₂) unit of the hydroxymethyl group exhibits asymmetric and symmetric stretching vibrations, typically appearing just below 3000 cm⁻¹ (around 2930 cm⁻¹ and 2850 cm⁻¹, respectively).[12][13]
-
Aromatic C=C Stretch: The benzene ring itself has skeletal vibrations that result in medium-to-strong absorptions in the 1440-1600 cm⁻¹ region.[4]
-
C-O Stretches: Both the phenolic and primary alcohol C-O bonds have stretching vibrations. The phenolic C-O stretch is typically strong and appears around 1220 cm⁻¹, while the primary alcohol C-O stretch is found in the 1000-1260 cm⁻¹ range.[4][14]
Interpreting the Spectrum: A Practical Summary
The following table consolidates the expected vibrational frequencies for this compound, providing a guide for spectral assignment.
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3550 - 3200 | Strong, Very Broad | O-H Stretch (H-bonded) | Phenolic and Hydroxymethyl -OH |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Medium to Weak | C-H Stretch | Aliphatic C-H (in -CH₂OH) |
| 1600 - 1440 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1550 - 1475 | Strong, Sharp | Asymmetric N-O Stretch | Nitro Group (-NO₂) |
| 1360 - 1290 | Strong, Sharp | Symmetric N-O Stretch | Nitro Group (-NO₂) |
| ~1220 | Strong | C-O Stretch | Phenolic C-O |
| 1260 - 1000 | Medium to Strong | C-O Stretch | Primary Alcohol C-O (in -CH₂OH) |
| 890 - 835 | Medium | NO₂ Bend (Scissor) | Nitro Group (-NO₂) |
| 850 - 750 | Medium to Strong | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern |
| Table 1: Characteristic Infrared Absorption Frequencies for this compound. |
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
While traditional methods like KBr pellets are viable, Attenuated Total Reflectance (ATR) is the modern standard for its simplicity, speed, and lack of sample preparation.[15][16] ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[17][18] This protocol ensures reproducibility and high-quality data.
Instrumentation & Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[19]
-
Sample: Solid this compound, in powder or crystalline form.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes (e.g., Kimwipes).
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residues from previous measurements. Dry with a clean, lint-free wipe.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂). The instrument software will automatically subtract this background from the sample spectrum.
-
Causality: Failure to acquire an accurate background will result in spurious atmospheric peaks appearing in the final spectrum, leading to misinterpretation.
-
Typical Parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-averaging improves the signal-to-noise ratio).
-
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal. Only a few milligrams are needed.[20]
-
Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality spectrum.[21]
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
-
Data Processing & Analysis:
-
The resulting spectrum should be automatically ratioed against the background.
-
If necessary, apply a baseline correction to account for any scattering effects or instrumental drift.
-
Identify the major absorption peaks and correlate them with the expected vibrational modes outlined in Table 1.
-
-
Post-Measurement Cleanup:
-
Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly as described in Step 2.
-
Experimental Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The is a straightforward yet powerful method for structural verification. A successful analysis hinges on a solid understanding of how the molecule's key functional groups—hydroxyls, nitro, and the aromatic system—give rise to characteristic absorption bands. The pronounced, broad O-H stretch from hydrogen bonding and the distinct pair of intense N-O stretching bands serve as the primary diagnostic markers. By following the robust ATR-FTIR protocol detailed herein, researchers can reliably obtain high-quality, interpretable spectra, ensuring the identity and integrity of this important chemical compound.
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An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Hydroxymethyl)-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(hydroxymethyl)-4-nitrophenol (CAS No: 60463-12-9). As a valuable building block in organic synthesis and a compound of interest in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delves into its structural attributes, physicochemical parameters, spectral data, reactivity profile, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this compound in their scientific endeavors.
Introduction
This compound, also known as 5-hydroxy-2-nitrobenzyl alcohol, is a substituted aromatic compound featuring a phenol, a hydroxymethyl group, and a nitro group. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. Its structural similarity to endogenous signaling molecules and other bioactive compounds has positioned it as a scaffold of interest in the exploration of new therapeutic agents. This guide aims to consolidate the available technical data on this compound, offering a foundational resource for its application in research and development.
Chemical Identity and Structure
The structural integrity and identity of a chemical compound are fundamental to its application. The arrangement of functional groups in this compound dictates its reactivity, polarity, and potential for intermolecular interactions.
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 60463-12-9 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Hydroxy-2-nitrobenzyl alcohol | [1] |
| SMILES | OCc1cc(O)ccc1[O-] | [1] |
| InChI | InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | [1] |
| Accurate Mass | 169.0375 | [1] |
Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 111-115 °C | [3] |
| Boiling Point | 398.6 °C | [3] |
| Density | 1.489 g/cm³ | [3] |
| Flash Point | 184.1 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the phenolic proton. The aromatic protons will exhibit splitting patterns dependent on their coupling with neighboring protons. The benzylic protons will likely appear as a singlet, and the phenolic proton signal may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon bearing the nitro group will be significantly deshielded, appearing at a higher chemical shift. The carbons attached to the hydroxyl and hydroxymethyl groups will also show characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Asymmetric and symmetric N-O stretching vibrations for the nitro group, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C-O stretching vibrations for the phenolic and alcoholic groups in the 1320-1000 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption maxima characteristic of nitrophenolic compounds. The exact wavelength of maximum absorbance (λmax) will be influenced by the solvent polarity and pH.
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of its three functional groups.
Figure 2. Reactivity profile of this compound.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by bases to form a phenoxide ion. It can also undergo etherification and esterification reactions. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will significantly influence this reactivity.
-
Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. It can also be converted to other functional groups, such as halides, through substitution reactions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to itself. The nitro group can be reduced to an amino group using various reducing agents, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
Synthesis and Purification
A plausible synthetic route to this compound involves the nitration of 3-(hydroxymethyl)phenol. The directing effects of the hydroxyl and hydroxymethyl groups would need to be carefully considered to achieve the desired regioselectivity.
Illustrative Synthetic Workflow
Figure 3. General synthetic workflow for this compound.
Experimental Protocol: Conceptual Synthesis
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-(hydroxymethyl)phenol in a suitable solvent (e.g., glacial acetic acid). Cool the mixture in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining a low temperature to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the crude product by filtration and purify it using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR) and mass spectrometry.
Analytical Methodologies
The purity and concentration of this compound can be determined using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of a mixture of water (with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for separation and identification. Derivatization of the hydroxyl groups may be necessary to improve volatility and thermal stability.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard | Description | Source |
| Pictogram | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation. | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 | [3] |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Applications in Research and Drug Development
The structural features of this compound make it a promising candidate for various applications:
-
Synthetic Intermediate: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The presence of three distinct functional groups allows for a wide range of chemical transformations.
-
Scaffold for Bioactive Molecules: The nitrophenol moiety is present in some bioactive compounds. The combination of the phenolic hydroxyl, hydroxymethyl, and nitro groups provides multiple points for modification, enabling the generation of libraries of compounds for screening in drug discovery programs.
Conclusion
This compound is a valuable chemical entity with a unique set of physical and chemical properties. This guide has provided a detailed overview of its structure, physicochemical characteristics, spectroscopic data, reactivity, and safety considerations. By understanding these fundamental properties, researchers and drug development professionals can better leverage this compound as a tool in their synthetic and medicinal chemistry endeavors, paving the way for the discovery of novel molecules with potential therapeutic applications.
References
- PubChem. (n.d.). 3-Methyl-4-nitrophenol.
- Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927).
- Polymer Source. (n.d.). This compound.
- Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
- NIST WebBook. (n.d.). Phenol, 3-methyl-4-nitro-.
- NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral.
- PubChem. (n.d.). 4-(Hydroxymethyl)-3-nitrophenol.
- ResearchGate. (n.d.). (PDF) 3-Methyl-4-nitrophenol.
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Toxicological Profile of 3-(hydroxymethyl)-4-nitrophenol: A Comprehensive Technical Guide for Researchers
Introduction
3-(hydroxymethyl)-4-nitrophenol is a substituted aromatic compound containing a phenol ring, a nitro group, and a hydroxymethyl group. While specific data is unavailable, its structural alerts—the nitrophenol moiety—suggest potential for toxicological activity, including mitochondrial uncoupling and oxidative stress, which are characteristic of this class of compounds. A thorough toxicological evaluation is therefore imperative to ascertain its safety profile for any potential application in drug development or other industries.
This guide provides a comprehensive overview of the necessary in vitro and in vivo studies to establish a robust toxicological profile for this compound. It is designed for researchers, scientists, and drug development professionals to understand the critical experiments and the scientific rationale behind them.
Part 1: Physicochemical Characterization and In Silico Toxicological Prediction
A foundational understanding of the physicochemical properties of a compound is a prerequisite for any toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
Key parameters to be determined include:
-
Molecular Weight:
-
pKa:
-
LogP (Octanol-Water Partition Coefficient):
-
Water Solubility:
-
Chemical Stability:
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Experimental Method | Significance in Toxicology |
| Molecular Weight | Mass Spectrometry | Influences diffusion and transport across biological membranes. |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, affecting absorption and distribution. |
| LogP | Shake-flask method or HPLC | Indicates lipophilicity, which correlates with membrane permeability and potential for bioaccumulation. |
| Water Solubility | Shake-flask method or nephelometry | Affects bioavailability and the formulation of dosing solutions for toxicological studies. |
| Chemical Stability | HPLC-based stability indicating method | Assesses degradation under various conditions (pH, temperature, light) to ensure accurate dose administration. |
In Silico Toxicological Prediction
Computational models can provide initial alerts for potential toxicities, guiding subsequent experimental designs.
-
DEREK (Deductive Estimation of Risk from Existing Knowledge): To identify structural alerts for potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization.
-
QSAR (Quantitative Structure-Activity Relationship) Models: To predict potential adverse effects based on structural similarity to known toxicants.
Part 2: In Vitro Toxicological Assessment
In vitro assays are crucial for early-stage safety screening, providing mechanistic insights and reducing reliance on animal testing.
Cytotoxicity Assays
These assays determine the concentration at which the compound induces cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.
Genotoxicity Assays
These assays assess the potential of the compound to damage genetic material.
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.
-
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.
Diagram 1: Genotoxicity Testing Workflow
Caption: Workflow for in vitro genotoxicity assessment.
Mechanistic Toxicity Assays
Given its nitrophenol structure, specific mechanistic assays are warranted.
-
Mitochondrial Toxicity Assay: To assess effects on mitochondrial function, including oxygen consumption rate (using Seahorse XF Analyzer) and mitochondrial membrane potential (using JC-1 staining).
-
Oxidative Stress Assay: To measure the induction of reactive oxygen species (ROS) using probes like DCFH-DA.
Part 3: In Vivo Toxicological Evaluation
In vivo studies are essential to understand the compound's effects in a whole-organism context. All animal studies must be conducted in compliance with ethical guidelines and regulations.
Acute Toxicity Study
This study determines the short-term toxicity and the median lethal dose (LD50) of the compound.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Estimation: The LD50 is estimated using a maximum likelihood method.
Repeated Dose Toxicity Study
This study evaluates the effects of long-term exposure.
-
28-Day Repeated Dose Study: Administer the compound daily for 28 days at three dose levels.
-
Endpoints: Monitor clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and perform histopathological examination of major organs.
Toxicokinetics
This involves the measurement of the compound's concentration in biological fluids over time to understand its ADME properties.
Diagram 2: Integrated Toxicological Assessment Strategy
Caption: A tiered approach to toxicological evaluation.
Part 4: Data Interpretation and Risk Assessment
The culmination of the toxicological evaluation is the risk assessment, which involves:
-
Hazard Identification: Identifying the adverse effects the compound can cause.
-
Dose-Response Assessment: Establishing the relationship between the dose and the incidence of adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter derived from this assessment.
-
Exposure Assessment: Determining the extent of human exposure.
-
Risk Characterization: Integrating the above information to estimate the probability of adverse health effects in humans.
Conclusion
A comprehensive toxicological profile of this compound requires a multi-faceted approach, beginning with fundamental physicochemical and in silico assessments, progressing through a battery of in vitro assays to elucidate potential mechanisms of toxicity, and culminating in well-designed in vivo studies to understand its effects in a whole organism. The data generated from this systematic evaluation is essential for making informed decisions regarding the safety and potential applications of this compound.
References
A Technical Guide to the Genotoxicity of Nitrophenol Compounds
Abstract
Nitrophenol (NP) compounds are a class of aromatic chemicals widely used in the synthesis of pesticides, pharmaceuticals, dyes, and explosives.[1][2] Their prevalence in industrial effluent makes them significant environmental pollutants, raising concerns about their potential impact on human health.[3] This technical guide provides an in-depth analysis of the genotoxicity of nitrophenols, designed for researchers, toxicologists, and drug development professionals. We will explore the core mechanisms of NP-induced DNA damage, detail the gold-standard experimental assays for its assessment, and examine the structure-activity relationships that govern the genotoxic potential of different isomers. This document synthesizes current scientific understanding with practical, field-proven methodologies to serve as a comprehensive resource for evaluating the genetic safety of these compounds.
Introduction: The Double-Edged Sword of Nitrophenols
Nitrophenols are derivatives of phenol containing one or more nitro (-NO₂) groups. The position of the nitro group on the benzene ring (ortho, meta, or para) and the number of nitro groups significantly influence their chemical properties and biological activity. While indispensable in various manufacturing processes, their release into the environment is a serious concern.[3] Exposure can lead to adverse health effects, including damage to the central nervous system, liver, kidneys, and blood.[1][3]
Of particular concern is their potential to be genotoxic—to damage the genetic material (DNA) within a cell. Genotoxic events can lead to mutations, chromosomal aberrations, and aneuploidy, which are hallmark events in the initiation and progression of cancer.[4] Therefore, a thorough understanding and rigorous assessment of the genotoxicity of nitrophenol compounds are critical for both environmental risk assessment and the safety evaluation of pharmaceuticals and other regulated products.
Mechanisms of Nitrophenol-Induced Genotoxicity
The genotoxicity of nitrophenols is not attributed to a single mode of action but rather a combination of metabolic activation and the induction of cellular stress. The two primary pathways are metabolic reduction of the nitro group and the generation of oxidative stress.
Metabolic Activation via Nitroreduction
The nitro group itself is not typically reactive with DNA. Instead, it requires metabolic activation, a process primarily mediated by a class of enzymes known as nitroreductases.[5][6] These enzymes are found in bacteria (including gut microbiota) and to a lesser extent in eukaryotic cells.[5][7]
Nitroreductases catalyze the reduction of the nitro group in a stepwise fashion.[8]
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes perform a two-electron reduction, converting the nitro group (-NO₂) to a nitroso (-NO) intermediate, followed by a further two-electron reduction to a hydroxylamino (-NHOH) derivative.[6][7]
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, contributing to oxidative stress.[6][7]
The hydroxylamino (-NHOH) metabolite is a key culprit in genotoxicity.[6] This intermediate is electrophilic and can form covalent adducts with DNA, primarily at the C8 and N2 positions of guanine.[6][9] These DNA adducts are bulky lesions that can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately causing mutations.[10][11]
Caption: Metabolic activation of nitrophenols to genotoxic intermediates.
Oxidative Stress
Nitrophenols can disrupt the delicate balance between reactive oxygen species (ROS) and antioxidants within a cell, a condition known as oxidative stress.[12] As mentioned, the futile cycling by Type II nitroreductases is one source of ROS.[6] Additionally, compounds like 2,4-dinitrophenol (DNP) are known uncouplers of oxidative phosphorylation in mitochondria.[13][14] This disruption of the mitochondrial electron transport chain can lead to an increase in electron leakage and the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[13]
This surge in ROS can damage cellular macromolecules, including DNA. Oxidative DNA damage often manifests as single- and double-strand breaks and the formation of oxidized bases, most notably 8-oxo-2'-deoxyguanosine (8-oxodG).[10][15] If not repaired properly, these lesions can lead to mutations and genomic instability.[10] Studies have shown that 4-nitrophenol induces oxidative stress in the liver and testes, and 2,4-DNP increases intracellular H₂O₂ and O₂⁻ levels in lung cancer cells.[12][13]
Standard Assays for Assessing Nitrophenol Genotoxicity
A battery of well-validated in vitro and in vivo assays is used to comprehensively evaluate the genotoxic potential of a chemical. The choice of assay depends on the specific genotoxic endpoint being investigated (gene mutation, chromosomal damage, or DNA breaks).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay to detect a compound's potential to cause gene mutations (point mutations and frameshifts).[16][17]
-
Principle: The assay uses several specially engineered strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic, meaning they cannot synthesize the amino acid histidine and thus cannot grow on a histidine-deficient medium.[16][18] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free plate.[16]
-
Causality in Protocol Design: Because many chemicals, including nitrophenols, are not mutagenic until metabolically activated, the test is typically performed both with and without an external metabolic activation system.[18][19] This system is usually a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes and other metabolic machinery.[19] The inclusion of multiple bacterial strains with different baseline mutations (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) is crucial to detect mutagens that act via different mechanisms.[16] A positive result is characterized by a dose-dependent increase in the number of revertant colonies compared to a negative (solvent) control.[20]
Step-by-Step Protocol: Plate Incorporation Method
-
Preparation: Prepare overnight cultures of the required Salmonella tester strains. Prepare the test compound dilutions, positive controls (known mutagens), and negative controls (vehicle solvent). If metabolic activation is required, prepare the S9 mix.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or buffer for non-activation plates).
-
Plating: To the tube, add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions necessary for mutation expression). Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-related increase in colonies over the background indicates a mutagenic effect.[17]
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events in mammalian cells.[21][22]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division (mitosis).[21][23] Their presence is a visual indicator of chromosomal damage or malsegregation.
-
Causality in Protocol Design: The assay requires cells to undergo mitosis for micronuclei to be expressed.[23] To ensure this, the protocol often includes Cytochalasin B (CytoB), a substance that blocks cytokinesis (the final separation of daughter cells) without preventing nuclear division.[23] This results in the accumulation of binucleated cells, making it certain that the cells scored have completed one round of mitosis in the presence of the test compound.[21] A positive result is a significant, dose-dependent increase in the frequency of micronucleated binucleated cells.[24]
Step-by-Step Protocol: Cytokinesis-Block Method
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells) and treat them with at least three concentrations of the test compound, alongside positive and negative controls.[24][25] The treatment duration is typically 3-4 hours with S9 activation or longer (e.g., 24 hours) without S9.[24]
-
Cytochalasin B Addition: After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B. The incubation continues for a period equivalent to 1.5-2.0 normal cell cycle lengths.[25]
-
Cell Harvesting: Harvest the cells by centrifugation.[25]
-
Slide Preparation: Treat cells with a hypotonic solution (e.g., KCl) to swell the cytoplasm, then fix them (e.g., with methanol/acetic acid).[25] Drop the cell suspension onto clean microscope slides and allow them to air dry.[23]
-
Staining: Stain the slides with a DNA-specific dye such as Giemsa or DAPI.[24]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[21]
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[26][27]
-
Principle: Single cells are embedded in an agarose gel on a microscope slide and then lysed, leaving their DNA as a "nucleoid." During electrophoresis, broken DNA fragments migrate away from the nucleoid towards the anode, forming a "tail" that resembles a comet.[28] The intensity and length of the tail relative to the "head" (undamaged DNA) are proportional to the amount of DNA damage.[27]
-
Causality in Protocol Design: The assay can be run under alkaline (pH > 13) or neutral conditions. The alkaline version is most common as it detects both single- and double-strand breaks and alkali-labile sites, making it highly sensitive.[29] The neutral version is used specifically to detect double-strand breaks. The choice is dictated by the expected mechanism of the test compound. For nitrophenols, which induce oxidative damage, the alkaline assay is generally preferred to capture the full spectrum of DNA lesions.
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An In-Depth Technical Guide to the Safety and Hazards of 3-(Hydroxymethyl)-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)-4-nitrophenol, a substituted aromatic nitro compound, is a molecule of interest in various research and development applications. Its chemical structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitro group on a benzene ring, imparts specific reactivity and potential biological activity. However, the presence of the nitroaromatic moiety necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a laboratory and drug development setting. This guide provides a comprehensive overview of the safety and hazards associated with this compound, drawing upon available data for the compound and its structural analogs. It is designed to equip researchers with the knowledge to implement robust safety protocols and make informed decisions during its use.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is critical for anticipating its behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 63889-59-8 | N/A |
| Molecular Formula | C₇H₇NO₄ | N/A |
| Molecular Weight | 169.13 g/mol | N/A |
| Appearance | Solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in water and organic solvents, similar to other nitrophenols.[1] | N/A |
Hazard Identification and Classification
The primary hazards associated with this compound are derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. It is crucial to note that detailed toxicological studies specifically on this compound are limited. Therefore, hazard assessment is also informed by data on structurally related nitrophenols.
GHS Classification
According to notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Source: ECHA C&L Inventory[2]
The causality behind these classifications lies in the chemical nature of nitrophenols. The nitro group is a strong electron-withdrawing group, which can enhance the acidity of the phenolic hydroxyl group and increase the reactivity of the aromatic ring. This reactivity can lead to interactions with biological macromolecules, causing irritation to the skin, eyes, and respiratory system.
Figure 1: Summary of GHS Hazards for this compound.
Toxicological Assessment (Based on Analog Data)
Due to the limited specific toxicological data for this compound, this section draws upon the well-documented toxicology of related compounds, primarily 4-nitrophenol and 3-methyl-4-nitrophenol. This approach, known as "read-across," is a scientifically accepted method for preliminary hazard assessment. However, it is crucial to handle this compound with the assumption that it may exhibit similar or even more pronounced toxicity.
Routes of Exposure and Potential Health Effects
-
Inhalation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[3] Systemic effects observed in animal studies with 4-nitrophenol include headaches, drowsiness, and nausea.[4] A significant concern with aromatic nitro compounds is the potential for methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to cyanosis (a bluish discoloration of the skin).[1]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. Systemic absorption through the skin is a known risk for nitrophenols and can contribute to the overall toxic burden.[5]
-
Eye Contact: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the cornea.
-
Ingestion: Harmful if swallowed. Ingestion can lead to systemic toxicity with symptoms similar to those of inhalation, including gastrointestinal distress.[6]
Chronic Toxicity and Carcinogenicity
There is no specific data on the chronic toxicity or carcinogenicity of this compound. For 4-nitrophenol, no information is available on the chronic effects in humans.[4] The International Agency for Research on Cancer (IARC) has not classified nitrophenols as to their carcinogenicity to humans.[7]
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for minimizing exposure and ensuring a safe working environment. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary line of defense is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[8] This is crucial to prevent the inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Administrative Controls
-
Risk Assessment: A thorough risk assessment must be conducted before any new procedure involving this compound. This should consider the quantity of substance used, the potential for aerosol generation, and the specific experimental conditions.
-
Training: All personnel handling the compound must be trained on its specific hazards, safe handling procedures, and emergency protocols.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is important to consult the glove manufacturer's compatibility chart for the specific solvent being used.[10] Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Lab Coat: A buttoned, long-sleeved laboratory coat should be worn to protect the skin and clothing.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a potential for inhalation exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] A formal respiratory protection program, including fit-testing and training, is required for respirator use.
Figure 2: A logical workflow for the safe handling of this compound.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Close the doors to the affected area to contain vapors.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.[11]
-
Fire Response
While this compound itself is not classified as flammable, nitrophenols can burn.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11]
-
Hazards from Combustion: Combustion may produce toxic gases, including oxides of nitrogen.[8] Firefighters should wear self-contained breathing apparatus (SCBA).
-
Explosion Hazard: Containers may explode when heated.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Environmental Hazards and Disposal
Nitrophenols are generally considered harmful to aquatic life.[9] Therefore, it is imperative to prevent the release of this compound into the environment.
-
Environmental Fate: Nitrophenols can persist in soil and groundwater but tend to biodegrade in surface water.[7]
-
Disposal: All waste containing this compound, including contaminated materials from spill cleanups, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]
Conclusion
This compound presents moderate health hazards, primarily as a skin, eye, and respiratory irritant. The potential for more severe systemic effects, characteristic of aromatic nitro compounds, necessitates a cautious and well-informed approach to its handling. By implementing the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and thorough approach to safety is paramount when working with any chemical, and the principles of risk assessment, containment, and preparedness are the cornerstones of a safe and productive research environment.
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The Solubility Profile of 3-(hydroxymethyl)-4-nitrophenol in Organic Solvents: A Guide for Researchers
An In-depth Technical Guide
Abstract
The selection of an appropriate solvent is a cornerstone of successful drug development and chemical synthesis, profoundly influencing reaction kinetics, purification strategies, and the formulation of final products. This technical guide provides a comprehensive analysis of the solubility of 3-(hydroxymethyl)-4-nitrophenol, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of molecular interaction. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.
Introduction: The Critical Role of Solvent Selection
This compound is a substituted phenol of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature—possessing a phenolic hydroxyl, a nitro group, and a hydroxymethyl group—makes it a versatile building block. However, the efficiency of its use in any process, from reaction to crystallization and formulation, is critically dependent on understanding its behavior in different solvent environments. A thorough grasp of its solubility is not merely academic; it is a prerequisite for process optimization, yield maximization, and the development of robust, scalable methodologies. This guide provides the theoretical grounding and practical instruction necessary for scientists to confidently work with this compound.
Physicochemical Characterization and Predicted Solubility
The solubility of a compound is dictated by its molecular structure. An analysis of the key physicochemical properties of this compound provides a strong foundation for predicting its behavior in various organic solvents.
Core Molecular Properties
The molecule's characteristics, summarized in Table 1, point towards a compound with significant polarity and a high capacity for hydrogen bonding. The presence of two hydrogen bond donors (the two -OH groups) and four acceptors (the oxygens of the nitro and hydroxyl groups) is particularly influential.[1] The Topological Polar Surface Area (TPSA) of 86.3 Ų further quantifies this polarity, suggesting strong interactions with polar solvent molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Melting Point | 111-115 ºC | [1] |
| XLogP3 | 1.2 - 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 86.3 Ų | [1][3] |
Molecular Structure and Functional Groups
The arrangement of functional groups on the benzene ring governs the molecule's interaction with its environment. The hydroxyl and hydroxymethyl groups can act as hydrogen bond donors, while the nitro group is a strong electron-withdrawing group and hydrogen bond acceptor.
Protocol: Experimental Determination of Solubility
While predictions are valuable, empirical data is the gold standard. The following protocol describes a robust method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a widely accepted technique for its reliability and simplicity. [4][5]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Experimental Workflow Diagram
Sources
Degradation of 3-(Hydroxymethyl)-4-nitrophenol: A Technical Guide to Putative Pathways and Products
Introduction
3-(Hydroxymethyl)-4-nitrophenol, also known as 5-Hydroxy-2-nitrobenzyl alcohol (CAS No. 60463-12-9), is a nitrophenolic compound of interest in various chemical syntheses.[1][2][3] While its direct environmental prevalence is not as widely documented as that of compounds like 4-nitrophenol (4-NP), its structural similarity to known pollutants and its potential formation as a byproduct or intermediate in industrial processes necessitate a thorough understanding of its environmental fate and degradation. Nitrophenolic compounds are recognized as hazardous and recalcitrant pollutants, often originating from the manufacturing of pesticides, dyes, and pharmaceuticals.[4][5]
This technical guide provides an in-depth analysis of the potential degradation products of this compound. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes information from well-documented degradation pathways of structurally related compounds, namely 4-nitrophenol, 3-methyl-4-nitrophenol (3M4NP), and various benzyl alcohol derivatives. We will explore microbial catabolism and advanced oxidation processes (AOPs), propose putative degradation pathways and key intermediates, and provide standardized protocols for investigating these processes in a research setting.
Section 1: Proposed Microbial Degradation Pathways
The microbial breakdown of nitrophenolic compounds is a key process in their natural attenuation.[6] Bacteria have evolved sophisticated enzymatic systems to utilize these aromatic compounds as sources of carbon and energy. For nitrophenols, two primary catabolic routes have been elucidated: the hydroquinone (HQ) pathway, common in Gram-negative bacteria, and the 1,2,4-benzenetriol (BT) pathway, often found in Gram-positive bacteria.[6]
A critical feature of this compound is the hydroxymethyl (-CH2OH) group. Microbial enzymes, such as aromatic alcohol dehydrogenases, are known to oxidize such groups to aldehydes and subsequently to carboxylic acids.[6][7] This oxidation can occur either before or after the initial attack on the nitroaromatic system.
The Putative Hydroquinone (HQ) Pathway
In this proposed pathway, the degradation is initiated by a monooxygenase that removes the nitro group.
-
Initial Monooxygenation: A monooxygenase enzyme would catalyze the oxidative removal of the nitro group (-NO2) as nitrite (NO2-), leading to the formation of 3-(hydroxymethyl)benzoquinone .
-
Reduction: The resulting benzoquinone intermediate is then reduced by a reductase to form 3-(hydroxymethyl)hydroquinone .
-
Hydroxymethyl Group Oxidation: The hydroxymethyl group on the hydroquinone ring is likely oxidized sequentially by dehydrogenases to yield 3-carboxy-hydroquinone .
-
Ring Cleavage: A dioxygenase would then catalyze the cleavage of the aromatic ring, leading to intermediates that enter the central metabolism.
The Putative Benzenetriol (BT) Pathway
This pathway involves an initial hydroxylation of the aromatic ring before the removal of the nitro group.
-
Initial Hydroxylation: A monooxygenase adds a hydroxyl group to the ring, producing 3-(hydroxymethyl)-4-nitrocatechol .
-
Oxidative Denitrification: A subsequent enzyme removes the nitro group as nitrite, forming 3-(hydroxymethyl)-1,2,4-benzenetriol .
-
Hydroxymethyl Group Oxidation & Ring Cleavage: Similar to the HQ pathway, the hydroxymethyl group would be oxidized to a carboxyl group, followed by ring cleavage catalyzed by a dioxygenase, funneling the breakdown products into central metabolic pathways.
The following diagram illustrates a consolidated view of these proposed initial microbial degradation steps.
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Microbial degradation of 3-methyl-4-nitrophenol
An In-depth Technical Guide to the Microbial Degradation of 3-Methyl-4-Nitrophenol
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitrophenol (3M4NP) is a toxic and persistent environmental pollutant, primarily emerging as a major breakdown product of the organophosphorus insecticide fenitrothion.[1][2] Its presence in soil and water ecosystems poses a significant environmental risk, necessitating a thorough understanding of its fate and detoxification pathways.[1][3] This technical guide provides a comprehensive, in-depth exploration of the microbial degradation of 3M4NP. We will delve into the core biochemical pathways, identify the key microbial players and their enzymatic machinery, and present detailed, field-proven experimental protocols for the study of this critical bioremediation process. This document is designed to serve as a foundational resource for researchers actively engaged in environmental microbiology, enzymology, and the development of novel bioremediation strategies.
Introduction: The Environmental Significance of 3-Methyl-4-Nitrophenol
3-Methyl-4-nitrophenol is a methylated aromatic compound characterized by its high toxicity.[1][4] As a primary and stable metabolite of the widely used insecticide fenitrothion, its persistence in the environment is a matter of considerable concern.[1][5] The nitro group and methyl group on the phenol ring render the molecule relatively resistant to degradation, contributing to its accumulation in contaminated sites.[3] However, the metabolic versatility of microorganisms offers a promising avenue for the detoxification of 3M4NP-polluted environments.[1] A number of bacterial species have demonstrated the ability to utilize 3M4NP as a sole source of carbon and energy, forming the basis of potential bioremediation applications.[1][6]
Key Microbial Players in 3M4NP Degradation
The capacity to degrade 3-methyl-4-nitrophenol is distributed across various bacterial genera, typically isolated from pesticide-contaminated soils. The most extensively characterized of these include:
-
Burkholderia sp. strain SJ98: Originally classified as Ralstonia sp., this strain is a robust degrader of 3M4NP and has been pivotal in elucidating the biochemical and molecular details of the degradation pathway.[7][8]
-
Pseudomonas sp. strain TSN1: Isolated from crop soil, this strain also efficiently metabolizes 3M4NP and has provided valuable genetic insights into the enzymatic processes involved.[5][9]
-
Arthrobacter species: Several Arthrobacter strains have been shown to grow on 3M4NP, highlighting the broad distribution of this catabolic capability among soil bacteria.[6][10]
-
Rhodococcus species: While more commonly associated with the degradation of other nitrophenolic compounds, some Rhodococcus strains have also been implicated in 3M4NP metabolism.[11][12]
The isolation and characterization of these and other novel 3M4NP-degrading microorganisms are crucial first steps in harnessing their bioremediative potential.
The Core Biochemistry: Metabolic Pathways of 3M4NP Degradation
The microbial catabolism of 3M4NP primarily proceeds through a well-defined oxidative pathway that ultimately leads to intermediates of central metabolism. The most extensively documented route is the methylhydroquinone pathway .[1][7]
The Methylhydroquinone Pathway
This pathway is initiated by an oxidative attack on the 3M4NP molecule, leading to the removal of the nitro group and the formation of a series of intermediates prior to aromatic ring cleavage.
The key enzymatic steps are as follows:
-
Monooxygenation: The process begins with the enzymatic action of a monooxygenase, which hydroxylates the aromatic ring and displaces the nitro group as nitrite. This reaction converts 3-methyl-4-nitrophenol into methyl-1,4-benzoquinone (MBQ).[7][8]
-
Reduction: The resulting MBQ is then reduced by a 1,4-benzoquinone reductase to form methylhydroquinone (MHQ).[7][8]
-
Ring Cleavage: The MHQ intermediate is subsequently targeted by a ring-cleavage dioxygenase, which opens the aromatic ring to form downstream metabolites that can enter the tricarboxylic acid (TCA) cycle.[1][9]
It is noteworthy that in some organisms, such as Burkholderia sp. strain SJ98, the enzymes involved in the degradation of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) have been shown to be responsible for 3M4NP catabolism, demonstrating a degree of enzymatic promiscuity.[7][8]
Caption: The methylhydroquinone pathway for 3M4NP degradation.
The Enzymatic Machinery and Its Genetic Basis
The degradation of 3M4NP is orchestrated by a suite of specialized enzymes. Genetic and biochemical studies, particularly in Burkholderia sp. SJ98 and Pseudomonas sp. TSN1, have identified several key genes and their corresponding enzymes.
| Enzyme | Gene(s) | Function | Organism(s) |
| Monooxygenase | pnpA, mnpA1 | Catalyzes the initial oxidative denitration of 3M4NP to MBQ. | Burkholderia sp. SJ98, Pseudomonas sp. TSN1 |
| 1,4-Benzoquinone Reductase | pnpB, mnpA2 | Reduces MBQ to MHQ. | Burkholderia sp. SJ98, Pseudomonas sp. TSN1 |
| Dioxygenase | mnpC | Involved in the meta-cleavage of the aromatic ring of downstream intermediates. | Pseudomonas sp. TSN1 |
Table 1: Key Enzymes and Genes in 3M4NP Degradation. [5][7][9]
The genes encoding these enzymes are often found in clusters on the bacterial chromosome or on plasmids, allowing for coordinated regulation in response to the presence of 3M4NP or other inducing compounds.
Experimental Protocols for the Study of 3M4NP Degradation
A thorough investigation of 3M4NP biodegradation requires a combination of microbiological, biochemical, and analytical techniques. The following protocols provide a robust framework for such studies.
Isolation of 3-Methyl-4-nitrophenol Degrading Bacteria
Principle: This enrichment culture technique is designed to selectively isolate microorganisms from a mixed environmental sample that can utilize 3M4NP as a sole source of carbon and energy.[1]
Materials:
-
Soil or water sample from a pesticide-contaminated site.
-
Minimal Salts Medium (MSM).
-
3-Methyl-4-nitrophenol (filter-sterilized stock solution).
-
Incubator shaker.
-
Petri dishes with MSM agar.
Protocol:
-
Enrichment: a. Prepare MSM. A typical composition (g/L) is: K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), and a trace element solution (1 ml/L). Adjust the pH to 7.0. b. Inoculate 100 mL of MSM in a 250 mL Erlenmeyer flask with 1 g of soil or 1 mL of water sample. c. Add 3M4NP from a stock solution to a final concentration of 50-100 mg/L. d. Incubate at 30°C on a rotary shaker at 150 rpm.[1]
-
Sub-culturing: a. After 7-10 days, or when turbidity is observed, transfer 5 mL of the culture to a fresh flask of MSM containing 3M4NP. b. Repeat this sub-culturing step at least three times to enrich for 3M4NP-degrading microorganisms.[1]
-
Isolation: a. Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L 3M4NP as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days. d. Select morphologically distinct colonies and streak them onto fresh MSM-3M4NP plates to obtain pure cultures.[1]
-
Verification: a. Inoculate pure isolates into liquid MSM with 3M4NP and monitor for growth (increase in optical density at 600 nm) and the disappearance of 3M4NP using HPLC.[1]
Caption: Workflow for the isolation of 3M4NP-degrading bacteria.
Whole-Cell Biodegradation Assay
Principle: This assay quantifies the rate of 3M4NP degradation by a pure culture of a specific microorganism over time.
Materials:
-
Pure culture of the 3M4NP-degrading bacterium.
-
Minimal Salts Medium (MSM).
-
3-Methyl-4-nitrophenol.
-
Incubator shaker.
-
Spectrophotometer and HPLC system.
Protocol:
-
Inoculum Preparation: a. Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. b. Harvest the cells by centrifugation, wash twice with MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Degradation Assay: a. In a series of flasks, add a defined volume of MSM and 3M4NP to a final concentration of 50-100 mg/L. b. Inoculate the flasks with the prepared cell suspension. Include a non-inoculated control to account for abiotic degradation. c. Incubate the flasks at 30°C on a rotary shaker. d. At regular time intervals, withdraw aliquots from each flask.
-
Analysis: a. Centrifuge the aliquots to remove bacterial cells. b. Analyze the supernatant for the remaining concentration of 3M4NP using HPLC.[13][14]
Identification of Metabolic Intermediates
Principle: Chromatographic techniques coupled with mass spectrometry are employed to separate and identify the intermediate products of 3M4NP degradation.
Protocol:
-
Sample Preparation: a. Collect samples from a whole-cell biodegradation assay at various time points. b. To facilitate the accumulation of intermediates, a higher initial concentration of 3M4NP can be used, or a specific enzyme inhibitor can be added if the pathway is known. c. Centrifuge the samples and collect the supernatant. d. Extract the supernatant with an organic solvent such as ethyl acetate.[1] e. Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analytical Methods: a. High-Performance Liquid Chromatography (HPLC): Use a C18 column with a suitable mobile phase (e.g., acetonitrile:water) to separate the parent compound and its metabolites.[14][15] b. Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the samples may be necessary to increase the volatility of the analytes. GC-MS provides excellent separation and structural information for the identification of unknown compounds.[9][15]
Environmental Factors Influencing 3M4NP Degradation
The efficiency of microbial degradation of 3M4NP in the environment is influenced by a variety of physicochemical parameters.
| Parameter | Optimal Range/Effect | Rationale |
| pH | 6.0 - 8.0 | Most degrading bacteria exhibit optimal enzymatic activity and growth in a neutral to slightly alkaline pH range. Extreme pH values can denature enzymes. |
| Temperature | 25 - 37°C | Mesophilic bacteria are typically responsible for the degradation of xenobiotics in soil and water. Temperature affects microbial growth rates and enzyme kinetics. |
| Oxygen | Aerobic conditions | The initial steps in the 3M4NP degradation pathway involve monooxygenases and dioxygenases, which require molecular oxygen. |
| Nutrient Availability | Presence of N, P, S | While some bacteria can utilize 3M4NP as a sole carbon and energy source, the presence of other essential nutrients can enhance biomass production and overall degradation rates. |
| Substrate Concentration | 50 - 200 mg/L | High concentrations of 3M4NP can be toxic to microorganisms, inhibiting their growth and degradative activity. The optimal concentration range should be determined empirically for each strain. |
Table 2: Key Environmental Factors Affecting 3M4NP Biodegradation.
Conclusion and Future Perspectives
The microbial degradation of 3-methyl-4-nitrophenol is a key process in the natural attenuation of this toxic environmental pollutant. Research has primarily elucidated the methylhydroquinone pathway, identifying the key bacterial strains, enzymes, and genetic determinants involved. Burkholderia sp. SJ98 and Pseudomonas sp. TSN1 serve as model organisms, sharing a common initial catabolic strategy involving a monooxygenase and a reductase.[1] This technical guide provides a foundational understanding and practical protocols for researchers to further investigate 3M4NP biodegradation. Future research should focus on the discovery of novel degradative pathways, the characterization of the enzymes involved at a structural and mechanistic level, and the development of robust microbial consortia for enhanced bioremediation of 3M4NP-contaminated sites.
References
- Benchchem. (n.d.). Microbial Degradation of 3-Methyl-4-nitrophenol: A Technical Guide.
- Kimura, N., & Kitagawa, W. (2013). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate.
- Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. International Journal of Environment and Climate Change, 10(4), 743-766.
- Takeo, M., et al. (2018). Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1. Journal of Bioscience and Bioengineering.
- Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 757.
- Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PMC.
- Singh, S. K., & Kumar, A. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. Journal of Environmental & Analytical Toxicology, 4(3).
- Takeo, M., et al. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. PubMed.
- Benchchem. (n.d.). A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol.
- Benchchem. (n.d.). Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide.
- Arora, P. K., & Jain, R. K. (2012). Arthrobacter nitrophenolicus sp. nov. a new 2-chloro-4-nitrophenol degrading bacterium isolated from contaminated soil. 3 Biotech, 2(2), 137-144.
- Vasanth, K., et al. (2021). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Water Practice and Technology, 16(4), 1265-1275.
- Takeo, M., et al. (2008). Biodegradability of 3-Methyl-4-Nitrophenol by 4-Nitrophenol-Degrading Bacteria. Journal of Pesticide Science, 33(4), 369-374.
- Zhang, Y., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123.
- Singh, S. K., & Kumar, A. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. ResearchGate.
- OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
- Takeo, M., et al. (2008). Biodegradability of 3-Methyl-4-Nitrophenol by 4-Nitrophenol-Degrading Bacteria. ResearchGate.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
- Surur, A. S., & Tadesse, S. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6.
- Bhushan, B., et al. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 129-133.
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A Technical Guide to the Role of Substituted Nitrophenols in Organophosphorus Pesticide Synthesis: A Focus on 3-Methyl-4-Nitrophenol and the Synthesis of Fenitrothion
Abstract
This technical guide provides a comprehensive examination of the role of substituted nitrophenols as critical precursors in the synthesis of organophosphorus (OP) pesticides. While acknowledging the inquiry into 3-(hydroxymethyl)-4-nitrophenol, this document centers on the industrially significant and structurally analogous compound, 3-methyl-4-nitrophenol (3M4NP), also known as 4-nitro-m-cresol.[1] The synthesis of the widely used broad-spectrum insecticide, fenitrothion, serves as a primary case study to illustrate the core chemical principles, reaction mechanisms, and practical considerations in this domain.[1][2] This guide details the synthesis of the 3M4NP precursor, its subsequent phosphorylation to yield fenitrothion, and the toxicological and environmental implications of both the final product and its primary metabolite. Furthermore, it provides a comparative context by briefly discussing other relevant nitrophenol derivatives in pesticide applications, thereby offering a holistic view for researchers, scientists, and professionals in drug development and environmental safety.
Part 1: Introduction to Nitrophenols in Pesticide Synthesis
The Significance of the Nitrophenol Moiety
Organophosphorus compounds are a major class of pesticides that function primarily by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals.[3] The chemical structure of these pesticides typically includes a phosphorus center bonded to various organic substituents. The nitrophenol moiety, when incorporated into an organophosphate ester, plays a pivotal role. The nitro group is a strong electron-withdrawing group, which makes the phenolic oxygen a better leaving group. This property is crucial for the phosphorylation of the serine residue in the active site of acetylcholinesterase, leading to the enzyme's inhibition and the compound's insecticidal activity.
Overview of Key Nitrophenol Precursors
Several substituted nitrophenols serve as foundational building blocks in the pesticide industry. While this guide focuses on 3-methyl-4-nitrophenol due to its prominence, it is important to recognize the landscape of related compounds:
-
3-Methyl-4-nitrophenol (3M4NP): A critical intermediate in the synthesis of fenitrothion and other organophosphorus pesticides.[1] Its chemical structure allows for the introduction of a substituted phenyl ring essential for biological activity.[1]
-
This compound: The compound of initial inquiry. While not a widely documented precursor in industrial pesticide synthesis, its structural similarity to 3M4NP suggests potential for similar reactivity.
-
3-Trifluoromethyl-4-nitrophenol (TFM): This compound is not an organophosphate precursor but is itself a potent pesticide, specifically a piscicide (lampricide), used to control invasive sea lamprey populations in the Great Lakes region.[4][5][6]
The logical relationship between these precursors and their applications is outlined below.
Caption: Relationship between nitrophenol precursors and their pesticide applications.
Part 2: The Case of 3-Methyl-4-Nitrophenol: A Critical Precursor for Fenitrothion
Physicochemical Properties of 3-Methyl-4-Nitrophenol
A thorough understanding of the physicochemical properties of 3-methyl-4-nitrophenol is essential for its safe handling, storage, and use in synthesis.[1]
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 2581-34-2 | [1] |
| IUPAC Name | 3-methyl-4-nitrophenol | [1] |
| Synonyms | 4-Nitro-m-cresol, p-Nitro-m-cresol | [1] |
| Crystal System | Monoclinic | [1] |
Synthesis of the Precursor: Nitration of m-Cresol
The industrial synthesis of 3-methyl-4-nitrophenol is typically achieved through the direct nitration of m-cresol. This electrophilic aromatic substitution reaction must be carefully controlled to favor the desired isomer.
Experimental Protocol: Synthesis of 3-Methyl-4-Nitrophenol
-
Reaction Setup: A solution of m-cresol is prepared in a suitable solvent, such as dichloromethane, in a reaction vessel equipped for cooling and stirring.
-
Nitrating Agent Preparation: A nitrating mixture, commonly composed of nitric acid and a catalyst like sulfuric acid, is prepared separately and cooled.
-
Controlled Addition: The nitrating agent is added dropwise to the m-cresol solution while maintaining a low temperature to control the reaction rate and minimize the formation of byproducts.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, the mixture is quenched by pouring it into ice water. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization, to yield pure 3-methyl-4-nitrophenol.
Part 3: Synthesis of Fenitrothion: A Step-by-Step Technical Protocol
The commercial production of fenitrothion involves the esterification of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.[2][7]
Core Chemical Principle: Nucleophilic Substitution
The synthesis of fenitrothion from 3-methyl-4-nitrophenol and O,O-dimethyl phosphorochloridothioate is a classic example of nucleophilic substitution at a phosphorus center. The phenoxide ion, formed by the deprotonation of 3-methyl-4-nitrophenol, acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphorochloridothioate and displacing the chloride leaving group.
Caption: High-level workflow for the synthesis of Fenitrothion.
Detailed Synthesis Protocol
Step 1: Salt Formation (Deprotonation of 3-Methyl-4-Nitrophenol)
-
Rationale: The phenolic hydroxyl group of 3-methyl-4-nitrophenol is not sufficiently nucleophilic to readily attack the phosphorus center. Deprotonation with a base, such as aqueous sodium hydroxide, generates the much more nucleophilic sodium 3-methyl-4-nitrophenolate salt.
-
Procedure:
-
3-Methyl-4-nitrophenol is dissolved in a suitable solvent, such as toluene or xylene, under anhydrous conditions.[2]
-
An aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) is added to the mixture.
-
The reaction is stirred until the formation of the phenolate salt is complete. The water is typically removed by azeotropic distillation to ensure an anhydrous environment for the next step.
-
Step 2: Phosphorylation Reaction
-
Rationale: This is the key bond-forming step. The nucleophilic phenolate attacks the electrophilic phosphorus atom of O,O-dimethyl phosphorochloridothioate, displacing the chloride ion and forming the desired phosphorothioate ester linkage. The reaction is carried out under controlled temperature to ensure optimal yield and purity.[2]
-
Procedure:
-
The solution containing the sodium 3-methyl-4-nitrophenolate is brought to the desired reaction temperature.
-
O,O-dimethyl phosphorochloridothioate is added dropwise to the reaction mixture.
-
The reaction is maintained at the set temperature and monitored until completion.
-
Upon completion, the reaction mixture is cooled, and the resulting sodium chloride byproduct is removed by filtration or washing with water.
-
The organic solvent is removed under reduced pressure to yield crude fenitrothion, which may be further purified.
-
Reaction Mechanism and Causality of Experimental Choices
The choice of an organic solvent like toluene and anhydrous conditions is critical to prevent the hydrolysis of the highly reactive O,O-dimethyl phosphorochloridothioate, which would reduce the yield of the desired product.[2] The use of a base to generate the phenolate is a fundamental requirement to activate the nucleophile.[2]
Part 4: Broader Context and Related Compounds
A Note on this compound: A Theoretical Synthetic Pathway
While not a common industrial precursor, a theoretical synthesis of an organophosphorus pesticide from this compound can be postulated based on the principles outlined above. The phenolic hydroxyl group could be deprotonated and reacted with a suitable organophosphorus halide in a similar manner to 3-methyl-4-nitrophenol. However, the presence of the hydroxymethyl group introduces a potential site for side reactions, which may complicate the synthesis and reduce the yield. This could be a reason for its limited use compared to its methyl-substituted counterpart.
3-Trifluoromethyl-4-Nitrophenol (TFM): A Specialized Piscicide
3-Trifluoromethyl-4-nitrophenol (TFM) is a pesticide used to control the invasive sea lamprey in the Great Lakes.[4][8] Unlike fenitrothion, TFM is not an organophosphate and does not act by inhibiting acetylcholinesterase. Instead, it is believed to disrupt cellular energy metabolism in lampreys. TFM's application highlights the diverse biological activities that can be achieved with substituted nitrophenol structures.
Part 5: Toxicology and Environmental Considerations
Mechanism of Action of Fenitrothion (Cholinesterase Inhibition)
Fenitrothion is a non-systemic insecticide with contact and stomach action that acts as an acetylcholinesterase (AChE) inhibitor.[2][9] In its commercial form, it is a phosphorothioate, which is a relatively weak AChE inhibitor. However, in the target organism, it undergoes metabolic activation (desulfuration) to its oxygen analog, fenitrooxon, which is a much more potent inhibitor of AChE.
Metabolism and the Role of 3-Methyl-4-Nitrophenol as a Metabolite
The primary metabolic breakdown pathway for fenitrothion in various organisms, including mammals, insects, and plants, is the hydrolytic cleavage of the P-O-aryl bond, which releases 3-methyl-4-nitrophenol.[3][10][11] Therefore, 3-methyl-4-nitrophenol is not only a precursor for the synthesis of fenitrothion but also its major metabolite.[3] The presence and concentration of this metabolite in biological samples can be used as a biomarker for exposure to fenitrothion.[11] The toxicity of 3-methyl-4-nitrophenol itself is a subject of study, with some reports suggesting potential genotoxicity and carcinogenicity.[3]
Environmental Fate and Degradation
Fenitrothion is not expected to be persistent in soil or water systems.[2] It can be degraded by hydrolysis, and one of the primary degradation products in the environment is 3-methyl-4-nitrophenol.[1][12] The half-life of fenitrothion in water is influenced by factors such as pH and sunlight.[13][14]
Part 6: Conclusion
Substituted nitrophenols, particularly 3-methyl-4-nitrophenol, are indispensable intermediates in the synthesis of a significant class of organophosphorus pesticides. The synthesis of fenitrothion from 3-methyl-4-nitrophenol serves as a paradigmatic example of the application of fundamental organic chemistry principles to industrial-scale pesticide production. A comprehensive understanding of the synthesis, mechanism of action, metabolism, and environmental fate of these compounds is crucial for the development of effective and safer pest control agents. The dual role of 3-methyl-4-nitrophenol as both a key synthetic precursor and a major metabolite highlights the cyclical nature of these compounds in both their creation and degradation.
Part 7: References
-
Fenitrothion (Ref: OMS 43). (n.d.). AERU. Retrieved January 7, 2026, from [Link]
-
-
Fenitrothion (WHO Pesticide Residues Series 4). (n.d.). Inchem.org. Retrieved January 7, 2026, from [Link]
-
-
Fenitrothion (EHC 133, 1992). (n.d.). Inchem.org. Retrieved January 7, 2026, from [Link]
-
Fenitrothion. (1996). EXTOXNET PIP. Retrieved January 7, 2026, from [Link]
-
Ye, J., et al. (2017). Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. Molecules.
-
Fenitrothion. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Katagi, T., et al. (2001). Metabolism of fenitrothion and conjugation of 3-methyl-4-nitrophenol in tomato plant (Lycopersicon esculentum). Journal of Agricultural and Food Chemistry, 49(7), 3431-3437.
-
Takayasu, T., et al. (2017). Postmortem distribution of chlorpyrifos-methyl, fenitrothion, and their metabolites in body fluids and organ tissues of an intoxication case. Legal Medicine, 29, 43-47.
-
Detection of Fenitrothion and its Degradation Product 3-Methyl-4-nitrophenol in Water Environment. (2012). ResearchGate.
-
Biotransformation of 3-Methyl-4-nitrophenol, a Main Product of the Insecticide Fenitrothion, by Aspergillus niger. (2005). ResearchGate.
-
TFM (piscicide). (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fenitrothion. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Chemical structures of TFM (3-trifluoromethyl-4-nitrophenol) and niclosamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fenitrothion – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]
-
Biosynthesis, chemical synthesis and application of nitrogen-containing aryl compounds. (2020). Ulsan University Repository.
-
lampricide 3-trifluoromethyl-4-nitrophenol tfm: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 7, 2026, from [Link]
-
Luoma, J. A., et al. (2023). Laboratory and field comparisons of TFM bar formulations used to treat small streams for larval sea lamprey. Management of Biological Invasions, 14(2), 347-362.
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Methodological & Application
Application Note & Protocol: Synthesis of Novel Azo Dyes Utilizing 3-Methyl-4-nitrophenol as a Coupling Component
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their facile synthesis, broad color palette, and utility in various sectors—from textiles and food to biomedical imaging and pH indicators—make them a cornerstone of industrial and research chemistry.[3][4] This document provides a comprehensive guide to the synthesis of azo dyes using 3-methyl-4-nitrophenol as the key coupling component. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical safety and troubleshooting considerations. The protocols are designed for researchers, chemists, and professionals in drug development seeking to synthesize and evaluate novel azo compounds.
Scientific Principles & Mechanism
The synthesis of azo dyes is a robust and widely applied process rooted in electrophilic aromatic substitution. It is a two-stage reaction:
-
Diazotization: The conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]
-
Azo Coupling: The reaction of the resulting diazonium salt (an electrophile) with an electron-rich nucleophile, in this case, 3-methyl-4-nitrophenol (the coupling component).[7][8]
The Criticality of Reaction Conditions
Temperature Control in Diazotization: The diazotization step must be performed at low temperatures, typically 0–5 °C.[9][10] This is because aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenol byproducts, which significantly reduces the yield.[9] In some instances, uncontrolled decomposition can be explosive.[9][10]
pH Control in Azo Coupling: The pH of the coupling reaction is paramount for success. The reaction with phenols requires a mildly alkaline environment (typically pH 9-10).[9][11] Under these conditions, the hydroxyl group of 3-methyl-4-nitrophenol is deprotonated to form a phenoxide ion. This phenoxide is a much more powerful nucleophile than the neutral phenol, as the negative charge increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the relatively weak diazonium cation.[9][11][12]
Mechanistic Pathway
The overall reaction involves the formation of the diazonium ion electrophile, which then attacks the activated aromatic ring of the phenoxide.
Caption: Mechanism: Diazotization followed by Azo Coupling.
Experimental Protocols & Workflow
This protocol details the synthesis of an azo dye from a generic primary aromatic amine and 3-methyl-4-nitrophenol.
Safety First:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Aromatic amines can be toxic and dyes are potent staining agents.[13]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Diazonium Salt Hazard: Diazonium salts in their solid, dry state are often explosive and sensitive to shock and friction.[10][14] NEVER isolate the diazonium salt intermediate. Always use it in situ as a solution.[6]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[15]
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Ratios |
| Primary Aromatic Amine (e.g., Aniline) | Diazotizable Component | 1.0 eq |
| 3-Methyl-4-nitrophenol | Coupling Component | 1.0 eq |
| Sodium Nitrite (NaNO₂) | Nitrous Acid Precursor | 1.0 - 1.1 eq |
| Concentrated Hydrochloric Acid (HCl) | Acid Catalyst, Salt Formation | ~2.5 - 3.0 eq |
| Sodium Hydroxide (NaOH) | pH Adjustment (Coupling) | As needed |
| Ice (from deionized water) | Temperature Control | N/A |
| Starch-Iodide Paper | Test for Excess Nitrous Acid | N/A |
| Beakers, Erlenmeyer flasks | Reaction Vessels | N/A |
| Magnetic Stirrer and Stir Bar | Mixing | N/A |
| Büchner Funnel and Filter Flask | Product Isolation | N/A |
Protocol Part A: Diazotization of the Aromatic Amine
-
Amine Solution Preparation: In a 250 mL beaker, dissolve the primary aromatic amine (e.g., 2.00 mmol) in approximately 5 mL of 3 M hydrochloric acid. If the amine is sparingly soluble, gentle heating may be applied, but the solution must be cooled back down before proceeding.[13][16]
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. Maintaining this temperature is critical for the stability of the diazonium salt.[9]
-
Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite (2.00 mmol) in ~5 mL of cold deionized water. Add this sodium nitrite solution dropwise to the cold, stirring amine solution over 5-10 minutes. The addition must be slow to prevent a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, continue stirring in the ice bath for 15-20 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate dark blue/black color indicates that all the amine has been converted and a slight excess of nitrous acid is present, which is desired.[13] If the test is negative, add a small amount more of the NaNO₂ solution until a positive test is achieved.
Protocol Part B: Azo Coupling Reaction
-
Coupling Component Preparation: In a separate 250 mL beaker, dissolve 3-methyl-4-nitrophenol (2.00 mmol) in ~10 mL of 1 M sodium hydroxide solution. Stir until a clear solution of the sodium phenoxide is obtained.[9][12]
-
Cooling: Cool this phenoxide solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Coupling: Slowly and dropwise, add the cold diazonium salt solution (from Part A) to the cold, vigorously stirring phenoxide solution. A brightly colored precipitate of the azo dye should form immediately.[7]
-
pH Adjustment & Completion: The coupling reaction is pH-dependent. The final mixture should be alkaline (pH 9-10) to ensure the phenol remains activated as the phenoxide ion.[8][9] After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Protocol Part C: Isolation and Purification
-
Isolation: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Do not use high heat, as some azo compounds can decompose.
-
Characterization: The final product can be characterized using various spectroscopic techniques.
| Characterization Method | Expected Result for a Typical Azo Dye |
| UV-Visible Spectroscopy | Strong absorption (λmax) in the visible region (400-700 nm) due to the extended conjugated system.[17][18] |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C-N stretching, and functional groups from the precursors (e.g., -NO₂, -OH, -CH₃).[18] |
| ¹H NMR Spectroscopy | Aromatic protons in distinct regions, signals for the methyl group, and absence of the amine (-NH₂) protons from the starting material.[17][18] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for azo dye synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Diazonium salt decomposed (temperature > 5°C).2. Incorrect pH for coupling (too acidic).3. Impure starting materials. | 1. Strictly maintain 0-5 °C during diazotization and addition.[9]2. Ensure the coupling mixture is alkaline (pH 9-10) by adding base.[9][11]3. Use purified or fresh reagents. |
| Product is Oily/Tarry | 1. Side reactions due to high temperature.2. Reagents added too quickly, causing localized high concentrations. | 1. Improve temperature control throughout the process.2. Ensure slow, dropwise addition with vigorous stirring.[9] |
| Color is Weak or Off | 1. Incomplete diazotization or coupling.2. Presence of impurities (e.g., phenol from diazonium decomposition). | 1. Verify complete diazotization with starch-iodide paper. Allow sufficient time for coupling.2. Purify the final product, potentially by recrystallization. |
References
- 12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.).
- Diazotisation - Organic Chemistry Portal. (n.d.).
- Azo coupling - Wikipedia. (n.d.).
- Azo Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
- Making an Azo Dye from Phenol - Chemistry LibreTexts. (2023).
- Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2015).
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate - ResearchGate. (2014).
- Diazotization Reaction Mechanism - Unacademy. (n.d.).
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. (n.d.).
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange. (2015).
- The Synthesis of Azo Dyes. (n.d.).
- Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro) | Semantic Scholar. (2020).
- Azo Dyes: History, Uses, and Synthesis - PSIBERG. (2022).
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (n.d.).
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. (2022).
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF - ResearchGate. (2023).
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
- Synthesis, Characterization of Azo Dyes and their Biological Studies. (n.d.).
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol - | International Journal of Innovative Science and Research Technology. (2022).
- The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (n.d.).
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines | Asian Journal of Chemistry. (2018).
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Application Notes and Protocols for Azo Coupling with 3-Methyl-4-nitrophenol
Introduction: The Versatility and Significance of Azo Coupling
Azo coupling is a cornerstone of synthetic organic chemistry, representing one of the most important industrial reactions for the production of a vast array of dyes, pigments, and indicators.[1] These reactions are characterized by the formation of an azo group (–N=N–), a chromophore that links two aromatic systems, giving rise to intensely colored compounds due to their extended conjugated systems.[2][3] The significance of azo compounds extends beyond coloration, with applications in medicinal chemistry, drug development, and as biological stains.[4][5][6]
This application note provides a detailed protocol for the synthesis of an azo dye using 3-methyl-4-nitrophenol as the coupling component. This particular phenol is a valuable intermediate; its hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the methyl and nitro groups modulate the color and properties of the final dye.[4] We will delve into the mechanistic underpinnings of the reaction, providing not just a series of steps, but the scientific rationale behind them to ensure a successful and safe execution of the protocol.
Core Principles: The Chemistry of Azo Coupling
The synthesis of an azo dye is a two-stage process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7][8] This reaction is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[9][10]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, the "coupling component." In this protocol, 3-methyl-4-nitrophenol serves this role. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the phenol.[1][2]
The pH of the reaction medium is a critical parameter in the coupling stage. For phenols, a mildly alkaline environment (typically pH 8-10) is required.[11] This is because the phenol is deprotonated to the more strongly activating phenoxide ion, which significantly enhances the rate of electrophilic attack.[11][12] However, excessively high pH can lead to the decomposition of the diazonium salt.[13]
Safety First: Handling Diazonium Salts
Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[9][10] Therefore, it is imperative to adhere to the following safety precautions:
-
In Situ Use: Diazonium salts should be prepared and used immediately without isolation.[7]
-
Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and coupling steps.[9][10]
-
Avoid Excess Nitrite: Use a stoichiometric amount of sodium nitrite to prevent side reactions and potential hazards.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[14]
-
Ventilation: Work in a well-ventilated fume hood.[14]
-
Handling Solids: If any solid diazonium salt is unintentionally isolated, it should be handled with extreme care, using plastic spatulas and avoiding any friction or shock.[9][15] It is recommended to handle no more than 0.75 mmol of isolated explosive diazonium salts at a time.[15][16]
Experimental Protocol: Synthesis of an Azo Dye with 3-Methyl-4-nitrophenol
This protocol details the synthesis of a representative azo dye using 4-nitroaniline as the starting amine and 3-methyl-4-nitrophenol as the coupling component.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Nitroaniline | 138.12 | 1.38 g | 10 | Diazo Component |
| Concentrated HCl | 36.46 | 3 mL | ~36 | |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 10.5 | |
| 3-Methyl-4-nitrophenol | 153.14 | 1.53 g | 10 | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For pH adjustment |
| Deionized Water | 18.02 | As needed | - | |
| Ice | - | As needed | - | |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Equipment
-
250 mL and 400 mL Beakers
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Glass Stirring Rod
-
pH paper or pH meter
-
Büchner Funnel and Flask
-
Vacuum Filtration Apparatus
Workflow Diagram
Caption: Experimental workflow for the synthesis of an azo dye.
Step-by-Step Procedure
Part 1: Preparation of the Diazonium Salt (from 4-Nitroaniline)
-
In a 250 mL beaker, combine 1.38 g of 4-nitroaniline with 3 mL of concentrated hydrochloric acid and 15 mL of deionized water. Stir the mixture until the amine is fully dissolved. Gentle warming may be necessary; if so, cool the solution back down.[17]
-
Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[17]
-
In a separate small beaker, dissolve 0.72 g of sodium nitrite in 10 mL of cold deionized water.[17]
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[7][17]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization.[18] The resulting solution contains the 4-nitrobenzenediazonium chloride and should be used immediately.
Part 2: The Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 1.53 g of 3-methyl-4-nitrophenol in approximately 50 mL of a 5% aqueous sodium hydroxide solution. Stir until the phenol is completely dissolved.
-
Cool this solution in an ice-water bath to below 5 °C.[19]
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 3-methyl-4-nitrophenol solution.[18][19] A brightly colored precipitate of the azo dye should form immediately.
-
Check the pH of the reaction mixture. If necessary, add more 5% NaOH solution dropwise to maintain a pH between 8 and 10.[11]
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.[18]
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[18][19]
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.[18][19]
-
The crude dye can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for azo dyes.[19] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry or dry in a desiccator.[19]
Characterization and Expected Results
The resulting azo dye is expected to be a brightly colored solid. The exact color will depend on the specific electronic properties of the coupled aromatic rings. Characterization of the final product can be performed using various analytical techniques:
-
Melting Point: To assess the purity of the compound.
-
UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax), which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N stretch of the azo group.
-
¹H-NMR Spectroscopy: To confirm the structure of the synthesized molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no precipitate formation | Decomposition of the diazonium salt (temperature too high). | Ensure the reaction temperature is maintained between 0-5 °C throughout. |
| Incorrect pH for coupling. | For phenols, the pH must be mildly alkaline (8-10). Adjust with NaOH solution.[11] | |
| Dark, tarry product | Side reactions due to excess nitrous acid or high temperature. | Use stoichiometric amounts of NaNO₂ and maintain strict temperature control.[9] |
| Poor yield after recrystallization | Dye is too soluble in the chosen solvent. | Adjust the solvent system. Try different ratios of ethanol and water. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the azo coupling reaction with 3-methyl-4-nitrophenol. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can reliably synthesize azo dyes for a variety of applications. The versatility of the azo coupling reaction allows for the creation of a diverse library of compounds by simply varying the starting amine and the coupling component, making it a powerful tool in chemical synthesis and drug development.
References
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1).
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- BenchChem. (2025). Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
- Nsugbe, E., & Ngong, C. (2024). The continuous flow synthesis of azos. PMC - NIH.
- Tshamano, L. S., Dhoro, F., & Chigorimbo-Murefu, N. F. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals.
- Nikpassand, M., Fekri, L. Z., & Zare, K. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Draper, S. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters - ACS Publications.
- BenchChem. (2025). Optimizing temperature and pH for azo coupling with substituted phenols.
- Wikipedia. (n.d.). Azo coupling.
- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
- Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- El-Shishtawy, R. M., et al. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Khan, A. A., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. ResearchGate.
- Imtiaz, S., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene.
- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
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Application Note: A Validated HPLC-UV Method for the Quantification of 3-Methyl-4-Nitrophenol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3-methyl-4-nitrophenol. As a significant metabolite of the organophosphorus insecticide fenitrothion, precise measurement of this compound is critical in toxicological, environmental, and pharmaceutical research. This document provides a step-by-step protocol, from sample preparation using liquid-liquid extraction to chromatographic analysis. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and system suitability criteria are defined as per the United States Pharmacopeia (USP) <621>.
Introduction: The Significance of 3-Methyl-4-Nitrophenol Quantification
3-Methyl-4-nitrophenol is the principal metabolite of fenitrothion, a widely used organophosphorus insecticide. Monitoring its concentration in various matrices, such as biological fluids and environmental samples, is a key indicator of exposure to the parent compound.[1] Given its potential genotoxicity, developing a reliable and validated analytical method for its quantification is of paramount importance for toxicological risk assessment and metabolic studies.[2] HPLC with UV detection offers a specific, sensitive, and widely accessible technique for this purpose.
This application note provides a comprehensive guide for the determination of 3-methyl-4-nitrophenol, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.
Chromatographic Principles and Method Rationale
The development of a robust HPLC method is predicated on the physicochemical properties of the analyte and its interaction with the stationary and mobile phases.
-
Stationary Phase Selection: C18 Reversed-Phase Column A C18 (octadecylsilane) column is the stationary phase of choice for this method. 3-Methyl-4-nitrophenol is a moderately polar organic molecule. In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The retention of 3-methyl-4-nitrophenol on the C18 column is primarily governed by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.[3] This mechanism provides excellent separation of phenolic compounds from more polar matrix components.[4]
-
Mobile Phase Composition: Acetonitrile and Water The mobile phase consists of a mixture of acetonitrile (ACN) and water.[1] Acetonitrile is a polar aprotic organic solvent that is an excellent choice for reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its low UV cutoff (around 190 nm), which minimizes interference during UV detection.[5][6] Water is the weak solvent in this binary mixture. By adjusting the ratio of acetonitrile to water, the eluotropic strength of the mobile phase can be modulated to achieve the desired retention time and resolution. A higher proportion of acetonitrile will decrease the polarity of the mobile phase, leading to a shorter retention time for 3-methyl-4-nitrophenol. The commonly used 60:40 (v/v) ratio of acetonitrile to water provides a good balance between analysis time and resolution.[1][2]
-
Detector and Wavelength Selection: UV Detection at 270 nm 3-Methyl-4-nitrophenol contains a chromophore, the nitrophenol group, which absorbs ultraviolet (UV) light.[7] The nitro group attached to the benzene ring extends the conjugated pi electron system, resulting in significant UV absorbance.[7] The maximum absorbance (λmax) for 3-methyl-4-nitrophenol is observed at approximately 270 nm.[1][2] Setting the UV detector to this wavelength ensures high sensitivity and selectivity for the analyte.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1200 series or equivalent).[8]
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
-
Glass test tubes and volumetric flasks.
-
Syringes and 0.45 µm syringe filters.
Chemicals and Reagents
-
3-Methyl-4-nitrophenol certified reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ethyl acetate (Analytical grade).
-
Methanol (HPLC grade).
-
Hydrochloric acid (for sample pH adjustment).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile: Water (60:40, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 270 nm[1][2] |
| Injection Volume | 20 µL[8] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methyl-4-nitrophenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[9] For 3-methyl-4-nitrophenol in an aqueous matrix like urine, the sample is first acidified to ensure the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in an organic solvent.[2] Ethyl acetate is a suitable extraction solvent due to its polarity, which is effective for extracting moderately polar compounds like phenols, and its immiscibility with water.[10][11]
-
Step 1: pH Adjustment: Transfer 1 mL of the aqueous sample (e.g., urine) to a glass test tube. Acidify the sample to approximately pH 2-3 with hydrochloric acid.
-
Step 2: Extraction: Add 2 mL of ethyl acetate to the tube. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Step 3: Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.[8]
-
Step 4: Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Step 5: Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.[8]
-
Step 6: Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[8] Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Experimental workflow for the HPLC analysis of 3-Methyl-4-nitrophenol.
Method Validation (ICH Q2(R1))
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[12] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest without interference from matrix components. | The peak for 3-methyl-4-nitrophenol should be well-resolved from any other peaks in the chromatogram of a blank and a spiked matrix sample. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | A linear regression analysis should yield a correlation coefficient (r²) > 0.99.[8] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for assays.[13] |
| Accuracy | The closeness of the measured value to the true value, assessed by recovery studies. | Mean recovery should be within 90-110%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | The relative standard deviation (RSD) should be ≤ 2%.[14] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). | System suitability parameters should remain within acceptance criteria. |
digraph "Method Validation Process" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];"Method" [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
"Method" -> "Specificity"; "Method" -> "Linearity_Range" [label="Linearity & Range"]; "Method" -> "Accuracy"; "Method" -> "Precision"; "Method" -> "LOD_LOQ" [label="LOD & LOQ"]; "Method" -> "Robustness";
"Precision" -> "Repeatability"; "Precision" -> "Intermediate_Precision";
{rank=same; "Specificity"; "Linearity_Range"; "Accuracy"; "Precision"; "LOD_LOQ"; "Robustness"} }
Caption: Key parameters for method validation according to ICH Q2(R1).
System Suitability Testing (USP <621>)
Before and during sample analysis, system suitability tests must be performed to ensure the continued performance of the chromatographic system.[15][16][17] These tests are based on the concept that the equipment, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[17]
| System Suitability Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can affect integration and precision. | T ≤ 2.0[15] |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. | N ≥ 2000 |
| Repeatability | Precision of replicate injections of a standard solution. | Relative Standard Deviation (RSD) ≤ 2.0% for ≥ 5 injections.[15] |
| Resolution (Rs) | The degree of separation between the analyte peak and the nearest eluting peak. | Rs ≥ 2.0 |
Expected Results
Under the specified chromatographic conditions, a sharp, symmetrical peak for 3-methyl-4-nitrophenol is expected to elute at a retention time of approximately 2.8 to 3.0 minutes.[1] A representative chromatogram should show a baseline-resolved peak at the expected retention time in a standard solution and a spiked sample, with no interfering peaks from the matrix at the same retention time in a blank sample.
The validation experiments should confirm that the method meets all the acceptance criteria outlined in Section 5. For example, a calibration curve with a correlation coefficient (r²) greater than 0.99 should be obtained, and the precision (RSD) for replicate analyses should be less than 2%.
Conclusion
The HPLC-UV method detailed in this application note is a robust, reliable, and validated procedure for the quantification of 3-methyl-4-nitrophenol. The use of a C18 column with an acetonitrile/water mobile phase provides excellent chromatographic performance. The method's validation in accordance with ICH Q2(R1) guidelines ensures its accuracy, precision, and specificity, making it suitable for routine analysis in research, clinical, and quality control laboratories. Adherence to the described system suitability criteria will ensure the ongoing integrity of the analytical results.
References
- Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
- Crawford, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Tech. (2025). Why Acetonitrile Is Used as a Mobile Phase in HPLC: Key Properties and Benefits.
- Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- Chromatography Guru. (2025). USP 621 Key Requirements Explained. YouTube.
- United States Pharmacopeia. (2022). <621> Chromatography.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?.
- Quora. (2023). What is the reason for using a mixture of water and acetonitrile in different ratios as mobile phase A and B, instead of using pure water as mobile phase A and pure acetonitrile as mobile phase B in HPLC?.
- United States Pharmacopeia. (2006). General Chapters: <621> Chromatography - System Suitability.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- ResearchGate. (2025). (Liquid + liquid) extraction of phenols from aqueous solutions with cineole.
- PubMed Central. (2021). Extraction of phenolic compounds: A review.
- Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection.
- LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
- PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
- PubMed. (n.d.). Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- Waters Corporation. (n.d.). HPLC Column Performance.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol.
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- 5. Why Acetonitrile Is Used as a Mobile Phase in HPLC: Key Properties and Benefits - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
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- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
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- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
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- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. altabrisagroup.com [altabrisagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 17. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: Quantitative Analysis of 3-methyl-4-nitrophenol in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of 3-methyl-4-nitrophenol as a Biomarker
3-methyl-4-nitrophenol (MNP) is a primary metabolite of the organophosphorus insecticide fenitrothion.[1][2] Monitoring its concentration in biological samples, particularly urine, serves as a specific and reliable biomarker for assessing human exposure to this widely used pesticide.[1][2][3] Due to potential health risks associated with fenitrothion, including genotoxicity and carcinogenicity, accurate quantification of MNP is crucial for occupational health monitoring, environmental risk assessment, and toxicokinetic studies.[1][4][5] This application note provides a detailed, field-proven protocol for the quantitative analysis of 3-methyl-4-nitrophenol in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.
Principle of the Method
Following exposure, fenitrothion is metabolized in the body, primarily through hydrolysis, to yield 3-methyl-4-nitrophenol.[1] MNP is then conjugated with glucuronic acid or sulfate before being excreted in the urine.[1] To quantify the total MNP (both free and conjugated forms), this protocol employs a multi-step process:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites, releasing free MNP. This step is critical for an accurate assessment of total exposure.[1]
-
Extraction: A liquid-liquid extraction (LLE) is performed to isolate the MNP from the complex urine matrix.
-
Derivatization: To enhance volatility and improve chromatographic performance, the extracted MNP is derivatized to form a less polar trimethylsilyl (TMS) derivative.[1][6] This is a necessary step as underivatized nitrophenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[6][7]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the MNP derivative from other components, and the mass spectrometer provides sensitive and selective detection and quantification.[1][3]
Experimental Protocol: From Sample to Analysis
Materials and Reagents
-
3-methyl-4-nitrophenol (analytical standard)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., isotopically labeled MNP or a structurally similar compound)
-
Ultrapure water
-
Human urine (blank, for calibration standards and quality controls)
Step-by-Step Sample Preparation
-
Sample Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C or below to ensure stability.[8]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass tube, add an appropriate amount of the internal standard.
-
Add sodium acetate buffer to adjust the pH to 5.0.
-
Add a solution of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis of the MNP conjugates.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, allow the sample to cool to room temperature.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure efficient extraction of MNP into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS.
-
Seal the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of MNP.[1]
-
After cooling, the sample is ready for GC-MS analysis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral exposure to fenitrothion and 3-methyl-4-nitrophenol on splenic cell populations and histopathological alterations in spleen in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. phmethods.net [phmethods.net]
Application Note: Robust Quantification of 3-Methyl-4-nitrophenol in Human Urine via Liquid-Liquid Extraction
For: Researchers, scientists, and drug development professionals engaged in toxicokinetics and human exposure assessment.
Introduction: The Significance of 3-Methyl-4-nitrophenol Biomonitoring
3-Methyl-4-nitrophenol (MNP) is a principal metabolite of the organophosphorus insecticide fenitrothion.[1][2] Fenitrothion is extensively used in agriculture and public health programs for pest control.[2] Consequently, human exposure, both occupational and environmental, is a significant public health concern, primarily due to its potential for acetylcholinesterase inhibition.[2] MNP is a reliable biomarker for assessing exposure to fenitrothion, as its concentration in urine correlates with the absorbed dose of the parent compound.[1] Accurate and precise quantification of MNP in urine is therefore crucial for toxicokinetic studies, evaluating the efficacy of protective measures, and monitoring exposure levels in vulnerable populations.[1]
This application note provides a detailed, field-proven protocol for the liquid-liquid extraction (LLE) of 3-methyl-4-nitrophenol from human urine, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] We will delve into the scientific rationale behind each step, ensuring a thorough understanding of the methodology for robust and reproducible results.
The Foundational Chemistry: Understanding the Analyte and Matrix
A successful extraction protocol is built upon a fundamental understanding of the analyte's physicochemical properties and the complexities of the biological matrix.
3-Methyl-4-nitrophenol: This phenolic compound possesses moderate polarity. Its chemical structure, featuring a hydroxyl group and a nitro group on a cresol backbone, dictates its solubility and partitioning behavior.[4] Key properties are summarized in the table below.
| Property | Value | Significance for LLE |
| Molecular Weight | 153.14 g/mol | Influences diffusion and chromatographic behavior. |
| Melting Point | 125-130 °C | Not directly relevant to LLE but useful for standard preparation.[5] |
| Water Solubility | 1.34 g/L | Moderately soluble, necessitating an effective organic solvent for extraction.[5][6] |
| log Kow (Octanol-Water Partition Coefficient) | 2.12 | Indicates a preference for moderately nonpolar organic solvents over water, forming the basis of LLE.[7] |
Urine Matrix: Urine is a complex aqueous solution containing salts, urea, creatinine, and a host of endogenous and exogenous compounds. A critical consideration for MNP analysis is its metabolic fate. In the body, MNP is often conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate excretion.[1] These conjugated forms are highly polar and will not efficiently partition into an organic solvent. Therefore, to quantify the total MNP (free and conjugated), an enzymatic hydrolysis step is essential to cleave these conjugates and liberate the free MNP prior to extraction.[1][8][9]
Experimental Workflow: A Visual Overview
The entire process, from sample reception to final analysis, can be visualized as a sequential workflow. This ensures that each stage is accounted for and potential sources of error are minimized.
Caption: Workflow for the liquid-liquid extraction and analysis of 3-methyl-4-nitrophenol from urine.
Detailed Protocol: From Raw Urine to Analyte Quantification
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure methodological robustness.
Reagents and Materials
-
3-Methyl-4-nitrophenol analytical standard
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas (high purity)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (evaporator)
Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methyl-4-nitrophenol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL): Perform serial dilutions of the stock solution with the initial HPLC mobile phase composition to create a calibration curve spanning the expected concentration range of the samples.[8]
Sample Preparation and Enzymatic Hydrolysis
Causality: The objective of this step is to cleave the glucuronide and sulfate conjugates of MNP, which are highly water-soluble and would otherwise be poorly extracted.[1][10] β-glucuronidase/arylsulfatase is a broad-spectrum enzyme that effectively hydrolyzes both types of conjugates.[1] The incubation at 37°C provides the optimal temperature for enzymatic activity.[1][8]
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 1 mL of sodium acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia). The exact amount should be optimized based on the enzyme's activity.[1][10]
-
Gently vortex the mixture and incubate at 37°C for at least 4 hours, or overnight, in a water bath.[1][8]
Liquid-Liquid Extraction
Causality: The principle of LLE is to partition the analyte of interest from the aqueous phase (urine) into an immiscible organic solvent.[11] The choice of ethyl acetate is strategic; it is a moderately polar solvent that provides good recovery for MNP and is less likely to extract highly polar, water-soluble interferences from the urine matrix compared to more polar solvents like acetonitrile.[3][12] Acidification of the sample to a pH below the pKa of the phenolic hydroxyl group of MNP protonates it, making it less polar and thus enhancing its partitioning into the organic phase.[13]
-
After incubation, allow the samples to cool to room temperature.
-
Acidify the hydrolyzed urine sample with a small volume of concentrated HCl to a pH of approximately 2-3.
-
Securely cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of MNP.[8]
-
Centrifuge at 3000-4000 rpm for 10 minutes to achieve a clean separation of the two layers.[8]
Sample Concentration
Causality: This step removes the extraction solvent and concentrates the analyte, thereby increasing the sensitivity of the subsequent analytical measurement. A gentle stream of nitrogen prevents the degradation of the analyte that might occur with excessive heat.[8]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette, being careful not to disturb the aqueous layer or the protein interface.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.[1][8]
Reconstitution and Analysis
Causality: The dried extract is reconstituted in a small, known volume of the mobile phase to ensure compatibility with the analytical system and to achieve a pre-concentration factor.[8]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase (e.g., Acetonitrile:Water, 60:40 v/v).[8]
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
Analytical Method Performance
The following table summarizes typical performance characteristics for the quantification of MNP in urine using HPLC with UV detection following this extraction protocol.[3][8][12]
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 50 µg/mL | [8] |
| Correlation Coefficient (r²) | >0.99 | [8][12] |
| Limit of Detection (LOD) | 0.87 µg/mL | [3] |
| Retention Time | ~2.81 minutes | [3] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of 3-methyl-4-nitrophenol from human urine. By understanding the chemical principles behind each step, from enzymatic hydrolysis to the choice of extraction solvent, researchers can achieve reliable and reproducible quantification of this important biomarker of fenitrothion exposure. The presented methodology is robust and can be readily adapted for use with various chromatographic systems, making it a valuable tool for toxicological research and human biomonitoring.
References
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
- BenchChem. (2025). Application Notes: 3-Methyl-4-nitrophenol as a Biomarker for Fenitrothion Exposure.
- BenchChem. (2025). 3-Methyl-4-nitrophenol: A Key Metabolite of Fenitrothion.
- Surur, A. S. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 5(2).
- Yoshida, T., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Toxicology Letters, 211(1), 58-64.
- BenchChem. (2025). A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol.
- Andresen-Streich, D., et al. (2020). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules, 25(23), 5585.
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 202, 389-395.
- Hilaris Publisher. (2014). Analysis of 3-methyl-4-nitrophenol, a major metabolite of fenitrothion in mice urine using HPLC. Metabolomics: Open Access.
- Sberna, F. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Food and Agriculture Organization of the United Nations. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. AGRIS.
- ResearchGate. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF.
- ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- ChemicalBook. (2023). 3-Methyl-4-nitrophenol | 2581-34-2.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine.
- Cognard, E., et al. (2015). Analysis of glucuronide and sulfate steroids in urine by ultra-high-performance supercritical-fluid chromatography hyphenated tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(13), 3699-3711.
- Cambridge Isotope Laboratories, Inc. (n.d.). 3-Methyl-4-nitrophenol (¹³C₆, 99%) 100 µg/mL in methanol.
- Merrigan, S. D., et al. (2016). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Clinical Chemistry, 62(12), 1634-1642.
- Centers for Disease Control and Prevention. (2001).
- Organisation for Economic Co-operation and Development. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
- Fisher Scientific. (n.d.). 3-Methyl-4-nitrophenol, 98%.
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Analytical standards for 3-(hydroxymethyl)-4-nitrophenol
An In-Depth Guide to the Analytical Characterization of 3-(hydroxymethyl)-4-nitrophenol
This document provides a comprehensive guide to the analytical methodologies for this compound (CAS: 60463-12-9), a key chemical intermediate. The protocols and insights herein are designed for researchers, scientists, and drug development professionals who require robust, validated methods for quality control, purity assessment, and structural confirmation. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and reliable analytical framework.
Foundational Understanding: The Analyte's Profile
This compound, also known as 5-Hydroxy-2-nitrobenzyl alcohol, is a nitrophenol derivative utilized as a building block in synthetic organic chemistry.[1] Its molecular structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitro group on a benzene ring, dictates its chemical behavior and the analytical strategies required for its characterization. Accurate and precise analytical control is paramount to ensure the quality and consistency of downstream processes and final products.
A thorough understanding of its physicochemical properties is the first step in developing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60463-12-9 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| Appearance | White to light yellow solid/powder | [1][2] |
| Melting Point | 111-115 °C | [2] |
| Boiling Point | 398.6 °C (Predicted) | [2] |
| Topological Polar Surface Area | 86.3 Ų | [3] |
| Storage Conditions | Sealed in a dry environment at room temperature | [4][5] |
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and quantifying it in various matrices. Its high resolution makes it ideal for separating the main compound from synthesis-related impurities and potential degradation products.
Causality in Method Development
The chosen reversed-phase HPLC (RP-HPLC) method is based on the compound's moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while a polar mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous component, facilitates elution. The nitro and phenyl moieties create a strong chromophore, making UV-Vis detection highly sensitive and specific. An acidic modifier (like formic or acetic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
Protocol: Purity Determination by RP-HPLC
This protocol outlines a validated system for achieving consistent and reliable results.
Step 1: Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. Filter through a 0.22 µm membrane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound certified reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the same diluent.
Step 2: Chromatographic System and Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with DAD/UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution (See Table 3) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm (for optimal sensitivity to the nitrophenol) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Step 3: System Suitability - A Self-Validating Approach Before sample analysis, the system's performance must be verified.
-
Make five replicate injections of the Working Standard (0.1 mg/mL).
-
The system is deemed suitable for use if it meets the following criteria:
-
Tailing Factor: The tailing factor for the this compound peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area is not more than 2.0%.
-
Step 4: Data Analysis
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method. The percentage of any single impurity and the total impurities can be determined from the chromatogram.
Caption: Integrated workflow for quality control.
This integrated approach ensures that any batch of this compound is not only of high purity but also possesses the correct chemical structure, providing confidence for its use in sensitive research and development applications.
References
- 4-(Hydroxymethyl)-3-nitrophenol | C7H7NO4.
- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).
- Cationic Polystyrene Resin Bound Silver Nanocomposites Assisted Fourier Transform Infrared Spectroscopy for Enhanced Catalytic Reduction of 4-Nitrophenol in Aqueous Medium. MDPI. [Link]
- This compound. Polymer Source. [Link]
Sources
Application Notes and Protocols for 3-Methyl-4-nitrophenol: A Versatile Biochemical Intermediate
Introduction: Unveiling the Utility of a Core Chemical Building Block
3-Methyl-4-nitrophenol (3M4NP), also known as 4-Nitro-m-cresol, is a pivotal organic compound that serves as a critical intermediate in the synthesis of a range of biologically active molecules.[1][2] Its aromatic structure, featuring hydroxyl, methyl, and nitro functional groups, provides a versatile scaffold for constructing more complex chemical entities. This guide offers an in-depth exploration of 3M4NP, presenting its physicochemical properties, synthesis, and detailed protocols for its application as a biochemical intermediate in the development of agrochemicals and other valuable chemical precursors. Furthermore, we will delve into the analytical methodologies essential for its quantification, a key aspect of its study as a significant metabolite in toxicological and environmental research.[3][4][5]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical characteristics of 3-methyl-4-nitrophenol is fundamental for its safe handling, storage, and effective use in synthetic protocols. This pale yellow crystalline solid possesses a distinct phenolic odor and exhibits solubility in water.[2][6]
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₃ | [1][7] |
| Molecular Weight | 153.14 g/mol | [1][7] |
| CAS Number | 2581-34-2 | [1] |
| Appearance | Yellowish to beige crystalline powder | [2][6] |
| Melting Point | 125-130 °C | [6] |
| Solubility | Soluble in water (1.34 g/L) | [2][6] |
| IUPAC Name | 3-methyl-4-nitrophenol | [1][7] |
Synthesis of 3-Methyl-4-nitrophenol: The Nitration of m-Cresol
The industrial production of 3-methyl-4-nitrophenol is predominantly achieved through the nitration of m-cresol.[1][2] A common and efficient approach involves a nitrosation-oxidation sequence to ensure regioselectivity and minimize the formation of unwanted isomers.[6]
Reaction Pathway: From m-Cresol to 3-Methyl-4-nitrophenol
Caption: Synthesis of 3-Methyl-4-nitrophenol via nitrosation and oxidation of m-cresol.
Protocol: Two-Step Synthesis of 3-Methyl-4-nitrophenol
This protocol outlines the laboratory-scale synthesis of 3-methyl-4-nitrophenol from m-cresol.
Materials:
-
m-Cresol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Isopropanol
-
Ice
-
Distilled water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
Step 1: Nitrosation of m-Cresol
-
In a well-ventilated fume hood, dissolve m-cresol in isopropanol within a reaction vessel.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred m-cresol solution. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Concurrently, add sulfuric acid dropwise to maintain a low temperature and acidic environment, which is necessary for the in-situ generation of nitrous acid.
-
After the addition is complete, continue stirring the mixture at a low temperature for a designated period to ensure the complete formation of 4-nitroso-m-cresol.
-
Isolate the 4-nitroso-m-cresol intermediate by filtration.
Step 2: Oxidation to 3-Methyl-4-nitrophenol
-
Treat the isolated 4-nitroso-m-cresol with aqueous nitric acid.[4]
-
Carefully control the reaction temperature to approximately 40 ± 2 °C to facilitate the oxidation while minimizing degradation.[4]
-
Upon completion of the oxidation, the 3-methyl-4-nitrophenol product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any residual acid and other water-soluble impurities.[4]
-
Dry the final product under vacuum.
Application as a Biochemical Intermediate: Synthesis of Fenitrothion
A primary application of 3-methyl-4-nitrophenol is its use as a key precursor in the synthesis of the organophosphorus insecticide, Fenitrothion.[1][4] This synthesis involves the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.
Reaction Pathway: Synthesis of Fenitrothion
Caption: Condensation reaction for the synthesis of Fenitrothion.
Protocol: Synthesis of Fenitrothion
Materials:
-
3-Methyl-4-nitrophenol
-
O,O-Dimethyl phosphorochloridothioate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or other suitable solvent
-
Reaction vessel with reflux condenser and stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve 3-methyl-4-nitrophenol and potassium carbonate in acetone. The base is essential to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.
-
Heat the mixture to reflux with constant stirring.
-
Slowly add O,O-dimethyl phosphorochloridothioate to the refluxing mixture.
-
Continue refluxing for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., potassium chloride).
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude Fenitrothion.
-
The crude product can be further purified by column chromatography if necessary.
Application as a Biochemical Intermediate: Reduction to 3-Amino-4-methylphenol
The nitro group of 3-methyl-4-nitrophenol can be readily reduced to an amino group, yielding 3-amino-4-methylphenol. This product is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[8]
Reaction Pathway: Reduction of 3-Methyl-4-nitrophenol
Caption: Catalytic hydrogenation for the synthesis of 3-Amino-4-methylphenol.
Protocol: Catalytic Hydrogenation to 3-Amino-4-methylphenol
This protocol describes the reduction of 3-methyl-4-nitrophenol using catalytic hydrogenation.[8]
Materials:
-
3-Methyl-4-nitrophenol
-
Tetrahydrofuran (THF)
-
Raney nickel catalyst
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Filtration apparatus
Procedure:
-
Place 3-methyl-4-nitrophenol, tetrahydrofuran, and a catalytic amount of activated Raney nickel into a Parr hydrogenator vessel.[8]
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 p.s.i.).[8]
-
Shake or stir the mixture at room temperature for several hours until the theoretical amount of hydrogen has been consumed.[8]
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, preferably kept wet.
-
Evaporate the solvent from the filtrate to obtain the crude 3-amino-4-methylphenol.
-
The product can be purified by recrystallization from a suitable solvent such as ether.[8]
Analytical Quantification: HPLC Method for 3-Methyl-4-nitrophenol
As a major metabolite of the insecticide Fenitrothion, the accurate quantification of 3-methyl-4-nitrophenol in biological matrices like urine is crucial for toxicological and environmental monitoring.[3][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.[3][5]
Workflow for HPLC Analysis
Caption: General workflow for the quantification of 3-Methyl-4-nitrophenol.
Protocol: HPLC Quantification in Urine Samples
This protocol is adapted from validated methods for the analysis of 3-methyl-4-nitrophenol in urine.[3][5]
Materials and Equipment:
-
Urine sample
-
Ethyl acetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard HPLC system with a UV detector
-
C18 reversed-phase column
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify the urine sample with a suitable acid.
-
Add an equal volume of ethyl acetate to the urine sample in a centrifuge tube. Using ethyl acetate is preferred over acetonitrile to minimize the extraction of highly water-soluble components.[3][5]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
2. Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 reversed-phase column | [3] |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) | [3][5] |
| Flow Rate | 1.0 mL/min | [3][5] |
| Detection Wavelength | 270 nm | [3][5] |
| Injection Volume | 10 µL | [3] |
3. Data Analysis
-
Prepare a calibration curve using standard solutions of 3-methyl-4-nitrophenol of known concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to 3-methyl-4-nitrophenol based on its retention time compared to the standard.
-
Quantify the concentration of 3-methyl-4-nitrophenol in the sample by comparing its peak area to the calibration curve.
Conclusion
3-Methyl-4-nitrophenol stands out as a chemical intermediate of significant value in both industrial and research settings. Its utility in the synthesis of the widely used insecticide Fenitrothion and its role as a precursor to other important molecules underscore its importance in applied chemistry. Furthermore, its significance as a biomarker for pesticide exposure necessitates robust and reliable analytical methods for its detection and quantification. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize 3-methyl-4-nitrophenol in their work.
References
- PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol.
- Organisation for Economic Co-operation and Development. (1994). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol.
- PubChem. (n.d.). 3-Methyl-4-nitrophenol.
- Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-41.
- Martínez-López, S., et al. (2000). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. Journal of Agricultural and Food Chemistry, 48(10), 4508-4513.
- American Chemical Society. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
- Liu, Z., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 758.
- Haz-Map. (n.d.). 3-Methyl-4-nitrophenol.
- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
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- 7. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Study of 3-Methyl-4-nitrophenol Degradation
Abstract
3-methyl-4-nitrophenol (3M4NP) is a primary and persistent environmental metabolite of the organophosphorus insecticide fenitrothion, posing significant toxicological risks.[1][2] Its presence in soil and water ecosystems necessitates robust and reliable methods for studying its degradation to develop effective bioremediation and water treatment strategies.[1] This technical guide provides a comprehensive set of experimental protocols for researchers, scientists, and environmental professionals engaged in the study of 3M4NP degradation. The methodologies detailed herein cover both microbial degradation pathways and advanced oxidation processes (AOPs), offering a multifaceted approach to understanding and mitigating the environmental impact of this xenobiotic compound. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices to ensure reproducible and validatable results.
Introduction: The Environmental Significance of 3-Methyl-4-nitrophenol
3-methyl-4-nitrophenol is a methylated aromatic compound characterized by its high toxicity and persistence in the environment.[1][3] As the principal breakdown product of fenitrothion, it frequently accumulates in agricultural soils and water bodies.[4][5] The compound is of significant concern due to its potential genotoxicity and its classification as an endocrine-disrupting chemical.[2][6] Understanding the mechanisms and kinetics of its degradation is paramount for environmental risk assessment and the development of effective remediation technologies. This guide will explore two primary avenues of 3M4NP degradation: microbial catabolism and chemical oxidation.
Microbial degradation represents a key natural attenuation process for 3M4NP.[2] Several bacterial strains have been isolated that can utilize 3M4NP as a sole source of carbon and energy, offering a sustainable approach for the detoxification of contaminated sites.[1][7] In parallel, advanced oxidation processes (AOPs) provide powerful chemical treatment options capable of mineralizing recalcitrant organic pollutants like 3M4NP into less harmful substances.[8][9]
Materials and Reagents
This section details the necessary materials and reagents for the successful execution of the described protocols. All chemicals should be of analytical grade or higher.
| Reagent/Material | Supplier (Example) | Purpose |
| 3-Methyl-4-nitrophenol (≥98%) | Sigma-Aldrich | Target analyte for degradation studies |
| Minimal Salts Medium (MSM) components | Various | Growth medium for microbial cultures |
| Luria-Bertani (LB) Broth | Various | Rich medium for bacterial inoculum preparation |
| Acetonitrile (HPLC Grade) | Fisher Scientific | Mobile phase for HPLC analysis |
| Methanol (HPLC Grade) | Fisher Scientific | Mobile phase for HPLC analysis |
| Water (HPLC Grade) | Fisher Scientific | Mobile phase for HPLC analysis |
| Ethyl Acetate | Various | Solvent for metabolite extraction |
| Titanium Dioxide (TiO₂, P25) | Degussa | Photocatalyst for AOP studies |
| Hydrogen Peroxide (30%) | Various | Oxidant for Fenton-like reactions (optional AOP) |
| Iron(II) Sulfate Heptahydrate | Various | Catalyst for Fenton-like reactions (optional AOP) |
| Hydrochloric Acid | Various | pH adjustment |
| Sodium Hydroxide | Various | pH adjustment |
| Syringe filters (0.22 µm) | Millipore | Sterilization and sample preparation |
Experimental Workflows
The following diagram provides a high-level overview of the experimental workflows for studying both microbial and photocatalytic degradation of 3M4NP.
Caption: High-level experimental workflows for 3M4NP degradation studies.
Protocol 1: Microbial Degradation of 3-Methyl-4-nitrophenol
This protocol is designed to isolate and characterize bacteria capable of degrading 3M4NP and to quantify their degradation efficiency.
Enrichment and Isolation of 3M4NP-Degrading Bacteria
Rationale: The initial step involves enriching for microorganisms from contaminated environments (e.g., pesticide-treated soil) that have adapted to utilize 3M4NP as a growth substrate. This selective pressure increases the likelihood of isolating potent degrading strains.
Procedure:
-
Prepare Minimal Salts Medium (MSM): A typical composition per liter is: 1.5 g K₂HPO₄, 0.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and 0.1 g NaCl. Adjust the pH to 7.0.[1]
-
Enrichment:
-
Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 g of soil or 1 mL of a water sample from a contaminated site.
-
Add 3M4NP from a filter-sterilized stock solution to a final concentration of 50-100 mg/L.[1]
-
Incubate at 30°C on a rotary shaker at 150 rpm.
-
-
Sub-culturing: After 7-10 days, or when turbidity is observed, transfer 1 mL of the enrichment culture to a fresh flask of MSM with 3M4NP. Repeat this process 3-4 times to select for well-adapted strains.
-
Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar plates containing 3M4NP as the sole carbon source. Incubate at 30°C until distinct colonies appear.
-
Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.
Degradation Assay with Pure Cultures
Rationale: This assay quantifies the degradation of 3M4NP by a specific microbial isolate over time, allowing for the determination of degradation kinetics.
Procedure:
-
Inoculum Preparation:
-
Grow a pure culture of the isolated bacterium in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile MSM to remove any residual growth medium.[1]
-
Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Experiment:
-
In Erlenmeyer flasks, add the prepared cell suspension to MSM containing a known initial concentration of 3M4NP (e.g., 50 mg/L).
-
Include a control flask with 3M4NP but without the bacterial inoculum to account for any abiotic degradation.
-
Incubate under the same conditions as the enrichment (30°C, 150 rpm).
-
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the flasks.
-
Sample Preparation for Analysis:
-
Centrifuge the samples to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Protocol 2: Photocatalytic Degradation of 3-Methyl-4-nitrophenol using TiO₂
This protocol details a common AOP method for 3M4NP degradation using a semiconductor photocatalyst.
Rationale: TiO₂ is a widely used photocatalyst that, upon UV irradiation, generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize organic pollutants.[10][11]
Procedure:
-
Photoreactor Setup:
-
Use a batch reactor equipped with a UV lamp (e.g., a 35 W Xe arc lamp or a medium-pressure mercury lamp).[11]
-
Ensure the reactor is equipped with a magnetic stirrer for continuous mixing and a cooling system to maintain a constant temperature.
-
-
Reaction Mixture Preparation:
-
Prepare an aqueous solution of 3M4NP at a known concentration (e.g., 20 mg/L).
-
Add the TiO₂ photocatalyst to the solution at a specific loading (e.g., 0.5-1.0 g/L).
-
-
Degradation Experiment:
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the 3M4NP and the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
-
Sampling: Collect samples at predetermined time intervals.
-
Sample Preparation for Analysis:
-
Immediately after collection, centrifuge or filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.
-
Analytical Methodology: Quantification of 3M4NP and its Metabolites
Rationale: Accurate quantification of the parent compound and its degradation products is crucial for determining degradation efficiency and elucidating the degradation pathway. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for this purpose.[6][12]
HPLC Analysis
Procedure:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][12]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid) is often effective.[1] An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can also be used.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelengths: Monitor at multiple wavelengths to detect 3M4NP and potential intermediates. For example: 320 nm for 3M4NP, 254 nm for methyl-1,4-benzoquinone (MBQ), and 290 nm for methylhydroquinone (MHQ).[1][13]
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using standard solutions of 3M4NP of known concentrations. The degradation is calculated by monitoring the decrease in the peak area of 3M4NP over time.
Identification of Intermediates
For a more in-depth study, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify degradation intermediates.[2][6] This often requires a derivatization step to improve the volatility of the analytes.[2]
Data Interpretation and Expected Results
The degradation of 3M4NP can be quantified by the percentage of its removal over time. The degradation kinetics can often be modeled using pseudo-first-order kinetics.
Degradation (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of 3M4NP.
-
Cₜ is the concentration of 3M4NP at time 't'.
Microbial Degradation Pathway
The most well-characterized microbial degradation pathway for 3M4NP proceeds through the formation of methylhydroquinone (MHQ).[1][14]
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Application of 3-methyl-4-nitrophenol in Chemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Scope and Scientific Context
This document provides a detailed technical guide on the application of 3-methyl-4-nitrophenol as a key intermediate in chemical synthesis. While the initial query focused on its role in producing antimalarial agents, a comprehensive review of scientific literature and chemical databases reveals that 3-methyl-4-nitrophenol is not a commonly documented precursor in the synthesis of established antimalarial drugs . The synthetic pathways for prominent antimalarials, such as the 8-aminoquinoline class (e.g., Tafenoquine, Primaquine), originate from different starting materials.[1][2][3][4]
To fulfill the request for a detailed, high-quality application note and protocol, this guide will focus on a well-established and industrially significant application of 3-methyl-4-nitrophenol: its use as a critical precursor in the synthesis of the organophosphate insecticide, Fenitrothion.[5][6] This example will serve as a robust template, demonstrating the required level of scientific detail, protocol structure, and data presentation that can be applied to other synthetic processes.
We will explore the chemical logic behind the synthetic steps, provide a detailed experimental protocol, and present relevant data in a clear, accessible format. This approach ensures scientific accuracy while delivering a document that meets the user's core requirements for depth and structure.
Introduction: The Synthetic Utility of 3-methyl-4-nitrophenol
3-methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[6] Its structure, featuring a hydroxyl group, a methyl group, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, and the phenolic hydroxyl group can be derivatized, most commonly through esterification.
The primary industrial application of 3-methyl-4-nitrophenol is in the production of organophosphorus pesticides.[5] The synthesis of Fenitrothion, a widely used contact insecticide, provides a classic example of its application. In this process, the phenolic hydroxyl group of 3-methyl-4-nitrophenol reacts with a phosphorochloridothioate to form the final active ingredient.
Synthesis of Fenitrothion: A Case Study
The synthesis of Fenitrothion from 3-methyl-4-nitrophenol is a two-step process that first involves the synthesis of the intermediate itself, followed by its reaction to form the final product.
Synthesis of 3-methyl-4-nitrophenol
A common method for synthesizing 3-methyl-4-nitrophenol is through the nitration of m-cresol.[5]
Reaction Scheme:
m-Cresol + Nitrating Agent → 3-methyl-4-nitrophenol
This reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer and minimize the production of other isomers.
Synthesis of Fenitrothion
The subsequent and key step where 3-methyl-4-nitrophenol is utilized is its condensation with O,O-dimethyl phosphorochloridothioate.
Reaction Scheme:
3-methyl-4-nitrophenol + O,O-dimethyl phosphorochloridothioate → Fenitrothion + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
The following protocols are provided for research and development purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol for Synthesis of Fenitrothion
Objective: To synthesize Fenitrothion from 3-methyl-4-nitrophenol.
Materials:
-
3-methyl-4-nitrophenol (1.0 eq)
-
O,O-dimethyl phosphorochloridothioate (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone.
-
Addition of Reagent: Stir the suspension at room temperature. Slowly add O,O-dimethyl phosphorochloridothioate (1.05 eq) dissolved in toluene via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in toluene and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Fenitrothion as an oil.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical data for the synthesis of Fenitrothion from 3-methyl-4-nitrophenol.
| Parameter | Value |
| Starting Material | 3-methyl-4-nitrophenol |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Product | Fenitrothion |
| Molecular Formula | C₉H₁₂NO₅PS |
| Molecular Weight | 277.23 g/mol |
| Typical Yield | 85-95% |
| Appearance | Yellow-brown oil |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Fenitrothion.
Caption: Workflow for the synthesis of Fenitrothion.
Conclusion
While 3-methyl-4-nitrophenol is not a documented precursor in the synthesis of mainstream antimalarial drugs, it remains a valuable intermediate in the chemical industry. Its application in the synthesis of Fenitrothion showcases a straightforward and high-yielding synthetic transformation. The protocols and data presented herein provide a framework for the laboratory-scale synthesis and can be adapted for further research and development in agrochemicals and other areas of organic synthesis. The structural motifs present in 3-methyl-4-nitrophenol could potentially be explored in the design of novel bioactive molecules, though such applications would require extensive discovery and development efforts.
References
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- National Center for Biotechnology Information. (2007). Synthesis of the antimalarial drug FR900098 utilizing the nitroso-ene reaction. PubMed.
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- National Center for Biotechnology Information. (1978). Synthesis of 2-substituted primaquine analogues as potential antimalarials. PubMed.
- National Institutes of Health. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents.
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- ACS Publications. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
- Okayama University. (2013). Synthesis of novel anti malarial agents.
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Application Notes and Protocols for the Diazotization of Primary Aromatic Amines in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Chromophore Chemistry
The diazotization of primary aromatic amines is a foundational reaction in synthetic organic chemistry, pivotal to the creation of a vast and vibrant class of compounds: the azo dyes.[1][2] These dyes, characterized by the presence of an azo group (–N=N–) linking two aromatic systems, constitute over 60% of all synthetic colorants used globally.[1] Their applications span textiles, printing, and the food industry, and they also serve as pH indicators and scaffolds in drug development.[1][2] This guide provides an in-depth exploration of the diazotization reaction and its subsequent coupling to form azo dyes, offering both theoretical understanding and practical, field-proven protocols.
The synthesis is a two-step process: first, the conversion of a primary aromatic amine to a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.[1][3] The resulting extended conjugated system is responsible for the characteristic vibrant colors of azo dyes.[1]
I. The Chemistry of Diazotization: A Mechanistic Perspective
The conversion of a primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂).[4][5] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][6][7]
The reaction mechanism proceeds as follows:
-
Formation of the Electrophile: The mineral acid protonates the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.[1]
-
Proton Transfers and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion (Ar–N₂⁺).[1][8]
A critical parameter for the success of this reaction is temperature control. The diazotization process is highly exothermic, and the resulting diazonium salts are unstable at elevated temperatures.[4][8][9] Therefore, the reaction is typically carried out at 0-5 °C in an ice bath to prevent decomposition of the diazonium salt.[1][4][10]
Caption: Mechanism of Diazotization.
II. The Azo Coupling Reaction: Building the Chromophore
The freshly prepared diazonium salt, being a weak electrophile, is immediately reacted with an electron-rich aromatic compound, known as the coupling component.[1] Common coupling components include phenols and aromatic amines.[11][12] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, unless it is already occupied, in which case ortho substitution occurs.[11]
The pH of the reaction medium is a crucial factor in the coupling reaction.
-
For phenols , the coupling is carried out in a slightly alkaline medium (pH > 7).[13] This is because the phenoxide ion, formed in basic conditions, is a more powerful nucleophile than the neutral phenol.[14]
-
For aromatic amines , the coupling is performed in a slightly acidic medium (pH 5-7).[13]
The product of this reaction is a brightly colored azo compound, where the extended conjugation of the two aromatic rings through the azo bridge forms the chromophore responsible for the color.[2][11]
III. Experimental Protocols
A. General Safety Precautions
Diazonium salts, especially in their solid, dry state, are thermally unstable and can be explosive.[15][16][17] Therefore, it is imperative to adhere to the following safety guidelines:
-
Temperature Control: Always maintain the reaction temperature below 5 °C.[15][16]
-
In Situ Use: Use the diazonium salt solution immediately after preparation without isolating it.[3][4][7]
-
Avoid Excess Nitrite: Use a stoichiometric amount of sodium nitrite and test for its excess with starch-iodide paper.[15][16]
-
Proper Handling: If isolation is unavoidable, handle no more than 0.75 mmol at a time and use a plastic spatula.[15][16][18]
B. Protocol 1: Synthesis of an Azo Dye from Aniline and 2-Naphthol
This protocol details the synthesis of a vibrant orange-red dye.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 0.93 g | 0.01 |
| Concentrated HCl | 36.46 | 2.5 mL | ~0.03 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 0.01 |
| 2-Naphthol | 144.17 | 1.44 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |
| Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
Part 1: Diazotization of Aniline
-
In a 100 mL beaker, add 0.93 g of aniline to 20 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir until the aniline dissolves completely.
-
Cool the solution to 0-5 °C in an ice bath.[4]
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.[1]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition.[4][19]
-
After the complete addition, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.[4][10] The resulting solution contains the benzenediazonium chloride and should be used immediately.[4]
Part 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.[4]
-
Slowly and with constant stirring, add the cold benzenediazonium chloride solution to the 2-naphthol solution.[4]
-
A brightly colored orange-red precipitate of the azo dye will form immediately.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[4]
-
Collect the precipitated dye by vacuum filtration, wash it with cold water, and dry it.[4]
Caption: Workflow for Azo Dye Synthesis.
IV. Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of diazonium salt | - Impure primary aromatic amine.[19]- Temperature too high, causing decomposition.- Incorrect stoichiometry of reagents. | - Recrystallize or purify the starting amine.- Ensure strict temperature control (0-5 °C).- Accurately weigh all reagents. |
| Formation of a tarry, dark precipitate | - Temperature exceeded 5 °C during diazotization.- Diazonium salt solution was not used immediately. | - Repeat the reaction with careful temperature monitoring.- Prepare the diazonium salt fresh and use it without delay. |
| Poor coupling reaction | - Incorrect pH for the coupling component.- Coupling component is not sufficiently activated. | - Adjust the pH of the coupling solution (alkaline for phenols, acidic for amines).- Ensure the coupling component has strong electron-donating groups. |
| Self-coupling of the diazonium salt | - The diazonium salt reacts with unreacted primary amine. | - Ensure complete diazotization before proceeding to the coupling step. |
V. Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various spectroscopic techniques:
-
UV-Visible Spectroscopy: This is a primary method to confirm the formation of the azo dye and to study its color properties. The extended conjugation in the molecule results in absorption in the visible region of the electromagnetic spectrum.[20][21]
-
Infrared (IR) Spectroscopy: The presence of the N=N stretching vibration (typically weak) and the characteristic peaks for the aromatic rings can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed structure of the synthesized dye.[20]
-
Mass Spectrometry: This technique confirms the molecular weight of the synthesized azo dye.[21]
Conclusion
The diazotization of primary aromatic amines followed by azo coupling is a robust and versatile method for the synthesis of a wide array of azo dyes. A thorough understanding of the reaction mechanism, strict adherence to experimental conditions, particularly temperature and pH, and a commitment to safety are paramount for successful synthesis. The protocols and insights provided in this guide are intended to empower researchers in their endeavors to create and explore the rich and colorful world of azo chemistry.
References
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- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Unacademy. (n.d.). Preparation of Diazonium salts.
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- ChemistryStudent. (n.d.). Azo Dye Formation (A-Level).
- CK-12 Foundation. (2025). Diazonium Salts.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1145-1150.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(3), 557.
- Google Patents. (n.d.). CN101636380A - Process for preparing aromatic diazonium salts.
- Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Wang, M., Funabiki, K., & Matsui, M. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(1), 102-106.
- Benchchem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
- Wikipedia. (n.d.). Azo coupling.
- Unknown. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes.
- Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7170-7174.
- Organic Syntheses. (n.d.). Diazoaminobenzene.
- Stanković, A. V., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie-Chemical Monthly, 152(6), 695-705.
- JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
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- Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Al-Nahrain University, 15(2), 68-76.
- Yildiz, M., et al. (2015). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Journal of Molecular Structure, 1099, 345-354.
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- Unknown. (n.d.). Reaction Coupling of dysonium salts.
- YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
- Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry.
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- ResearchGate. (n.d.). Optimization of the reaction conditions for diazotization-azidation of aniline.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(8), 1448-1453.
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In Vitro Chromosomal Aberration Test: A Detailed Protocol for Nitrophenols
Introduction: The Genotoxic Potential of Nitrophenols and the Imperative for Chromosomal Aberration Testing
Nitrophenols and their derivatives are a class of aromatic compounds extensively used in the synthesis of pharmaceuticals, pesticides, dyes, and explosives. Their widespread environmental presence and potential for human exposure necessitate a thorough evaluation of their toxicological profile. A critical aspect of this safety assessment is the investigation of their genotoxicity—the ability to damage DNA and chromosomal integrity. Chromosomal aberrations, which are alterations in the structure or number of chromosomes, are hallmarks of genotoxic events and are strongly associated with carcinogenesis and developmental defects.
This application note provides a comprehensive, field-proven protocol for conducting the in vitro chromosomal aberration test for nitrophenols, grounded in the principles of the OECD Test Guideline 473.[1][2] As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for key methodological choices, ensuring a robust and self-validating experimental design. This protocol is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the clastogenic potential of nitrophenolic compounds.
The Scientific Rationale: Why this Assay is Crucial for Nitrophenols
The genotoxicity of many nitroaromatic compounds, including nitrophenols, is intrinsically linked to their metabolic activation. The nitro group (-NO2) is often enzymatically reduced to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[3][4] These electrophilic metabolites can then form adducts with DNA, leading to strand breaks and other lesions that, if not properly repaired, can manifest as chromosomal aberrations during cell division.[3]
Therefore, a key feature of this protocol is the inclusion of an exogenous metabolic activation system, the S9 mix. The S9 fraction is a supernatant from a liver homogenate of a rodent species (commonly rat) that has been treated with an enzyme-inducing agent. This fraction contains a cocktail of metabolic enzymes, including cytochrome P450s, which can simulate the in vivo metabolism of xenobiotics. The necessity of this system is underscored by conflicting reports on the clastogenicity of some nitrophenols, such as 4-nitrophenol, where positive results have been observed both with and without metabolic activation in different studies, highlighting the complexity of its bioactivation.[5][6]
This protocol is designed to detect both structural chromosome aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations (polyploidy), providing a comprehensive picture of the clastogenic potential of the test substance.[1]
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the in vitro chromosomal aberration test for nitrophenols.
Caption: A simplified decision tree for the interpretation of chromosomal aberration data.
Conclusion: Ensuring Scientific Integrity in Genotoxicity Testing
The in vitro chromosomal aberration assay is a powerful tool for assessing the genotoxic potential of nitrophenols. By adhering to a meticulously designed and well-controlled protocol, researchers can generate reliable and reproducible data that is crucial for the safety evaluation of these compounds. The key to a successful assay lies not only in the precise execution of the experimental steps but also in a thorough understanding of the underlying biological and chemical principles, particularly the role of metabolic activation. This application note provides the necessary framework and detailed guidance to empower researchers to conduct this critical assay with the highest level of scientific integrity.
References
- Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
- Charles River Laboratories. (n.d.). Chromosome Aberration Test.
- Creative Biolabs. (n.d.). Karyotype Analysis Protocol.
- Creative Biolabs. (n.d.). Preparation of Metaphase Spreads for Karyotype: Giemsa stain.
- Radiation Effects Research Foundation. (n.d.). Giemsa-staining Method.
- Jha, A. N. (2020). Preparation of Metaphase Chromosome Spreads from Adherent Cell Line. Bio-protocol, 10(24), e3871. [Link]
- Galloway, S. M., Aardema, M. J., Ishidate, M., Jr, Ivett, J. L., Kirkland, D. J., Morita, T., Mosesso, P., & Sofuni, T. (1994). Report from working group on in vitro tests for chromosomal aberrations.
- Ishidate, M., Jr, Sofuni, T., & Yoshikawa, K. (1981). Chromosomal aberration tests in vitro as a primary screening tool for environmental mutagens and/or carcinogens. Gan to kagaku ryoho. Cancer & chemotherapy, 8 Suppl 2, 223–231.
- Hilliard, C. A., Armstrong, M. J., Bradt, C. I., Hill, R. B., Greenwood, S. K., & Galloway, S. M. (1998). Chromosome aberrations in vitro related to cytotoxicity of nonmutagenic chemicals and metabolic poisons. Environmental and molecular mutagenesis, 31(4), 316–326. [Link]
- Lee, J. K., & Kim, Y. J. (1998). The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells. Mutation research, 414(1-3), 137–146. [Link]
- Machida, M., Morita, Y., Hayashi, M., & Awai, M. (1982).
- Kirkland, D. J. (1992). Chromosomal aberration tests in vitro: problems with protocol design and interpretation of results. Mutagenesis, 7(2), 95–106. [Link]
- Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test.
- U.S. Army Medical Research and Materiel Command. (2009). Test for Chemical Induction of Chromosome Aberrations in Cultured Chinese Hamster (CHO) Cells With and Without Metabolic Activation.
- Sasaki, Y. F., Nishidate, E., Izumiyama, F., Matsusaka, N., & Tsuda, S. (1997). Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes.
- Patil, S., & D'Souza, L. (2022). Optimization of Giemsa staining protocol for metaphase chromosome preparation using leaf bud meristem of Garcinia indica (Thouars) Choisy for karyotype analysis. Acta Botanica Plantae, 1(1), 1-7. [Link]
- OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
- National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 4-Nitrophenol (CAS No. 100-02-7) in B6C3F1 Mice (Dermal Studies).
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
- Schwarzacher, H. G., & Schweizer, D. (1982). Mitotic chromosome preparations from mammalian suspension cell cultures. InHuman Cytogenetics: A Practical Approach (pp. 1-12). IRL Press.
- Lisa, F. (n.d.). Generation of Metaphase Spreads.
- Galloway, S. M. (2000). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Environmental and molecular mutagenesis, 35(3), 191–201. [Link]
- Bignold, L. P. (2009). Mechanisms of clastogen-induced chromosomal aberrations: a critical review and description of a model based on failures of tethering of DNA strand ends to strand-breaking enzymes. Mutation research, 681(2-3), 271–298. [Link]
- DuPont. (2000). In Vitro Chromosome Aberration Test in Human Peripheral Blood Lymphocytes. U.S. Environmental Protection Agency. [Link]
- Dobo, K. L., Greene, N., Francke-Carroll, S., & de la Iglesia, F. A. (2010). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory toxicology and pharmacology : RTP, 57(1), 104–111. [Link]
- Kalweit, S., Seidel, A., & Speit, G. (1999). Chromosomal aberrations in vitro induced by aneugens.
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Application Notes and Protocols for the Quantification of Fenitrothion Metabolite 3-Methyl-4-Nitrophenol
Authored by: A Senior Application Scientist
Introduction
Fenitrothion, an organophosphorus insecticide, sees widespread use in agriculture and public health programs for pest control.[1] Upon absorption, the human body metabolizes fenitrothion primarily through the cleavage of its P-O-aryl linkage, yielding 3-methyl-4-nitrophenol (MNP), also known as 4-nitro-m-cresol.[1] The quantification of MNP in biological matrices, particularly urine, serves as a specific and reliable biomarker for assessing exposure to fenitrothion.[2][3] Given that MNP itself is implicated in potential genotoxicity and carcinogenicity, the development of robust, accurate, and validated analytical methods is of paramount importance for toxicological risk assessment, occupational health monitoring, and environmental science.[1][4]
This comprehensive guide provides detailed protocols for the quantification of MNP, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) with UV detection method. We will explore the causality behind experimental choices, present protocols as self-validating systems, and compare this core methodology with higher sensitivity techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Fenitrothion
The biotransformation of fenitrothion to MNP is a critical process in its detoxification. The primary metabolic route involves oxidative desulfuration to form fenitrooxon, an active cholinesterase inhibitor, followed by hydrolysis via phosphatase enzymes to yield MNP and dimethyl phosphate. A direct hydrolytic pathway from fenitrothion to MNP also exists. In the body, MNP can be present in a free form or as conjugated metabolites (glucuronides and sulfates), which are more water-soluble and readily excreted in urine. For a complete assessment of exposure, it is essential to measure the total MNP concentration after enzymatic hydrolysis of these conjugates.[1][3]
Caption: Simplified metabolic pathway of Fenitrothion to 3-Methyl-4-nitrophenol (MNP).
Core Protocol: Quantification of Total MNP in Urine by HPLC-UV
This protocol details a robust and widely accessible method for quantifying total MNP in urine samples, adapted from validated procedures.[2][5] The method employs enzymatic hydrolysis, followed by liquid-liquid extraction (LLE) and analysis by reversed-phase HPLC with UV detection.
Principle
Total MNP (free and conjugated) is quantified by first liberating the conjugated MNP through enzymatic hydrolysis with β-glucuronidase/arylsulfatase. The resulting free MNP is then extracted from the aqueous urine matrix into an immiscible organic solvent (ethyl acetate). After evaporation of the solvent and reconstitution in the mobile phase, the sample is injected into an HPLC system. MNP is separated from other matrix components on a C18 reversed-phase column and quantified by its absorbance at 270 nm.[5][6]
Materials and Reagents
-
Reference Standard: 3-Methyl-4-nitrophenol (MNP), purity >99%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (HPLC grade), Water (HPLC or Milli-Q grade)
-
Reagents: β-glucuronidase/arylsulfatase from Helix pomatia, Acetic acid, Sodium acetate
-
Equipment: HPLC system with UV detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), analytical balance, vortex mixer, centrifuge, nitrogen evaporator, pH meter, micropipettes, glass test tubes.
Step-by-Step Methodology
1. Preparation of Standard and Control Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MNP reference standard and dissolve it in 10 mL of acetonitrile or methanol in a volumetric flask.[2] This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v).[2] These are used to construct the calibration curve.
2. Sample Preparation
-
Enzymatic Hydrolysis (to measure total MNP):
-
Pipette 1 mL of urine sample into a glass test tube.
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0) to the sample.
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex briefly and incubate the mixture in a water bath at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis of conjugates.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add 2 mL of ethyl acetate. The choice of ethyl acetate is critical as it provides efficient extraction of MNP while minimizing the co-extraction of highly polar, water-soluble interferences from the urine matrix, which can be an issue with solvents like acetonitrile.[5][6]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of MNP into the organic phase.
-
Centrifuge at 3,500 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Repeat the extraction process with another 2 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at room temperature.[2] This step concentrates the analyte and removes the extraction solvent.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase (Acetonitrile:Water, 60:40 v/v). Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.
-
3. HPLC-UV Analysis
-
Chromatographic Conditions:
Parameter Setting Rationale Instrument Standard HPLC with UV Detector Widely available and robust for routine analysis. Column C18 reversed-phase (150 mm x 4.6 mm, 5 µm)[7] Provides good retention and separation for moderately polar compounds like MNP. Mobile Phase Acetonitrile: Water (60:40, v/v)[5][6] This isocratic mixture offers a good balance of elution strength and resolution for MNP. Flow Rate 1.0 mL/min[5][6] A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. Detection λ 270 nm[5][6] MNP exhibits significant UV absorbance at this wavelength, providing good sensitivity. Injection Vol. 10 µL A typical volume that balances sensitivity with potential column overload. | Column Temp. | Ambient or 30°C | Ensures reproducible retention times. |
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared urine samples (including a blank and quality controls).
-
The concentration of MNP in the samples is determined by comparing its peak area to the calibration curve. The expected retention time is approximately 2.8 minutes.[5]
-
Caption: Experimental workflow for the HPLC-UV analysis of 3-Methyl-4-nitrophenol in urine.
Method Validation: Ensuring Trustworthiness
Every analytical protocol must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of MNP in the specified matrix. Key validation parameters are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
| Validation Parameter | Description | Typical Acceptance Criteria | Published Data Example (HPLC-UV)[5][8] |
| Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). | No interfering peaks at the retention time of MNP in blank samples. | Method demonstrated to be selective. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995 | Linear over 10-50 µg/mL with r² > 0.99 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking blank matrix with known analyte concentrations. | Mean recovery between 80-120%.[9] | 92.6% - 105.7% |
| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 15% | Intra-day RSD: 1.1-4.9%; Inter-day RSD: 2.3-6.1% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3 | 0.87 µg/mL[5] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10 | 2.64 µg/mL |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD should remain within acceptance limits. | The method was found to be sensitive to small changes.[5] |
Alternative and Advanced Analytical Methodologies
While HPLC-UV is a robust method for routine analysis, certain applications may demand higher sensitivity or selectivity.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that offers excellent sensitivity and selectivity.[10] Because MNP is a polar and semi-volatile compound, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative, improving its chromatographic behavior.[3] A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (TMS) ether of the phenol group.[3]
Workflow Synopsis: Sample Hydrolysis → LLE → Derivatization → GC-MS Analysis. This technique can achieve very low detection limits, reported to be as low as 0.3 µg/L, making it suitable for monitoring low-level environmental or general population exposure.[7][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and specificity. It combines the separation power of HPLC with the highly selective detection of tandem mass spectrometry. A key advantage is that it often does not require derivatization, simplifying sample preparation. The method is based on monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which virtually eliminates matrix interferences.[11]
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate (µg/mL range)[5] | High (µg/L range)[10] | Very High (ng/L to µg/L range) |
| Selectivity | Good | Very Good | Excellent |
| Derivatization | Not required | Usually required[3] | Not required |
| Instrumentation Cost | Low | Moderate | High |
| Sample Throughput | High | Moderate (due to derivatization) | High |
| Primary Application | Routine monitoring, occupational exposure | Low-level environmental/general population exposure | Trace-level analysis, research, clinical studies |
Conclusion
The accurate quantification of 3-methyl-4-nitrophenol is essential for monitoring human exposure to the insecticide fenitrothion. The detailed HPLC-UV protocol presented here offers a reliable, robust, and accessible method suitable for routine analysis in many laboratory settings. The trustworthiness of the results is underpinned by a thorough method validation process that assesses selectivity, linearity, accuracy, precision, and sensitivity. For applications demanding higher sensitivity, such as the detection of trace levels of MNP in the general population, GC-MS and LC-MS/MS stand as superior alternatives. The choice of the optimal analytical method will ultimately depend on the specific research question, required detection limits, sample matrix, and available resources.[7]
References
- Surur, A.S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]
- Yoshida, T., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers.
- Hilaris Publisher. (2014). Analysis of 3-methyl-4-nitrophenol, a major metabolite of fenitrothion in mice urine using HPLC. 3rd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
- MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Foods. [Link]
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98.
- National Center for Biotechnology Information. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. PMC. [Link]
- Agilent Technologies, Inc. (n.d.). Determination of methyl,-nitro-and chlorophenols in water.
- ResearchGate. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Request PDF. [Link]
- ResearchGate. (n.d.). HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case. Request PDF. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA Guidelines. [Link]
- Springer. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem. [Link]
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. phmethods.net [phmethods.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-(Hydroxymethyl)-4-nitrophenol Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(hydroxymethyl)-4-nitrophenol. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this challenging synthesis. We understand that achieving high yields and purity can be difficult due to the inherent reactivity of the starting material, 3-hydroxybenzyl alcohol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of this reaction.
Synthesis Overview: The Nitration of 3-Hydroxybenzyl Alcohol
The primary route to this compound is the electrophilic aromatic substitution (EAS) reaction of 3-hydroxybenzyl alcohol using a nitrating agent. The core of the challenge lies in controlling the regioselectivity of this reaction. The starting material possesses two activating, ortho, para-directing groups: a strongly activating hydroxyl (-OH) group and a weakly activating hydroxymethyl (-CH2OH) group. Their combined influence can lead to a mixture of isomers, significantly impacting the yield of the desired 4-nitro product.
Below is a diagram illustrating the primary reaction and the potential isomeric byproducts that commonly reduce the yield of the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is very low, and TLC analysis shows a complex mixture of products. What is the primary cause?
Answer: This is the most common issue and almost always points to a lack of regioselectivity and the formation of multiple side products.
-
Causality: The hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on 3-hydroxybenzyl alcohol are both activating and direct incoming electrophiles to the ortho and para positions. The powerful -OH group directs nitration to positions 2, 4, and 6. While the desired product comes from substitution at position 4 (para to the -OH), significant amounts of 2-nitro and 6-nitro isomers are also formed.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[1] Running the reaction at elevated temperatures increases the rate of reaction for all isomers and can lead to the formation of dinitrated and oxidation byproducts. It is crucial to maintain a low temperature (typically 0 to 5 °C) throughout the addition of the nitrating agent. Studies on the nitration of phenol have shown that lower temperatures favor a higher yield of the para-isomer.[2]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution. A rapid addition can cause localized temperature spikes, leading to runaway reactions and a decrease in selectivity.
-
Dilution of Nitrating Agent: Using a more dilute solution of nitric acid can sometimes improve the yield of mononitrated products by reducing the nitronium ion (NO₂⁺) concentration, thereby disfavoring dinitration.[2]
-
Question 2: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a crystalline product. Why did this happen?
Answer: The formation of a dark, intractable tar indicates significant oxidative side reactions or polymerization.
-
Causality: Concentrated nitric acid is a strong oxidizing agent. The benzylic alcohol moiety (-CH2OH) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under harsh nitrating conditions (high temperature or high acid concentration). Phenols are also sensitive to oxidation, which can lead to the formation of colored polymeric materials.
-
Troubleshooting Steps:
-
Re-evaluate Your Nitrating Agent: The classic HNO₃/H₂SO₄ system is extremely powerful. Consider a milder nitrating agent. A common alternative is using nitric acid in acetic anhydride or acetic acid. This can sometimes provide better control and reduce oxidative degradation.
-
Ensure Purity of Starting Material: 3-hydroxybenzyl alcohol can oxidize over time if not stored properly.[3] Use a fresh or purified batch of starting material. Impurities can act as catalysts for decomposition.
-
Strict Temperature Adherence: As mentioned above, this is paramount. Any deviation above 10 °C significantly increases the risk of oxidation.
-
Question 3: I managed to isolate a solid product, but NMR analysis shows it's a mixture of isomers that are very difficult to separate. How can I improve the selectivity for the 4-nitro isomer?
Answer: Improving regioselectivity is key to increasing the yield. While completely eliminating other isomers is difficult, you can shift the equilibrium in your favor.
-
Causality: The distribution of isomers is a function of both steric and electronic effects. The para position (4-position) is electronically favored by the powerful -OH directing group but is sterically hindered by it. The ortho positions (2 and 6) are less hindered. The reaction conditions determine the balance between these competing factors.
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence isomer ratios. Running the reaction in a non-polar solvent can sometimes favor the para product due to solvation effects around the activating groups. Experiment with solvents like dichloromethane or chloroform (with appropriate nitrating agents).
-
Use of a Protecting Group: A more advanced but effective strategy involves temporarily protecting the highly activating hydroxyl group. For example, converting the phenol to an acetate or ether reduces its directing strength, potentially allowing the -CH2OH group's directing effect to have more influence or simply altering the overall regiochemical outcome. The protecting group is then removed after nitration.
-
Purification Strategy: If isomer formation is unavoidable, an efficient purification method is essential.
-
Column Chromatography: This is the most effective method for separating nitrophenol isomers. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can resolve the different isomers.
-
Recrystallization: While challenging for close-boiling isomers, fractional recrystallization from different solvents (e.g., water, ethanol/water, or toluene) may enrich the desired isomer. High-purity 4-nitrophenol, a related compound, can be purified by recrystallization or sublimation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the nitration of 3-hydroxybenzyl alcohol?
The reaction proceeds via electrophilic aromatic substitution. First, the nitronium ion (NO₂⁺), a powerful electrophile, is generated from nitric acid and a strong acid catalyst like sulfuric acid.[5] The electron-rich benzene ring of 3-hydroxybenzyl alcohol then attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, particularly onto the carbons ortho and para to the electron-donating -OH and -CH2OH groups. Finally, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.
Q2: Why is sulfuric acid used with nitric acid?
Sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[5] Without a strong acid catalyst, the concentration of the nitronium ion is too low for the reaction to proceed at a practical rate with moderately activated rings.
Q3: What are the best analytical techniques to monitor the reaction and characterize the products?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the reaction's progress by observing the consumption of the starting material and the appearance of new product spots. Use a mobile phase like 30-50% ethyl acetate in hexane. Nitrophenols are often yellowish and can sometimes be visualized without a UV lamp, but UV is recommended.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of isomers and allows for accurate quantification of the product distribution. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and determining the isomeric ratio in the crude product. The aromatic protons of each isomer will have a unique splitting pattern and chemical shift, allowing for unambiguous identification.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (169.13 g/mol ) and can be used in conjunction with HPLC (LC-MS) to identify different isomers in a mixture.[7]
Data Summary & Recommended Conditions
The following table summarizes the expected effects of key reaction parameters on the synthesis.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity (Selectivity for 4-nitro) | Rationale |
| Temperature | Low (0 - 5 °C) | Optimal | High | Minimizes side reactions (oxidation, dinitration) and often favors the thermodynamically more stable para product.[2] |
| High (> 20 °C) | Low | Low | Promotes rapid, uncontrolled reactions, leading to isomer formation, dinitration, and oxidative decomposition.[1] | |
| Nitric Acid Conc. | Dilute (e.g., 30-40%) | Moderate | Moderate to High | Reduces the concentration of the NO₂⁺ electrophile, disfavoring multiple nitrations.[2] |
| Concentrated (>65%) | High (initially) | Low | High concentration of NO₂⁺ leads to faster reaction but poor selectivity and increased risk of side reactions. | |
| Reaction Time | Short | Low | N/A | Incomplete conversion of starting material. |
| Optimal (monitor by TLC) | High | Optimal | Allows for maximum conversion of starting material without significant product degradation. | |
| Long | Decreasing | Decreasing | The product can degrade or undergo further nitration if left in the strong acidic medium for too long. |
Experimental Protocols
Protocol 1: Controlled Nitration of 3-Hydroxybenzyl Alcohol
This protocol is a baseline and should be optimized based on your experimental results.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzyl alcohol (1.0 eq) in glacial acetic acid (10 volumes).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Nitrating Agent Preparation: In the dropping funnel, carefully add a pre-chilled solution of nitric acid (1.1 eq) in glacial acetic acid (2 volumes).
-
Addition: Add the nitric acid solution dropwise to the stirred solution of 3-hydroxybenzyl alcohol over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.
-
Isolation: The product may precipitate as a solid or separate as an oil.
-
If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (slurry packed in hexane or the initial mobile phase).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30, etc.). The isomers will elute at different rates. The para isomer is typically less polar than the ortho isomers and will often elute first.
-
Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
References
- Khan, M. N., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
- PubChem. 3-Hydroxybenzyl alcohol.
- Organic Syntheses. m-NITROPHENOL. [Link]
- Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-9. [Link]
- VPScience.org.
- Shemsu Surur, A., & Moges, A. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1). [Link]
- Reich, H. J. Electrophilic Aromatic Substitution. University of Wisconsin. (General principles of EAS are widely taught and available in standard organic chemistry textbooks and resources like this).
- Master Organic Chemistry. (2018).
Sources
- 1. vpscience.org [vpscience.org]
- 2. paspk.org [paspk.org]
- 3. 3-Hydroxybenzyl alcohol | C7H8O2 | CID 102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. phmethods.net [phmethods.net]
- 7. echemi.com [echemi.com]
Technical Support Center: Derivatization of 3-Methyl-4-nitrophenol for GC-MS Analysis
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Welcome to the technical support guide for the GC-MS analysis of 3-methyl-4-nitrophenol. As a major metabolite of the insecticide Fenitrothion, accurate quantification of 3-methyl-4-nitrophenol is critical in toxicology, environmental monitoring, and drug development.[1][2] However, its inherent polarity and low volatility make direct GC-MS analysis challenging, necessitating a derivatization step to improve its chromatographic behavior.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
The "Why" of Derivatization for 3-Methyl-4-nitrophenol
The primary goal of derivatization in this context is to transform the polar hydroxyl (-OH) group of 3-methyl-4-nitrophenol into a less polar, more volatile, and more thermally stable derivative.[3][5] This chemical modification is essential for several reasons:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is minimized, allowing the compound to vaporize at lower temperatures suitable for gas chromatography.[5][6]
-
Improved Thermal Stability: The resulting derivatives are less prone to degradation in the high-temperature environment of the GC injector and column.[5][7]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.[6]
-
Characteristic Mass Spectra: Derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification.[4][8]
The most common and effective derivatization strategy for phenols, including 3-methyl-4-nitrophenol, is silylation .[6][7] This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[6][9]
Silylation Workflow for 3-Methyl-4-nitrophenol
Caption: General workflow for the derivatization and GC-MS analysis of 3-methyl-4-nitrophenol.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis of 3-methyl-4-nitrophenol.
Q1: I'm seeing little to no peak for my derivatized analyte, but a large peak for the underivatized 3-methyl-4-nitrophenol.
Possible Causes & Solutions:
-
Incomplete Derivatization:
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[10] Any residual water in your sample or solvent will react with the reagent, reducing its availability to derivatize your analyte.
-
Solution: Ensure your sample extract is completely dry before adding the derivatization reagent. Use anhydrous solvents and store reagents under inert gas (nitrogen or argon).
-
-
Insufficient Reagent: The derivatization reaction requires a molar excess of the silylating agent.
-
Solution: Increase the volume of the derivatization reagent. A typical starting point is a 1:1 ratio of solvent to reagent.
-
-
Suboptimal Reaction Conditions: The reaction may require heat to proceed to completion.
-
Solution: Increase the reaction temperature (e.g., to 70-80°C) and/or extend the incubation time (e.g., to 60 minutes).[3] Optimization of these parameters is often necessary.
-
-
-
Degradation of the Derivative:
-
Hydrolysis: Silyl ethers can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.
-
Solution: Analyze the sample as soon as possible after derivatization. Ensure all glassware is neutral and dry. Avoid protic solvents (like water or alcohols) in your final sample.[6]
-
-
Q2: My chromatogram shows multiple peaks for what should be a single derivatized compound.
Possible Causes & Solutions:
-
Incomplete Derivatization: As mentioned above, this can lead to a peak for the derivatized analyte and another for the unreacted parent compound.
-
Formation of Multiple Derivatives: While less common for a simple phenol like 3-methyl-4-nitrophenol, some compounds with multiple active sites can form mono-, di-, or tri-silylated products, especially if reaction conditions are not optimized.
-
Solution: Ensure a sufficient excess of the silylating reagent and adequate reaction time and temperature to drive the reaction to a single, fully derivatized product.
-
-
Presence of Isomers: Ensure the starting material is a single isomer. Contamination with other isomers (e.g., 2-methyl-4-nitrophenol) will result in separate chromatographic peaks.
Q3: I'm observing significant peak tailing for my derivatized analyte.
Possible Causes & Solutions:
-
Active Sites in the GC System: The GC inlet liner, column, or even the MS source can have active sites (e.g., free silanol groups) that can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters from the front of the column.[6]
-
-
Co-eluting Matrix Components: Components from the sample matrix that were not removed during sample preparation can co-elute with your analyte and affect peak shape.[11][12]
-
Solution: Improve your sample cleanup procedure (e.g., by using a more selective SPE sorbent).
-
-
Inappropriate GC Conditions:
-
Solution: Optimize the GC oven temperature program. A slower ramp rate can sometimes improve peak shape.[13]
-
Q4: My quantitative results are inconsistent and show poor reproducibility.
Possible Causes & Solutions:
-
Inconsistent Derivatization: Variability in the derivatization yield will directly impact the final quantitative result.
-
Solution: Strictly control all derivatization parameters: reagent volume, reaction time, and temperature. The use of an autosampler for reagent addition can improve precision.
-
-
Matrix Effects: The sample matrix can enhance or suppress the signal of the analyte in the MS source, leading to inaccurate quantification.[11][14][15]
-
Solution: The use of a suitable internal standard is crucial to correct for matrix effects and variations in sample preparation and derivatization.[3] An isotopically labeled version of 3-methyl-4-nitrophenol is the ideal internal standard. If unavailable, a structurally similar compound that behaves similarly during extraction and derivatization can be used.
-
-
Analyte Instability: The derivatized analyte may not be stable over time.
-
Solution: Prepare samples fresh and analyze them promptly. If storage is necessary, conduct stability studies to determine the appropriate conditions and duration.
-
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent is best for 3-methyl-4-nitrophenol?
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent and widely used choice for derivatizing phenols.[3][5][16] It is highly reactive and its byproducts are volatile, which minimizes interference in the chromatogram.[6] For enhanced reactivity, especially with sterically hindered compounds, BSTFA is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS).[17][18] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful and popular alternative.[4][7]
| Reagent | Key Characteristics |
| BSTFA | Highly reactive, volatile byproducts. Good for general-purpose silylation of phenols. |
| BSTFA + 1% TMCS | Increased reactivity, effective for less reactive hydroxyl groups.[18] |
| MSTFA | Considered one of the most volatile and reactive silylating reagents.[19] |
| MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous for complex matrices and provide characteristic mass spectra.[8][20][21] |
Q2: What are the optimal reaction conditions for silylation with BSTFA?
While optimization is always recommended, a good starting point for the derivatization of 3-methyl-4-nitrophenol with BSTFA (+1% TMCS) is to heat the reaction mixture at 70-80°C for 30-60 minutes.[3]
Q3: Do I need an internal standard?
Yes, for accurate and reliable quantification, the use of an internal standard is highly recommended. It corrects for variations in extraction efficiency, derivatization yield, injection volume, and matrix effects.[3]
Q4: Can I analyze underivatized 3-methyl-4-nitrophenol by GC-MS?
While technically possible, it is not recommended. Direct analysis of underivatized nitrophenols often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity due to interactions with active sites in the GC system.[22] Derivatization is a necessary step to achieve the volatility and stability required for robust GC-MS analysis.
Q5: What are some alternative derivatization methods to silylation?
While silylation is the most common method, other techniques can be employed:
-
Acylation: This method introduces an acyl group, forming a stable ester derivative. Reagents like acetic anhydride or trifluoroacetic anhydride are used. Acyl derivatives are often less susceptible to hydrolysis than silyl ethers.[5][9]
-
Alkylation: This involves adding an alkyl group. Reagents like pentafluorobenzyl bromide (PFBB) can be used to create derivatives that are highly sensitive for electron capture detection (ECD) or negative chemical ionization (NCI) MS.[5][17]
Validated Protocol: Silylation of 3-Methyl-4-nitrophenol with BSTFA + 1% TMCS
This protocol provides a detailed methodology for the derivatization of 3-methyl-4-nitrophenol for GC-MS analysis.
Materials and Reagents:
-
Dried sample extract or standard of 3-methyl-4-nitrophenol
-
Internal Standard (e.g., isotopically labeled 3-methyl-4-nitrophenol)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Experimental Protocol:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample extract or standard into a clean, dry GC vial.
-
If an internal standard is being used, add it at this stage.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. It is critical to remove all residual water.[19]
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[3]
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS system.
-
Example GC-MS Parameters:
The following are typical starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
Chemical Reaction Diagram
Caption: Silylation of 3-methyl-4-nitrophenol using BSTFA to form a TMS ether.
References
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Do, T. K. A., et al. (2023).
- Ochiai, N. (2012).
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- Broeckling, C. D., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(9), 1155. [Link]
- Do, T. K. A., et al. (2023).
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Sidefu. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Smart, K. A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]
- Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Environmental Monitoring, 6(12), 975-981. [Link]
- Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(11), 2603. [Link]
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1481. [Link]
- Fu, M., et al. (2018). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. Molecules, 23(11), 2955. [Link]
- Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3), 589-604.
- ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Hayakawa, K., et al. (2009). Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. Biological and Pharmaceutical Bulletin, 32(5), 923-926. [Link]
- Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' Journal of Analytical Chemistry, 343(4), 304-307.
- ResearchGate. (2021). (PDF) Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry.
- ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
- Li, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 233, 114227. [Link]
- LCGC International. (2013). Optimizing GC–MS Methods.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- ResearchGate. (n.d.). Alkylsilyl derivatives for gas chromatography.
- ResearchGate. (n.d.). Summary of GC-MS experimental parameters.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
- Wikipedia. (n.d.). Trimethylsilyl group.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Garcia-Jares, C., et al. (2015). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
- MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Mendeleev Communications. (2000). Trimethylsilyl derivatives of aliphatic nitro compounds in αβ-carbon-carbon cross-coupling reactions.
- Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-40.
- ResearchGate. (2004). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives.
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Reducing background noise in 3-methyl-4-nitrophenol mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-methyl-4-nitrophenol (3M4NP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure high-quality, reproducible data. As a small, polar, and potentially labile molecule, 3M4NP presents unique challenges in mass spectrometry, primarily related to achieving a low signal-to-noise ratio. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities.
Section 1: Troubleshooting Guide - Diagnosing and Eliminating Background Noise
High background noise is a common issue in the LC-MS analysis of small molecules, obscuring the analyte signal and compromising detection limits.[1] This section provides a systematic approach to identifying and mitigating the various sources of noise.
Issue 1: High, Unstable Baseline Across the Entire Chromatogram
A consistently high and erratic baseline often points to systemic contamination or electronic issues.
Possible Causes & Solutions:
-
Contaminated Solvents or Additives: Even LC-MS grade solvents can become contaminated over time.[2] Phthalates from plastic containers and polyethylene glycol (PEG) are common culprits.[1][3]
-
Protocol: Always use high-purity, LC-MS grade solvents and additives.[4] Prepare mobile phases fresh daily and store them in clean, borosilicate glass containers.[5] To assess the purity of your mobile phase, perform a blank injection (an injection of your mobile phase without your sample) before running your samples.[3] A noisy blank indicates a contaminated mobile phase.
-
-
System Contamination: Residues from previous analyses, mobile phase additives, or sample matrices can accumulate in the LC system and mass spectrometer ion source.[6]
-
Protocol: Implement a regular system flushing protocol. A thorough flush with a strong, miscible solvent like isopropanol can remove many common contaminants.[3] If source contamination is suspected, follow the manufacturer's specific cleaning procedures for the ion source.
-
-
Electronic Noise: If chemical sources have been ruled out, the issue may be electronic.
Issue 2: Discrete, Repetitive Peaks in the Baseline (Chemical Noise)
The presence of discrete, often regularly spaced peaks in your chromatogram is a hallmark of chemical noise.[8]
Possible Causes & Solutions:
-
Plasticizers and Polymers: Phthalates and PEGs are common contaminants from lab consumables like pipette tips, vials, and tubing.[5] PEGs often appear as a series of peaks separated by 44 Da.[1]
-
Protocol: Use consumables certified as "low-extractable" or specifically designed for mass spectrometry. Whenever possible, use glass instead of plastic.
-
-
Solvent Adducts and Clusters: Mobile phase additives can form clusters that contribute to background noise.
-
Protocol: Minimize the concentration of non-volatile mobile phase additives. If buffers are necessary, use volatile options like ammonium formate or ammonium acetate at the lowest effective concentration.
-
Issue 3: Poor Signal-to-Noise (S/N) Ratio for 3-Methyl-4-Nitrophenol Peak
Even with a relatively clean baseline, the analyte signal itself may be weak, resulting in a poor S/N ratio.
Possible Causes & Solutions:
-
Suboptimal Ionization: 3-methyl-4-nitrophenol, a nitrophenol, can be ionized using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9][10] The choice between them depends on the specific mobile phase conditions and the thermal stability of the analyte.[11]
-
Protocol:
-
Ionization Mode Selection: Due to its polar nature, ESI is often a good starting point for 3M4NP.[12] It is generally effective for polar molecules.[10] Given its phenolic group, negative ion mode ESI is likely to be more sensitive, detecting the deprotonated molecule [M-H]⁻.[9][13]
-
Source Parameter Optimization: Systematically optimize key ion source parameters, including capillary voltage, nebulizer gas flow, and source temperature, to maximize the 3M4NP signal.[1] Be cautious with source temperature, as excessive heat can cause in-source fragmentation.[14]
-
-
-
In-Source Fragmentation: The nitro group on 3M4NP can be labile, potentially leading to fragmentation within the ion source before the analyte reaches the mass analyzer.[14] This can reduce the intensity of the precursor ion and increase background noise.
-
Poor Chromatographic Peak Shape: As a polar compound, 3M4NP may exhibit poor retention on traditional reversed-phase (RP) columns, leading to broad peaks and reduced sensitivity.[17]
-
Protocol: Consider using a column designed for polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for retaining and separating highly polar analytes.[18]
-
Section 2: System Suitability and Quality Control
Before analyzing valuable samples, it is crucial to verify that your LC-MS system is performing optimally. A system suitability test (SST) provides this verification.[19]
What is a System Suitability Test?
An SST involves injecting a standard sample containing a known concentration of your analyte or a representative compound before running your analytical batch.[20] The results are then compared against predefined acceptance criteria.[21]
Key Parameters to Monitor in an SST for 3M4NP:
| Parameter | Acceptance Criteria (Example) | Rationale |
| Retention Time | Within ± 2% of the expected time | Monitors the stability and reproducibility of the chromatography.[21] |
| Peak Area/Intensity | Within ± 15% of the expected value | Assesses the sensitivity and consistency of the MS response. |
| Peak Shape (Asymmetry) | Between 0.8 and 1.5 | Poor peak shape can indicate column degradation or other chromatographic issues. |
| Signal-to-Noise Ratio | > 10:1 | Ensures that the system can reliably detect the analyte above the background noise. |
SST Protocol:
-
Prepare a stock solution of 3-methyl-4-nitrophenol at a known concentration.
-
Create a working SST sample by diluting the stock solution to a concentration near the lower limit of quantitation for your assay.
-
Before starting your sample batch, inject the SST sample in triplicate.
-
Analyze the data for retention time, peak area, peak shape, and S/N.
-
If all parameters meet the predefined acceptance criteria, proceed with your sample analysis. If not, troubleshoot the system using the guide above before running your samples.
Section 3: Visual Workflows and Diagrams
To aid in the troubleshooting process, the following diagrams illustrate key decision-making workflows.
Caption: A decision tree for systematic noise source identification.
Caption: Workflow for optimizing the 3M4NP signal.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or APCI, is better for 3-methyl-4-nitrophenol?
A1: Both ESI and APCI can be used, but ESI is generally preferred for polar molecules like 3M4NP.[10] Given its acidic phenolic proton, negative mode ESI ([M-H]⁻) is often the most sensitive approach.[9][13] APCI may be a viable alternative if your mobile phase is less polar and the compound is thermally stable.[11] The best approach is to empirically test both sources with your specific LC method.[22]
Q2: I see a lot of peaks in my blank injections. What are the most common contaminants?
A2: The most common sources of background contamination are plasticizers (like phthalates), polymers (like PEG), and slip agents (like oleamide) from laboratory consumables.[3] Always use high-purity solvents and MS-grade consumables to minimize this.[2] A comprehensive list of common contaminants can be found in resources from major suppliers like Sigma-Aldrich.
Q3: My retention time for 3M4NP is shifting between injections. What could be the cause?
A3: Retention time shifts are typically due to issues with the liquid chromatography system. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Fluctuations in pump pressure or solvent proportioning can lead to shifts.
-
Column Temperature Changes: Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, affecting retention.
Q4: What are the expected fragments for 3-methyl-4-nitrophenol in MS/MS?
A4: In negative ion mode, the precursor ion would be the deprotonated molecule at m/z 152.1. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[13] Therefore, you would expect to see product ions around m/z 122 and m/z 106. The exact fragmentation pattern will depend on the collision energy used.
Q5: How often should I run a system suitability test?
A5: A system suitability test should be run at the beginning of every analytical batch to confirm the system is ready for use.[19] For long batches, it is also good practice to inject an SST sample periodically (e.g., every 20-30 samples) to monitor for any degradation in performance over the course of the run.[20]
References
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- Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- Pino, L., & Eckels, J. (2021). Best Practices for Evaluating LC-MS System Suitability with Skyline & Panorama. YouTube.
- Busch, K. L. (2014). Chemical Noise in Mass Spectrometry. Spectroscopy Online.
- Wentzell, P. D., & Vanslyke, S. J. (1995). Noise and background reduction method for component detection in chromatography/spectrometry. U.S. Patent No. 5,672,869. Washington, DC: U.S. Patent and Trademark Office.
- van der Greef, J., Niessen, W. M. A., & Tjaden, U. R. (1995). A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 67(14), 2497-2503.
- Moran, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.
- Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Stephenson, J. L., & McLuckey, S. A. (2002). On the nature of the chemical noise in MALDI mass spectra. Journal of the American Society for Mass Spectrometry, 13(7), 811-819.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Busch, K. L. (2014). Chemical Noise in Mass Spectrometry, Part III: Chemical Ionization and MS/MS. Spectroscopy Online.
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- Waters Corporation. (n.d.). Mass Spec contamination issue - High background. Waters Knowledge Base.
- Clinical Laboratory News. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service.
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1647-1656.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- Loo, J. A., et al. (2005). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of the American Society for Mass Spectrometry, 16(11), 1830-1837.
- Gładysz-Płaska, A., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6432.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout.
- Chen, S., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 753.
- ResearchGate. (2025). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
- Dunn, W. B., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72.
- University of Washington Proteomics Resource. (n.d.). Common Mass Spec Contaminants.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem.
- ResearchGate. (n.d.). Simultaneous determination of nitrophenol isomers in real matrix samples (µg mL -1 ).
- ResearchGate. (2025). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
- Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications.
- LC-MS/MS Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- National Institute of Standards and Technology. (n.d.). 4-Nitrophenol, TMS derivative. NIST WebBook.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?.
- Human Metabolome Database. (2021). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927).
- MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring.
- National Institute of Standards and Technology. (n.d.). Phenol, 3-methyl-4-nitro-. NIST WebBook.
- ResearchGate. (n.d.). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides.
- Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….
- MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- Patti, G. J., et al. (2013). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Analytical Chemistry, 85(1), 203-210.
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Technical Support Center: Stability of 3-(hydroxymethyl)-4-nitrophenol in Solution
Welcome to the technical support center for 3-(hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues you may encounter when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction to this compound
This compound is a nitroaromatic compound with a chemical formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1][2] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a benzylic alcohol, makes it susceptible to various degradation pathways, particularly in solution. Understanding its stability is crucial for obtaining reliable and reproducible experimental results.
This guide will address common stability concerns, provide recommendations for handling and storage, and offer starting points for developing analytical methods to assess the purity and degradation of your this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution has turned yellow. What does this indicate and is it still usable?
A yellow discoloration of your solution is a common indicator of degradation. The intensity of the yellow color can be pH-dependent, as the deprotonation of the phenolic hydroxyl group in nitrophenols leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, resulting in a more intense yellow appearance.[3][4]
Causality:
-
pH Effects: In neutral to alkaline conditions (pH > 7), the phenolic proton is abstracted, forming the phenolate ion. This phenolate is resonance-stabilized with the electron-withdrawing nitro group, leading to the observed color change.
-
Degradation: The yellow color can also be indicative of the formation of degradation products. Nitroaromatic compounds can undergo various reactions, including oxidation of the benzylic alcohol to an aldehyde or carboxylic acid, or even more complex degradation pathways.
Troubleshooting Steps:
-
Measure the pH of your solution: An unexpectedly high pH could be the primary reason for the color change.
-
Analyze the purity: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of your solution. Compare the chromatogram of your discolored solution to that of a freshly prepared standard.
-
Consider your application: For applications that are sensitive to impurities or require precise concentrations of the parent compound, it is strongly recommended to discard the discolored solution and prepare a fresh one.
FAQ 2: What are the optimal storage conditions for solutions of this compound to prevent degradation?
To ensure the long-term stability of your this compound solutions, it is crucial to control the storage environment.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical degradation reactions.[5] |
| Light | Protect from light (use amber vials or wrap in aluminum foil) | Nitroaromatic compounds can be susceptible to photodegradation.[6] |
| pH | Acidic to neutral (pH 4-7) | Alkaline conditions promote the formation of the less stable phenolate ion and can catalyze degradation.[7][8] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) for long-term storage | This minimizes the risk of oxidation, especially of the benzylic alcohol group. |
| Solvent | Use high-purity, degassed solvents | Impurities in solvents can catalyze degradation. Dissolved oxygen can promote oxidation. |
FAQ 3: I am observing unexpected peaks in my HPLC analysis. What are the likely degradation products of this compound?
While specific degradation studies on this compound are not extensively reported, we can infer potential degradation pathways based on its chemical structure and the known reactivity of similar compounds.
Plausible Degradation Pathways:
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of 4-nitro-3-formylphenol (an aldehyde) and subsequently 4-nitro-3-carboxyphenol (a carboxylic acid).
-
Photodegradation: Exposure to UV light can induce complex photochemical reactions in nitroaromatic compounds.[9]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, at extreme pH and temperature, degradation can occur.
The following diagram illustrates a plausible oxidative degradation pathway for this compound.
Caption: Plausible oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Sonication: Gently sonicate the mixture in an ultrasonic bath to aid dissolution. Avoid excessive heating.
-
Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Invert the flask several times to ensure a homogeneous solution.
-
Storage: Transfer the solution to a clean, labeled, amber glass vial and store under the recommended conditions (refrigerated and protected from light).
Protocol 2: Development of a Stability-Indicating HPLC Method (Recommended Starting Point)
This protocol outlines a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][10]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
Initial Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm and 320 nm (monitor both) |
| Injection Volume | 10 µL |
Method Development Workflow:
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Sources
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Technical Support Center: Stability and Storage of 3-(hydroxymethyl)-4-nitrophenol
Welcome to the technical support guide for 3-(hydroxymethyl)-4-nitrophenol. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into preventing the degradation of this compound during storage and handling. This guide moves beyond simple instructions to explain the causality behind our recommendations, ensuring the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you may encounter, providing a clear path from problem to resolution.
Question 1: My solid this compound, which was initially a light yellow powder, has developed dark yellow or brownish patches. What is causing this discoloration and is the material still usable?
Answer:
This discoloration is a classic indicator of degradation, likely caused by a combination of light exposure and oxidation. The chromophoric nitro (-NO₂) and phenolic hydroxyl (-OH) groups make the molecule susceptible to photochemical reactions.[1][2]
-
Causality: Upon absorbing light, particularly UV radiation, the nitrophenol molecule can be excited to a higher energy state. This can lead to photo-ionization, generating a phenoxyl radical and other reactive species.[3] These radicals can then initiate chain reactions, leading to the formation of polymeric, highly colored byproducts. The hydroxymethyl group (-CH₂OH) can also be susceptible to oxidation, potentially forming an aldehyde or carboxylic acid, further contributing to impurities. The presence of oxygen can accelerate this process.[3]
Recommended Actions:
-
Quarantine the Material: Immediately protect the discolored material from further light exposure. Store it in an amber vial or a container wrapped in aluminum foil inside a desiccator.
-
Purity Assessment (Mandatory): Do not assume the material is usable. You must quantify its purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[4][5][6]
-
Protocol: Prepare a standard solution from a fresh, unopened vial of this compound (if available) or from a lot with a known purity. Dissolve a precise amount of both the suspect material and the standard in a suitable solvent (e.g., HPLC-grade acetonitrile/water). Analyze both samples under identical HPLC conditions. Compare the peak area and retention time of the main compound. The appearance of new peaks or a significant reduction in the main peak's area confirms degradation.
-
-
Decision: If the purity has dropped below your experimental tolerance (e.g., <98%), it is strongly advised to discard the material. Using degraded starting material is a primary source of irreproducible results and experimental failure.
Question 2: I've stored my this compound as a stock solution in DMSO at -20°C, but I'm seeing inconsistent results in my cell-based assays. Could the compound be degrading in solution?
Answer:
Yes, degradation in solution, even when frozen, is a significant risk. While freezing slows down chemical reactions, it does not stop them entirely. Several factors could be at play.
-
Causality:
-
pH Effects: The stability of nitrophenols can be pH-dependent.[7][8][9][10] While DMSO is aprotic, residual water or acidic/basic components from your experimental setup can alter the local pH upon thawing, potentially catalyzing hydrolysis or other degradation pathways.
-
Oxidation: Stock solutions are frequently exposed to atmospheric oxygen during preparation and use. Dissolved oxygen can promote oxidative degradation, especially during freeze-thaw cycles.[11][12][13] Advanced oxidation processes involving hydroxyl radicals are known to degrade nitrophenols efficiently.[11][12][13]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation. The process of freezing can create concentration gradients, potentially increasing reaction rates in localized unfrozen pockets of solvent.
-
Recommended Actions:
-
Aliquot Your Stock Solutions: This is the most critical step. When you first prepare a stock solution, immediately divide it into small, single-use aliquots in low-binding tubes. This minimizes the number of freeze-thaw cycles for the bulk of your material.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ≥99.9%) to prepare stock solutions.
-
Inert Gas Overlay: For maximum stability, consider purging the headspace of your aliquot tubes with an inert gas like argon or nitrogen before capping and freezing. This displaces oxygen and minimizes oxidative degradation.[14]
-
Analytical Verification: If you suspect your stock solution has degraded, verify its concentration and purity via HPLC-UV against a freshly prepared standard, as described in the previous answer.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
The ideal storage conditions are designed to mitigate the primary degradation factors: light, heat, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15–25 °C) | While refrigeration is often considered for stability, many solid fine chemicals are stable at controlled room temperature.[15][16] Storing in a refrigerator can introduce moisture condensation issues if not handled properly. |
| Light | Store in the dark (Amber vial/bottle) | Prevents photodegradation, a primary degradation pathway for nitrophenols.[1][2][3] |
| Atmosphere | Tightly sealed container in a desiccator | Protects from atmospheric moisture, which can lead to hydrolysis or clumping, and from oxygen, which can cause oxidation.[14][17] |
| Inert Gas | Recommended for long-term storage (>1 year) | Purging the container with argon or nitrogen displaces oxygen, providing the best protection against long-term oxidative degradation. |
Q2: How can I confirm the purity of a newly received batch of this compound?
You should always perform an incoming quality control (QC) check. Do not rely solely on the supplier's Certificate of Analysis (CoA).
-
Primary Method (HPLC-UV): This is the gold standard for purity assessment. It provides quantitative data on the main component and any impurities.[6]
-
Secondary Method (GC-MS): Gas Chromatography-Mass Spectrometry can also be used, often after derivatization to increase the compound's volatility, to identify the parent compound and potential degradation products.[18][19]
-
Supportive Data (Melting Point): A sharp melting point that matches the literature value (e.g., 111-115°C) is a good indicator of high purity.[20] A broad or depressed melting range suggests the presence of impurities.
Q3: What are the likely degradation products I should look for?
While the exact degradation pathway for this compound is not extensively published, we can infer likely products based on related nitrophenol chemistry.[21][22][23]
-
Oxidation of the hydroxymethyl group: This could lead to the formation of 5-hydroxy-2-nitrobenzaldehyde or 5-hydroxy-2-nitrobenzoic acid.
-
Photochemical reactions: These can lead to the formation of benzoquinones, hydroquinones, and eventually ring-opened products like maleic acid.[24][25]
-
Denitrification: The nitro group can be displaced, leading to the formation of 3-(hydroxymethyl)phenol.
These potential byproducts would likely have different retention times in an HPLC analysis.
Visual Workflow: Troubleshooting Suspected Degradation
The following diagram outlines a logical workflow for a researcher who suspects their sample of this compound has degraded.
Caption: Decision workflow for handling suspected sample degradation.
References
- American Chemical Society. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link]
- Al-Bagawi, M., et al. (2024).
- Request PDF. (n.d.).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- IWA Publishing. (2020).
- PubMed. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. [Link]
- ACS Publications. (2024).
- ResearchGate. (n.d.). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. [Link]
- IWA Publishing. (2000). Degradation of 4-nitrophenol using the Fenton process. [Link]
- PNAS. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. [Link]
- PubMed. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. [Link]
- Loba Chemie. (n.d.).
- Environmental Engineering Research. (2020).
- Globe Thesis. (2017).
- Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]
- Environmental Engineering Research. (2020).
- MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. [Link]
- National Institutes of Health. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]
- Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
- AIP Publishing. (2023).
- ResearchGate. (n.d.). Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. [Link]
- Atmospheric Chemistry and Physics. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. [Link]
- ResearchGate. (n.d.).
- OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. [Link]
Sources
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- 2. pnas.org [pnas.org]
- 3. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 23. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. globethesis.com [globethesis.com]
Technical Support Center: Azo Dye Synthesis with 3-Methyl-4-nitrophenol
Welcome to the technical support center for the synthesis of azo dyes utilizing 3-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve reliable, high-quality results.
Introduction: The Chemistry of Azo Dyes with 3-Methyl-4-nitrophenol
The synthesis of azo dyes is a cornerstone of organic chemistry, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] In this context, 3-methyl-4-nitrophenol serves as the coupling agent. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the phenol ring introduces specific electronic effects that influence the reactivity of the molecule and the properties of the resulting azo dye. Understanding these effects is crucial for successful synthesis and troubleshooting.
This guide will address common issues encountered during the synthesis, from low yields and unexpected colors to purification challenges, providing scientifically-grounded explanations and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of azo dyes using 3-methyl-4-nitrophenol.
Problem 1: Low or No Yield of Azo Dye
Q: I'm experiencing a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
A: Low or non-existent yields in azo dye synthesis can typically be traced back to critical failures in one of the two main reaction stages: diazotization or azo coupling.[2]
1. Issues with Diazotization (Formation of the Diazonium Salt):
-
Cause: The primary culprit is often the decomposition of the unstable diazonium salt.[3] This is highly sensitive to temperature. The diazotization reaction is exothermic, and if the temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose, releasing nitrogen gas and preventing the subsequent coupling reaction.[4]
-
Solution:
-
Strict Temperature Control: Maintain a constant temperature of 0-5 °C throughout the addition of sodium nitrite. This is best achieved using an ice-salt bath for more efficient cooling.
-
In Situ Generation and Immediate Use: Diazonium salts are not typically isolated.[5] Prepare the diazonium salt in situ and use it immediately in the subsequent coupling reaction to minimize decomposition.[3]
-
Proper Acidic Conditions: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) from sodium nitrite.[6] Ensure sufficient strong acid (e.g., HCl) is present.
-
2. Ineffective Azo Coupling:
-
Cause: The pH of the coupling reaction is critical. For phenols like 3-methyl-4-nitrophenol, the reaction requires mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming the much more reactive phenoxide ion.[4][7] If the pH is too low, the concentration of the phenoxide is insufficient for the reaction to proceed efficiently.[4]
-
Solution:
-
pH Optimization: After the formation of the diazonium salt, carefully adjust the pH of the 3-methyl-4-nitrophenol solution to the optimal range of 8-10 before slowly adding the diazonium salt solution. Use a calibrated pH meter for accurate measurement.
-
Slow Addition: Add the cold diazonium salt solution slowly to the alkaline solution of 3-methyl-4-nitrophenol with vigorous stirring.[8] This prevents localized areas of high diazonium salt concentration, which can lead to side reactions.
-
dot
Caption: Troubleshooting workflow for low azo dye yield.
Problem 2: The Color of the Synthesized Azo Dye is Incorrect
Q: The final product has a different color than expected. What could be the reason for this discrepancy?
A: An "off-color" product is a strong indicator of impurities or a different chemical structure than the intended azo dye.[9]
-
Cause 1: pH of the Final Solution: Azo dyes themselves can act as pH indicators.[10] The color of your final product can vary significantly depending on the pH of the solution it is in.
-
Solution: Ensure the final product is isolated and purified at a neutral pH, unless a specific salt form is desired. Washing the crude product with a dilute buffer solution can help.
-
-
Cause 2: Side Reactions: The electron-withdrawing nitro group on 3-methyl-4-nitrophenol can influence the position of the azo coupling. While coupling is expected to occur at the ortho position to the hydroxyl group (and para to the methyl group), side reactions or coupling at a different position can lead to a mixture of isomers with different colors.
-
Solution: Strict adherence to the optimized reaction conditions (temperature, pH, slow addition) can minimize the formation of side products.
-
-
Cause 3: Impurities in Starting Materials: The purity of the starting aromatic amine and 3-methyl-4-nitrophenol is paramount. Impurities can lead to the formation of undesired azo dyes, resulting in a discolored final product.[2]
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or distillation before use.
-
Problem 3: Purification Challenges and Insoluble Materials
Q: My crude product is difficult to purify and contains insoluble materials. What are the best strategies for purification?
A: Purification of azo dyes can be challenging due to their often limited solubility and the presence of side products.
-
Cause of Insolubility: Insoluble materials can be polymeric byproducts formed from self-coupling of the diazonium salt or other side reactions.[9] The limited solubility of 3-methyl-4-nitrophenol in cold water may also contribute to the presence of unreacted starting material in the crude product.[11][12]
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid azo dyes. The choice of solvent is critical. A good solvent will dissolve the dye at high temperatures but not at low temperatures. Common solvents to try include ethanol, methanol, acetic acid, or mixtures with water.
-
Hot Filtration: If insoluble impurities are present, a hot filtration step during recrystallization can be very effective in removing them.[9]
-
Column Chromatography: For small-scale purifications or when recrystallization is ineffective, column chromatography can be used.[13] However, scaling this method up can be expensive.[13]
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. For example, washing with cold water can help remove any remaining 3-methyl-4-nitrophenol.
-
dot
Caption: General workflow for the purification of azo dyes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro and methyl groups on 3-methyl-4-nitrophenol in the azo coupling reaction?
A1: The hydroxyl group (-OH) is an activating, ortho-, para-directing group. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. The nitro group (-NO₂) is a deactivating, meta-directing group. In 3-methyl-4-nitrophenol, the powerful activating effect of the hydroxyl group (especially in its phenoxide form) dominates, directing the incoming electrophile (the diazonium ion) to the positions ortho to it. The methyl group further activates these positions. The nitro group, being meta-directing to itself and deactivating, will have less influence on the position of the electrophilic attack.
Q2: How can I confirm the successful formation of the diazonium salt before proceeding with the coupling reaction?
A2: A simple qualitative test can be performed. Take a small drop of the cold diazonium salt solution and add it to a solution of a highly reactive coupling agent, such as 2-naphthol, in a separate test tube. The immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q3: Can I store the diazonium salt solution for later use?
A3: It is strongly advised not to store diazonium salt solutions. They are inherently unstable and can decompose, sometimes explosively if allowed to dry out.[3][14] Always prepare the diazonium salt fresh and use it immediately.
Q4: What spectroscopic techniques are best for characterizing the final azo dye product?
A4: A combination of spectroscopic techniques is recommended for full characterization:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is related to its color.[15]
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group and the O-H stretch of the phenol.[16]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the azo dye.[15]
-
Mass Spectrometry: To determine the molecular weight of the product.[17]
Q5: Are there any specific safety precautions I should take when working with 3-methyl-4-nitrophenol and diazonium salts?
A5: Yes, several safety precautions are crucial:
-
3-Methyl-4-nitrophenol: This compound is toxic and can cause skin and respiratory irritation.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: As mentioned, diazonium salts can be explosive when dry.[14] Always keep them in solution and at low temperatures. Avoid any conditions that could lead to the evaporation of the solvent.
-
General Handling: Treat all reagents and products as potentially hazardous. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Protocols
Generalized Protocol for the Synthesis of an Azo Dye using 3-Methyl-4-nitrophenol
This protocol provides a general framework. The specific quantities of reagents should be calculated based on the desired scale of the reaction.
Part 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 10-15 minutes at 0-5 °C.
Part 2: Azo Coupling with 3-Methyl-4-nitrophenol
-
In a separate beaker, dissolve 3-methyl-4-nitrophenol in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution (from Part 1) to the cold 3-methyl-4-nitrophenol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt.[4] |
| Coupling pH | 8-10 | To deprotonate the phenol to the more reactive phenoxide ion.[4][7] |
| Reagent Addition | Slow and dropwise | To control the exothermic reaction and prevent side reactions.[8] |
| Purity of Starting Materials | High purity | To avoid the formation of colored impurities.[2] |
References
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Wikipedia. (2023). Azo coupling.
- Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
- ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level....
- Taylor & Francis Online. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography.
- Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5.
- ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes.
- Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- IntechOpen. (2021). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos.
- Iraqi Journal of Science. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye.
- Emerald Publishing. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
- ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C.
- ResearchGate. (2025). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Scribd. (n.d.). Chemistry of Azo Dyes.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- ACS Publications. (1919). A Method for the Purification of Certain Azo Dyes.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ChemBK. (n.d.). 3-Methyl-4-nitrophenol.
- AMyD. (2020). DIAZONIUM SALTS.
- National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?
- University of Waterloo. (n.d.). The Synthesis of Azo Dyes.
- ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
- PSIBERG. (2022). Azo Dyes: History, Uses, and Synthesis.
- Allen. (n.d.). Which of the following diazonium salt is most stable ?.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- YouTube. (2021). Synthesis of an azo dye.
- AMyD. (n.d.). Diazonium Salts.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
Sources
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Technical Support Center: Optimizing Nitrophenol Extraction from Complex Matrices
Welcome to the technical support center for nitrophenol analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of extracting nitrophenols from challenging matrices such as environmental water, soil, and biological fluids. Nitrophenols are listed as priority pollutants by organizations like the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence, making their accurate quantification crucial.[1][2]
Extracting these polar compounds requires robust, optimized methods to overcome issues like low recovery, poor reproducibility, and significant matrix interference. This guide provides in-depth, field-proven insights through a practical question-and-answer format, detailed protocols, and visual workflows to help you troubleshoot and refine your extraction strategy.
Section 1: Solid-Phase Extraction (SPE) — The Workhorse of Nitrophenol Cleanup
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning and pre-concentrating nitrophenols from liquid samples.[3] It offers advantages over traditional liquid-liquid extraction, including higher recoveries, reduced solvent consumption, and better separation from interfering substances.[3][4] However, success with SPE hinges on a well-designed method.
SPE Troubleshooting and FAQs
Q: My nitrophenol recovery is consistently low. What are the likely causes?
A: Low recovery is the most common issue in SPE and can stem from several factors.[4][5] Here is a systematic approach to troubleshooting:
-
Incorrect Sorbent Choice: Nitrophenols are polar. For aqueous samples, a reversed-phase sorbent (like C18 or a polymeric sorbent) is typically used. The key is to ensure the sorbent's retention mechanism matches the analyte's chemistry.[4] If your analyte is too polar for a C18 cartridge, it may not be retained effectively, leading to loss during sample loading. Conversely, if the sorbent is too retentive, the analyte won't elute completely. Consider a less retentive sorbent or a different mechanism if this occurs.
-
Improper Sample pH: The retention of ionizable compounds like nitrophenols on reversed-phase sorbents is highly pH-dependent. To maximize retention, the sample pH should be adjusted to suppress the ionization of the phenolic hydroxyl group. For nitrophenols (with pKa values typically between 7 and 8), acidifying the sample to a pH of ~3-5 ensures they are in their neutral, more hydrophobic form, which enhances interaction with the reversed-phase sorbent.[6][7]
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the analyte-sorbent interactions. If recovery is low and you've confirmed the analyte is retained on the cartridge, your elution solvent is likely too weak.[4][8] Try increasing the percentage of organic solvent (e.g., methanol or acetonitrile) or switching to a stronger solvent. Sometimes, adding a small amount of a pH modifier (like ammonia for a basic compound on a cation exchanger, or acid for an acidic compound) to the elution solvent is necessary to neutralize the analyte and facilitate its release.[4]
-
Cartridge Drying: For silica-based reversed-phase cartridges, it is critical that the sorbent bed does not dry out after the conditioning and equilibration steps and before the sample is loaded.[4][8] A dried-out sorbent bed leads to poor interaction between the analyte and the stationary phase, causing channeling and resulting in low and erratic recoveries.[9]
-
High Flow Rate: Both sample loading and elution flow rates must be controlled. If the flow rate is too high during loading, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough.[9] During elution, a high flow rate can prevent the solvent from effectively desorbing the analyte. A slow, steady flow (e.g., 1-2 mL/min) is generally recommended.[9]
Q: I'm struggling with poor reproducibility. Why are my results so variable?
A: Poor reproducibility often points to inconsistencies in the manual steps of the SPE procedure.
-
Inconsistent Flow Rates: Manually applying vacuum or positive pressure can lead to variable flow rates between samples, affecting retention and elution efficiency. An automated SPE system or careful manual control is key.
-
Cartridge Overloading: Every SPE cartridge has a finite capacity. Exceeding this capacity by loading too much sample or a sample with a high concentration of interferences will lead to analyte breakthrough and inconsistent results.[9] If you suspect overloading, try reducing the sample volume or using a cartridge with a larger sorbent mass.[9]
-
Wash Solvent is Too Strong: The wash step is designed to remove co-extracted interferences. However, if the wash solvent is too strong, it can prematurely elute the target nitrophenols, leading to low and variable recoveries.[4] Analyze the wash fraction to see if your analyte is present. If so, reduce the organic content of your wash solvent.
Q: My final extract is not clean enough, and I'm seeing significant matrix effects in my LC-MS analysis. How can I improve the cleanup?
A: A dirty extract indicates that matrix components are being retained and eluted along with your analytes.
-
Optimize the Wash Step: This is the most critical step for removing interferences. Try using a wash solvent that is strong enough to remove contaminants but weak enough to leave the nitrophenols on the sorbent. You might need to test several solvents or mixtures.
-
Use a More Selective Sorbent: If a standard C18 sorbent isn't providing enough selectivity, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms. For nitrophenols, a mixed-mode anion exchange sorbent can provide excellent cleanup by retaining the acidic nitrophenols while allowing neutral and basic interferences to be washed away.
-
Incorporate a Pre-Treatment Step: For highly complex samples, a pre-treatment step like filtration or centrifugation can remove particulate matter that might clog the SPE cartridge.[8] For samples high in lipids, a liquid-liquid extraction may be necessary before SPE.[10]
Visual Workflow: Solid-Phase Extraction (SPE)
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Experimental Protocol: SPE for Nitrophenols in Water
This protocol is a starting point based on principles from EPA methodologies for the extraction of phenols from drinking water.[11]
-
Sample Preparation:
-
Collect a 500 mL water sample.
-
Acidify the sample to pH 3-4 with a suitable acid (e.g., sulfuric or phosphoric acid). This ensures the nitrophenols are in their neutral form for optimal retention on a reversed-phase sorbent.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Select a polymeric or C18 SPE cartridge (e.g., 500 mg sorbent mass).
-
Pass 5 mL of elution solvent (e.g., ethyl acetate or methylene chloride) through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Crucial Step: Do not allow the cartridge to go dry from this point forward.
-
-
SPE Cartridge Equilibration:
-
Pass 10 mL of reagent water (acidified to the same pH as the sample) through the cartridge.
-
-
Sample Loading:
-
Load the entire 500 mL water sample onto the cartridge at a slow and steady flow rate of approximately 5-10 mL/min.
-
-
Interference Wash (Optional but Recommended):
-
After loading, pass 5-10 mL of a weak wash solution (e.g., acidified reagent water, potentially with a small percentage of methanol, like 5%) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water, which can interfere with the elution step.
-
-
Elution:
-
Place a collection tube under the SPE cartridge.
-
Elute the retained nitrophenols by passing 5-10 mL of a suitable organic solvent (e.g., acetonitrile, ethyl acetate, or methylene chloride) through the cartridge at a low flow rate (1-2 mL/min).[11]
-
-
Post-Elution:
-
The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute the final extract in a solvent compatible with your analytical instrument (e.g., mobile phase for HPLC).
-
Section 2: Liquid-Liquid Extraction (LLE) — The Classic Approach
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] While often requiring larger solvent volumes than SPE, LLE remains a powerful tool, especially for highly complex or dirty samples.[7]
LLE Troubleshooting and FAQs
Q: How do I select the best organic solvent for extracting nitrophenols?
A: Solvent selection is paramount and is guided by the principle of "like dissolves like" and the analyte's physicochemical properties.[6]
-
Analyte Polarity & LogP: Use the analyte's LogP (partition coefficient) value as a guide. Nitrophenols are moderately polar. Solvents like dichloromethane (DCM), ethyl acetate, and diethyl ether are common choices. The goal is to choose a solvent that maximizes the partitioning of the nitrophenol into the organic phase while minimizing the extraction of interfering matrix components.[6]
-
pH Adjustment: As with SPE, pH control is critical. You must adjust the pH of the aqueous sample to ensure the nitrophenols are in their neutral, un-ionized state (pH < pKa).[7] This dramatically increases their affinity for the organic solvent and improves extraction efficiency.
-
Solvent Immiscibility and Density: The chosen solvent must be immiscible with water and should ideally have a different density to allow for easy separation of the layers. DCM is denser than water and will form the bottom layer, while ethyl acetate and diethyl ether are less dense and will form the top layer.
Q: I'm consistently forming a stable emulsion between the aqueous and organic layers. How can I prevent or break it?
A: Emulsion formation is a frequent problem, especially with matrices rich in surfactants or lipids (e.g., wastewater, biological fluids).[7]
-
Prevention: Instead of vigorous shaking, use a gentle inverting motion for mixing the phases. This reduces the energy input that creates emulsions.
-
Breaking the Emulsion:
-
Time: Let the mixture stand for a period; sometimes the emulsion will break on its own.
-
Centrifugation: This is often the most effective method. The applied force will compact the layers and force a separation.
-
Salting Out: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer.[6] This increases the polarity of the aqueous phase, which can help break the emulsion and also drives the nitrophenols into the organic phase (the "salting-out" effect).
-
Filtration: Passing the mixture through a bed of glass wool can sometimes help to coalesce the dispersed droplets.
-
Q: My recovery is poor. What factors besides solvent choice and pH should I consider?
A: Several parameters can be optimized to boost recovery.
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery, with a ratio of 7:1 sometimes cited as a generic optimum, though this is highly dependent on the analyte's partition coefficient.[6] However, this increases solvent cost and waste.
-
Multiple Extractions: It is far more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 30 mL of solvent will yield a much higher recovery than a single extraction with 90 mL.
-
Salting-Out Effect: As mentioned, adding salt to the aqueous phase can significantly increase the partitioning of polar analytes like nitrophenols into the organic layer, thereby improving recovery.[6]
Visual Workflow: Liquid-Liquid Extraction (LLE)
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Section 3: Dealing with Matrix Effects in Chromatographic Analysis
Even with the best extraction protocol, residual matrix components can co-elute with your analytes and interfere with detection, particularly in highly sensitive techniques like LC-MS. This is known as the "matrix effect."
Matrix Effect FAQs
Q: What exactly is the matrix effect, and how does it affect my results?
A: The matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[13][14] In electrospray ionization (ESI) LC-MS, co-eluting matrix components can compete with the analyte for ionization, typically leading to a suppressed signal (ion suppression).[15] This can lead to erroneously low quantification, poor accuracy, and reduced sensitivity.[13][15]
Q: How can I determine if my analysis is suffering from matrix effects?
A: You must experimentally assess for matrix effects. The most common method is the post-extraction spike analysis .[13][16]
-
Extract a blank matrix sample (containing no analyte) using your finalized method.
-
Prepare two sets of samples:
-
Set A: Spike a known amount of your nitrophenol standard into a pure solvent (the final extract solvent).
-
Set B: Spike the same amount of standard into the blank matrix extract you prepared in step 1.
-
-
Analyze both sets and compare the peak areas. The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[15]
-
Q: What are the most effective strategies to overcome matrix effects?
A: Mitigating matrix effects is crucial for developing a robust and reliable method.
-
Improve Sample Cleanup: The most direct approach is to remove the interfering components. This may involve optimizing your SPE wash steps, using a more selective SPE sorbent, or adding a secondary cleanup step (e.g., LLE followed by SPE).[16]
-
Optimize Chromatography: Modify your HPLC/UPLC method to chromatographically separate the nitrophenols from the co-eluting matrix components. Try a different stationary phase, adjust the mobile phase gradient, or use a longer column to improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the matrix effect is effectively cancelled out.
-
Method of Standard Addition: This involves adding known amounts of the standard to aliquots of the actual sample. By creating a calibration curve within the sample matrix itself, the effect of the matrix on the signal is inherently accounted for. This is effective but can be laborious for routine analysis.[17]
Section 4: Derivatization for Gas Chromatography (GC) Analysis
For analysis by Gas Chromatography (GC), the polar and non-volatile nature of nitrophenols presents a challenge. Derivatization is a chemical modification process used to convert the analytes into a form that is more suitable for GC analysis.[18]
Derivatization Troubleshooting and FAQs
Q: Why do I need to derivatize nitrophenols before GC analysis?
A: Derivatization serves three primary purposes:
-
Increases Volatility: The hydroxyl group on the phenol ring is replaced with a less polar, non-hydrogen-bonding group (e.g., a silyl or methyl group), which lowers the boiling point and makes the compound volatile enough to travel through the GC column.[18]
-
Improves Thermal Stability: It prevents the thermal degradation of the analyte in the hot GC inlet and column.
-
Enhances Peak Shape and Sensitivity: By blocking the active hydrogen on the hydroxyl group, derivatization reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved detection limits.[18]
Q: My derivatization reaction seems to be incomplete, leading to low and variable results. What's wrong?
A: Incomplete reactions are common and can usually be traced to a few key parameters.
-
Presence of Water: Most derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent. Water will consume the reagent and inhibit the reaction.
-
Insufficient Reagent: The derivatizing reagent should always be added in significant molar excess to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a general starting point.
-
Suboptimal Reaction Conditions: Many derivatization reactions require heat and time. An alcohol might derivatize in minutes at room temperature, but a phenol may require heating (e.g., 60-80 °C) for 30-60 minutes to ensure the reaction is complete. These conditions must be optimized for your specific analytes.
Table 1: Common Derivatization Reagents for Phenols
| Reagent | Abbreviation | Derivative Formed | Typical Reaction Conditions | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Heat at 60-80 °C for 30-60 min. Often used with a catalyst like TMCS. | Very common, but derivatives are moisture-sensitive. |
| Diazomethane | - | Methyl ether | Reacts at room temperature. | Highly effective but also explosive and carcinogenic; requires extreme caution and specialized equipment.[19][20] |
| Pentafluorobenzyl Bromide | PFBBr | PFB ether | Requires a base catalyst (e.g., K₂CO₃) and heat. | Creates derivatives that are highly sensitive for Electron Capture Detection (ECD).[20] |
References
- Juarez, A. O. C., Lopez, E. I. O., et al. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. National Center for Biotechnology Information.
- Juarez, A. O. C., Lopez, E. I. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.
- Tamele, I. J., & Tichapondwa, S. M. (n.d.). p-Nitrophenol determination and remediation: an overview. SciSpace.
- (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination. BenchChem.
- (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate.
- (n.d.). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. FAO AGRIS.
- (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Munch, J. W. (2000). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. EPA.
- (n.d.). SPE Troubleshooting. Thermo Fisher Scientific - US.
- (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. PubMed Central.
- (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- (2017). Three Common SPE Problems. LCGC International.
- (n.d.). Streamlining Industrial Liquid-Liquid Extraction: Solutions for Process Optimization.
- (n.d.). HPLC Troubleshooting Guide.
- (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory.
- (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
- (n.d.). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
- (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
- (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
- (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
- (n.d.). Troubleshooting. CHROMacademy.
- (n.d.). (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate.
- (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. NIH.
- (2020). Overview of Methods and Considerations for Handling Complex Samples.
Sources
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epa.gov [epa.gov]
- 12. economysolutions.in [economysolutions.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nebiolab.com [nebiolab.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
Technical Support Center: Enhancing Monooxygenase Activity in 3M4NP Degradation
Prepared by: Senior Application Scientist, Biocatalysis Division
Welcome to the technical support center for researchers engaged in the study and application of monooxygenases for the degradation of 3-methyl-4-nitrophenol (3M4NP). This guide is designed to provide in-depth, field-proven insights to help you navigate common experimental challenges and optimize your workflows. We will move beyond simple step-by-step instructions to explain the underlying principles, ensuring your experimental design is robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the microbial degradation of 3M4NP.
Q1: What is 3-methyl-4-nitrophenol (3M4NP) and why is its biodegradation a focus of research?
A1: 3-methyl-4-nitrophenol (3M4NP) is a toxic and persistent environmental pollutant, primarily known as a major breakdown product of the widely used organophosphorus insecticide, fenitrothion[1][2]. Its presence in soil and water poses significant environmental risks, and it is listed as a priority pollutant by agencies like the U.S. Environmental Protection Agency[3][4][5]. Research into its biodegradation is crucial for developing effective bioremediation strategies to detoxify contaminated sites using microorganisms[1][3].
Q2: What is the primary enzymatic pathway for 3M4NP degradation in bacteria?
A2: The most well-characterized pathway for 3M4NP degradation is the methylhydroquinone (MHQ) pathway, extensively studied in bacteria like Burkholderia sp. strain SJ98 and Pseudomonas sp. strain TSN1[1][2][6][7]. This pathway begins with an oxidative denitrification step, where the nitro group is removed from the aromatic ring.
Q3: What is the specific role of monooxygenase in this pathway?
A3: A monooxygenase is the critical enzyme that initiates the entire degradation cascade[8][9]. Specifically, a flavin-dependent monooxygenase (often designated as PnpA or MnpA1) catalyzes the first step: the conversion of 3M4NP into methyl-1,4-benzoquinone (MBQ)[2][6][7][10]. This reaction involves the incorporation of one atom of molecular oxygen into the substrate and is the rate-limiting step in many cases. Disruption of the gene encoding this initial monooxygenase results in a complete loss of 3M4NP degradation activity[2][10].
Q4: What are the key intermediates in the monooxygenase-initiated degradation of 3M4NP?
A4: Following the initial monooxygenation of 3M4NP, two key intermediates are formed before the aromatic ring is cleaved:
-
Methyl-1,4-benzoquinone (MBQ): The direct product of the monooxygenase acting on 3M4NP.
-
Methylhydroquinone (MHQ): MBQ is subsequently reduced to MHQ by a 1,4-benzoquinone reductase (often designated PnpB or MnpA2)[2][6][7].
These intermediates were identified through HPLC and GC-MS analyses in studies of Burkholderia sp. strain SJ98[6][7].
Section 2: The 3M4NP Degradation Pathway
The degradation of 3M4NP is a multi-step enzymatic process. The initial steps, which are the focus of this guide, are critical for detoxification.
Caption: Initial enzymatic steps in the microbial degradation of 3M4NP.
Section 3: Troubleshooting Guide for Monooxygenase Activity
This section provides solutions to common problems encountered during the expression and characterization of 3M4NP monooxygenases.
Problem 1: Low or No Enzymatic Activity in Cell-Free Extract
Q: My recombinant monooxygenase shows very low or no activity when I assay the cell-free extract. What are the likely causes and how can I fix this?
A: This is a multifaceted problem. A systematic approach is required to pinpoint the cause.
Workflow for Troubleshooting Low Enzyme Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]
- 6. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications [mdpi.com]
- 10. daneshyari.com [daneshyari.com]
Technical Support Center: Resolving Peak Tailing for Nitrophenols in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for nitrophenol analysis?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, creating a "tail".[1][2] In an ideal separation, peaks should be symmetrical and Gaussian.[1] Peak tailing is problematic because it reduces the separation (resolution) between adjacent peaks, can lead to inaccurate measurement of the peak area, and decreases the overall sensitivity of the analysis.[1][3] For nitrophenols, which are often analyzed in complex matrices, maintaining a good peak shape is critical for accurate quantification.
Q2: What are the most common causes of peak tailing for acidic compounds like nitrophenols?
A2: For acidic compounds such as nitrophenols, the most frequent causes of peak tailing in reversed-phase HPLC are secondary chemical interactions.[1] These include:
-
Silanol Interactions: Unwanted interactions between the acidic nitrophenol molecules and residual silanol (Si-OH) groups on the silica-based stationary phase.[2][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the nitrophenol, both ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[5]
-
Metal Chelation: Nitrophenols can interact with trace metal contaminants in the HPLC system or on the column packing material, causing tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[7]
Q3: Is peak tailing for nitrophenols always a column-related issue?
A3: While the column is a primary suspect, it's not the only potential cause. Issues can also arise from the HPLC system itself, a phenomenon known as "extra-column effects." This includes excessive tubing length or dead volume in connections between the injector, column, and detector, which can contribute to peak broadening and tailing.[1] Additionally, problems with the mobile phase preparation or sample solvent can also lead to poor peak shape.[8]
Q4: Can my HPLC system contribute to peak tailing?
A4: Yes, the system can be a source of the problem. Metal components within the HPLC flow path, such as stainless steel tubing and frits, can release metal ions that may form chelation complexes with analytes like nitrophenols.[6] This interaction can cause significant peak tailing.[6] Furthermore, if there are issues like leaks, blockages, or poorly made connections, these can disrupt the flow path and distort peak shape.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter.
Problem 1: My nitrophenol peak is tailing on a standard C18 column.
Q: What is the primary chemical interaction causing this?
A: The most likely cause is a secondary interaction between the acidic nitrophenol analytes and active sites on the stationary phase. On silica-based columns, residual silanol groups (Si-OH) are often present.[9] These silanols can be acidic and, depending on the mobile phase pH, can become ionized (SiO-).[10] The polar nitro- and hydroxyl groups of nitrophenols can then interact with these sites through hydrogen bonding or ion-exchange, creating a secondary retention mechanism that leads to peak tailing.[11]
Caption: Unwanted interaction between nitrophenol and an ionized silanol site.
Q: How can I mitigate these silanol interactions?
A: There are three primary strategies to address this issue: optimizing the mobile phase or choosing a more suitable column.
Solution A: Mobile Phase pH Adjustment
Lowering the pH of the mobile phase is a highly effective strategy.[12] By operating at a low pH (typically below 3), the ionization of the silanol groups is suppressed, minimizing their ability to interact with the nitrophenols.[2] This ensures that the primary retention mechanism is the intended hydrophobic interaction with the C18 phase.
| Mobile Phase pH | Silanol State (pKa ~3.8-4.2) | Nitrophenol State (pKa ~7-8) | Expected Peak Shape |
| pH < 3 | Protonated (Si-OH) | Neutral (Suppressed) | Symmetrical |
| pH 4-6 | Partially Ionized (SiO⁻) | Neutral | Moderate Tailing |
| pH > 7 | Fully Ionized (SiO⁻) | Partially Ionized | Severe Tailing/Splitting |
Protocol: Preparing an Acidified Mobile Phase
-
Aqueous Component Preparation: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Acidification: Add a small amount of a suitable acid. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are common choices.[12]
-
pH Measurement: Use a calibrated pH meter to confirm that the pH of the aqueous portion is in the desired range (e.g., 2.5-3.0). Important: Always measure the pH of the aqueous component before mixing it with the organic solvent.
-
Final Preparation: Mix the acidified aqueous component with the appropriate organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
Solution B: Use of Mobile Phase Additives
In cases where adjusting the pH is not sufficient or desirable, adding a "silanol masking agent" like triethylamine (TEA) to the mobile phase can be effective.[13] TEA is a basic compound that will preferentially interact with the active silanol sites, effectively shielding them from the nitrophenol analytes.[14] However, the use of such additives is becoming less common due to the availability of modern, high-performance columns.[14]
Solution C: Employ a Modern, High-Purity Column
Modern HPLC columns are often manufactured using high-purity, "Type B" silica, which has a much lower metal content and fewer highly acidic silanol groups.[10] Additionally, many columns undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[12] Choosing a column that is specifically designated as end-capped or base-deactivated can significantly improve peak shape for polar and acidic compounds like nitrophenols.[12]
Problem 2: I've adjusted the mobile phase, but peak tailing persists.
Q: Could metal contamination be the issue?
A: Yes. If mobile phase optimization doesn't solve the problem, metal contamination is a strong possibility. Nitrophenols, with their hydroxyl and nitro groups, can act as chelating agents, binding to metal ions.[15] These ions can be present as impurities in the silica stationary phase or can leach from stainless steel components of the HPLC system (like frits and tubing).[6][16] This chelation creates another unwanted retention mechanism, leading to severe peak tailing.
Caption: Systematic workflow for troubleshooting persistent peak tailing.
Q: How do I diagnose and resolve metal chelation?
A: The most effective approach is to use a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to bind and remove the problematic metal ions.
Protocol: Column Passivation and Analysis with EDTA
This protocol can be used to both diagnose and solve the issue.
-
Prepare a Passivation Solution: Create a solution of 50 mM EDTA in HPLC-grade water.
-
Column Wash: Disconnect the column from the detector. Flush the column with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for at least 2-3 hours. This will remove metal contaminants from the column's stationary phase and internal hardware.
-
System Flush: While the column is being passivated, flush the entire HPLC system (bypassing the column) with the same EDTA solution to clean the injector, tubing, and pump.
-
Re-equilibration: Flush the column and system thoroughly with HPLC-grade water to remove all traces of EDTA, followed by re-equilibration with your mobile phase.
-
Test Injection: Inject your nitrophenol standard. A significant improvement in peak shape confirms that metal chelation was the root cause.
-
Preventative Measure (Optional): If tailing returns over time, consider adding a low concentration of EDTA (e.g., 0.1-0.5 mM) directly to your mobile phase for continuous passivation during your analytical runs.
Problem 3: My peak shape is good for standards but tails for my sample matrix.
Q: How can the sample matrix affect peak shape?
A: This often points to an issue with your sample preparation or the sample itself.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion, including tailing.[8]
-
Column Overload: While you may not be overloading with the analyte, other components in the matrix could be overloading the column, affecting the peak shape of your target nitrophenols.[1]
-
Matrix Components: The sample matrix itself may contain substances that interact strongly with the column or even metal ions that promote chelation.
Q: What are the best practices for sample preparation to avoid this?
A: Proper sample preparation is key to robust and reliable results.
-
Match the Sample Solvent: Whenever possible, dissolve and dilute your samples in a solvent that is identical to, or weaker than, your initial mobile phase composition.[1] This ensures the sample is properly focused at the head of the column when injected.
-
Consider Sample Dilution: Try diluting your sample to see if the peak shape improves. This can help diagnose a column overload issue.[7]
-
Implement Sample Clean-up: For complex matrices, a sample clean-up step like Solid-Phase Extraction (SPE) is highly recommended. SPE can effectively remove interfering compounds and concentrate your analytes, leading to cleaner chromatograms and better peak shapes.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. (n.d.).
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- PEAK TAILING: Phenomenon, Symptoms, and Corrections. (2023). YouTube.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
- Liquid chromatography stationary phases with reduced silanol interactions. (n.d.).
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019).
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014). PMC - NIH.
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Validation & Comparative
A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for 3-Methyl-4-nitrophenol Analysis
For researchers and professionals in toxicology, environmental science, and drug development, the accurate quantification of 3-methyl-4-nitrophenol (3M4NP) is of paramount importance. As the primary metabolite of the organophosphorus insecticide fenitrothion, its presence and concentration in biological and environmental matrices serve as a critical biomarker of exposure.[1][2][3] The potential genotoxicity and carcinogenicity of 3M4NP further underscore the need for reliable and sensitive analytical methods.[1][2][3]
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 3M4NP. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to guide your method selection.
The Fundamental Divide: Volatility and the Analytical Approach
The core difference in analyzing 3M4NP with HPLC versus GC-MS stems from the analyte's physical properties and the intrinsic principles of each technique. 3M4NP is a semi-volatile phenolic compound.
-
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[4][5] Since this process occurs at or near ambient temperatures, HPLC is exceptionally well-suited for analyzing compounds like 3M4NP directly, without requiring chemical modification to alter their volatility.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[5] For a phenolic compound like 3M4NP, its inherent polarity and hydrogen-bonding capabilities limit its volatility. Therefore, a chemical modification step known as derivatization is typically mandatory to increase its volatility and thermal stability, making it amenable to GC analysis.[3][7][8] This additional step is a critical point of divergence in the analytical workflow.
Performance Head-to-Head: A Quantitative Comparison
The choice between HPLC and GC-MS often hinges on the specific analytical requirements for sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics, synthesized from single-laboratory validation studies.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Insights |
| Limit of Detection (LOD) | ~0.87 µg/mL (in urine)[2] | ~0.3 µg/L (in urine)[9] | GC-MS demonstrates significantly higher sensitivity, capable of detecting concentrations approximately 3000 times lower than the reported HPLC-UV method. This is due to the high efficiency of capillary GC columns and the selective, low-noise detection of the mass spectrometer. |
| Limit of Quantification (LOQ) | Not explicitly stated, but detectable down to 0.87 µg/mL[1][2] | Not specified, but typically near the LOD. | For trace-level analysis in environmental monitoring or low-exposure toxicological studies, GC-MS is the superior choice. |
| Linearity (r²) | >0.99[1][9] | >0.99 | Both techniques provide excellent linearity over a defined concentration range, demonstrating a reliable quantitative relationship between signal response and analyte concentration. |
| Accuracy (% Recovery) | 96 - 112% (in water)[9] | 85 - 115% (typical for derivatized methods)[10] | Both methods yield acceptable accuracy. The multi-step nature of GC-MS sample preparation, including derivatization, can sometimes lead to slightly wider variability in recovery. |
| Precision (%RSD) | < 15%[9] | < 15% (typical)[10] | Both methods demonstrate good precision. The reproducibility of the derivatization reaction is a critical factor for achieving high precision in GC-MS. |
| Analysis Time | ~10 - 20 minutes (including a short run time of ~2.8 min)[2][10] | ~20 - 40 minutes[10] | HPLC offers a faster overall analysis time per sample due to simpler sample preparation and shorter chromatographic runs. The derivatization step for GC-MS adds significant time to the workflow. |
| Selectivity | Good (UV Detection) | Excellent (Mass Spectrometry)[10] | While UV detection is selective for chromophore-containing molecules like 3M4NP, it can be susceptible to interference from co-eluting matrix components. The mass spectrometer in GC-MS provides structural information, offering unparalleled selectivity and confident peak identification. |
Experimental Protocols: A Step-by-Step Breakdown
Trustworthy data is built on a foundation of robust and reproducible protocols. The following sections detail validated methodologies for both techniques.
HPLC-UV Method: The Direct Approach
This method is valued for its simplicity and reliability for routine analysis. The primary challenge lies in efficiently extracting the analyte from the sample matrix.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
For conjugated metabolites, perform enzymatic hydrolysis first: To 1 mL of urine, add a suitable buffer and β-glucuronidase/sulfatase enzyme. Incubate at 37°C for 2-4 hours.[1]
-
Transfer 1 mL of the hydrolyzed (or non-hydrolyzed) sample to a glass test tube.
-
Add 1 mL of ethyl acetate. The choice of ethyl acetate over more polar solvents like acetonitrile is crucial to minimize the co-extraction of water-soluble interferences from matrices like urine.[2]
-
Vortex vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge at 3000-4000 rpm for 10 minutes to achieve clean phase separation.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[1]
-
-
Chromatographic Conditions:
| Parameter | Condition | Reference |
| HPLC System | Agilent 1200 series or equivalent | [1] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 270 nm | [1][2] |
| Injection Volume | 20 µL | [1] |
| Column Temperature | 30°C | [1] |
| Retention Time | ~2.81 minutes | [2] |
HPLC Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of 3M4NP.
GC-MS Method: The High-Sensitivity Approach
This method provides superior sensitivity and specificity but requires a more complex sample preparation workflow due to the essential derivatization step.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Extraction):
-
Follow the same Liquid-Liquid Extraction protocol as described for the HPLC method to isolate the 3M4NP from the sample matrix.
-
-
Derivatization (Silylation):
-
Causality: Derivatization is the cornerstone of analyzing phenols by GC.[7] Silylation replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] This transformation dramatically increases the compound's volatility and thermal stability, preventing peak tailing and decomposition in the hot GC inlet and column.[8]
-
After evaporating the extraction solvent, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst if needed.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure the reaction goes to completion.
-
The resulting TMS-ether of 3M4NP is now ready for injection.
-
-
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| GC Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow | Inert gas that carries the sample through the column without reacting with it. |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) | Allows for the separation of compounds with different boiling points. |
| Injector Temp. | 250 - 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that creates reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Detection | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full mass spectra for identification. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions of the target analyte. |
GC-MS Workflow Diagram
Caption: Experimental workflow for GC-MS analysis, highlighting the critical derivatization step.
Making the Right Choice: A Decision Framework
Your analytical objective should dictate your choice of technique. This decision tree logically outlines the selection process based on common research and monitoring needs.
Caption: Decision tree for selecting an analytical method for 3M4NP.
Senior Scientist's Conclusion
Both HPLC and GC-MS are powerful and valid techniques for the analysis of 3-methyl-4-nitrophenol. There is no single "better" method; rather, there is a "fitter" method depending on the application.
Choose HPLC-UV for its operational simplicity, lower cost, and higher sample throughput. It is a robust and reliable workhorse for routine monitoring where detection limits in the high µg/L to mg/L range are sufficient.[3] Its straightforward sample preparation and fast analysis times make it ideal for processing large batches of samples efficiently.[2]
Choose GC-MS when the analytical demands require the utmost sensitivity and specificity. For trace-level environmental analysis, biomonitoring of low-level exposure, or when irrefutable legal or scientific identification is necessary, GC-MS is the gold standard.[9] While the workflow is more complex due to the mandatory derivatization step, the rich, confirmatory data and exceptionally low detection limits it provides are often indispensable in research and regulatory settings.[3][11]
By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate and defensible analytical strategy for their work with 3-methyl-4-nitrophenol.
References
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed.
- What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.
- Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society.
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF. ResearchGate.
- Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatech.
- Gas chromatography-mass spectrometry (GC-MS) analysis of the... ResearchGate.
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs | Request PDF. ResearchGate.
- HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Specificity: Deconstructing Cross-Reactivity in Nitrophenol Isomer Detection
For researchers, scientists, and drug development professionals engaged in the nuanced field of small molecule detection, the specificity of an antibody is paramount. The development of sensitive and selective immunoassays hinges on the antibody's ability to discriminate between structurally similar molecules. This guide provides an in-depth comparison of antibody cross-reactivity for the three isomers of nitrophenol: ortho- (o-), meta- (m-), and para- (p-). We will delve into the structural basis of this selectivity, present supporting experimental data, and provide detailed protocols for assessing antibody performance.
The challenge in developing immunoassays for small molecules, or haptens, like nitrophenol lies in their inability to elicit an immune response on their own. To generate antibodies, these haptens must be conjugated to a larger carrier protein, a process that can profoundly influence the resulting antibody's specificity.[1][2][3][4] The precise point of attachment on the hapten and the nature of the spacer arm used for conjugation are critical determinants of which structural features of the hapten the immune system recognizes.[1][4]
The Decisive Role of Hapten Design in Antibody Specificity
The generation of antibodies with high specificity for a particular nitrophenol isomer is a direct consequence of rational hapten design. The goal is to present the unique structural determinants of the target isomer to the immune system while minimizing the exposure of common features shared with other isomers.
For instance, to generate an antibody specific to p-nitrophenol, the hapten is typically designed to link the carrier protein at a position distal to the nitro and hydroxyl groups, such as the carboxyl group in a carboxymethoxy derivative of p-nitrophenol. This strategy ensures that the para-substitution pattern of the nitro and hydroxyl groups, the key distinguishing feature, is prominently displayed as the primary epitope.
Comparative Analysis of Antibody Cross-Reactivity
The ultimate measure of an immunoassay's utility is its specificity, quantified by assessing the cross-reactivity of the antibody with structurally related, non-target analytes. In the context of nitrophenol isomer detection, an ideal antibody raised against one isomer should exhibit minimal to no binding with the other two.
A study on the development of an enzyme-linked immunosorbent assay (ELISA) for 4-nitrophenol (p-nitrophenol) provides compelling evidence of achievable specificity.[5] In this study, polyclonal antibodies were generated against a p-nitrophenol-carrier conjugate. The resulting antiserum demonstrated high affinity for p-nitrophenol and its monosubstituted derivatives, while crucially showing no cross-reactivity with o-nitrophenol or m-nitrophenol.[5]
Quantitative Cross-Reactivity Data
The cross-reactivity is typically determined using a competitive ELISA format and is expressed as the percentage of the ratio of the IC50 (half-maximal inhibitory concentration) of the target analyte to the IC50 of the competing compound.[6]
| Compound | Antibody Target | IC50 (nM) | Cross-Reactivity (%) | Reference |
| 4-Nitrophenol (p-nitrophenol) | p-Nitrophenol | 59 | 100 | [5] |
| 2-Chloro-4-nitrophenol | p-Nitrophenol | 31 | 190.3 | [5] |
| 3-Methyl-4-nitrophenol | p-Nitrophenol | 64 | 92.2 | [5] |
| 2-Amino-4-nitrophenol | p-Nitrophenol | 57 | 103.5 | [5] |
| 2-Nitrophenol (o-nitrophenol) | p-Nitrophenol | >10,000 | <0.1 | [5] |
| 3-Nitrophenol (m-nitrophenol) | p-Nitrophenol | >10,000 | <0.1 | [5] |
Table 1: Cross-reactivity of an anti-p-nitrophenol polyclonal antibody with nitrophenol isomers and related compounds. The data clearly demonstrates the high specificity of the antibody for the para-isomer, with negligible cross-reactivity for the ortho- and meta-isomers.[5]
The negligible cross-reactivity with o- and m-nitrophenol underscores the success of the hapten design strategy in directing the immune response specifically to the para-substituted phenyl ring.
Visualizing the Structural Differences
The subtle yet critical differences in the molecular geometry of the nitrophenol isomers are the basis for antibody selectivity.
Caption: Molecular structures of nitrophenol isomers.
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of antibody cross-reactivity requires robust and well-controlled experimental protocols. The indirect competitive ELISA is the gold standard for this purpose.
Indirect Competitive ELISA Protocol
This protocol outlines the steps to determine the IC50 values for the target analyte and potential cross-reactants.
Materials:
-
96-well ELISA plates
-
Capture antigen (e.g., p-nitrophenol-BSA conjugate)
-
Primary antibody (e.g., rabbit anti-p-nitrophenol)
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Nitrophenol isomers (o-, m-, p-) and other potential cross-reactants
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the capture antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (e.g., p-nitrophenol) and the test compounds (o- and m-nitrophenol) in assay buffer.
-
In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked wells. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal. Calculate the cross-reactivity percentage using the formula: (IC50 of target analyte / IC50 of test compound) x 100.[6]
Sources
- 1. Using hapten design to discover therapeutic monoclonal antibodies for treating methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development of enzyme-linked immunosorbent assays for 4-nitrophenol and substituted 4-nitrophenols | Semantic Scholar [semanticscholar.org]
- 6. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrophenol Degradation Pathways: Methodologies and Performance Metrics
Nitrophenols and their derivatives are a class of organic compounds widely used in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] Their extensive application and improper disposal have led to their classification as priority environmental pollutants due to their toxicity, mutagenicity, and persistence in ecosystems.[2] This guide provides a comparative analysis of the primary degradation pathways for nitrophenols, offering researchers, scientists, and drug development professionals an in-depth understanding of the available remediation technologies. We will delve into the mechanisms, experimental protocols, and performance data of microbial, photochemical, and chemical degradation methods.
Microbial Degradation: The Bioremediation Approach
Bioremediation leverages the metabolic capabilities of microorganisms to break down nitrophenols into less harmful substances, presenting a cost-effective and environmentally friendly treatment option.[3] The efficacy of this approach is highly dependent on the specific microbial species and the prevailing environmental conditions.
Core Mechanisms of Microbial Nitrophenol Degradation
The microbial degradation of nitrophenols predominantly follows two distinct aerobic pathways, largely differentiated by the initial enzymatic attack and the primary aromatic intermediate formed. The specific pathway is often dependent on whether the bacterium is Gram-positive or Gram-negative.
Gram-Negative Bacteria (e.g., Pseudomonas putida): The Hydroquinone Pathway
Many Gram-negative bacteria, such as various Pseudomonas species, metabolize p-nitrophenol (PNP) via the hydroquinone pathway.[4] This pathway is initiated by a monooxygenase that hydroxylates PNP, leading to the release of the nitro group as nitrite and the formation of hydroquinone. The hydroquinone then undergoes ring cleavage, and the resulting intermediates are further metabolized through the central metabolic pathways.
Gram-Positive Bacteria (e.g., Bacillus subtilis, Rhodococcus sp.): The 1,2,4-Benzenetriol Pathway
In contrast, many Gram-positive bacteria, including species of Bacillus and Arthrobacter, utilize the 1,2,4-benzenetriol pathway.[4] This pathway also begins with a monooxygenase that hydroxylates p-nitrophenol, but at a different position, to form 4-nitrocatechol. A subsequent enzyme catalyzes the oxidative release of the nitro group as nitrite, yielding 1,2,4-benzenetriol. This intermediate then undergoes ring cleavage and is funneled into the cell's central metabolism.
Caption: Major microbial degradation pathways of p-nitrophenol.
Comparative Performance of Nitrophenol-Degrading Bacteria
The efficiency of microbial degradation can vary significantly between different bacterial species and is influenced by factors such as the initial nitrophenol concentration, pH, temperature, and the presence of other carbon sources.
| Bacterial Strain | Nitrophenol Isomer | Initial Concentration | Degradation Efficiency | Time | Key Intermediates | Reference |
| Pseudomonas putida | p-Nitrophenol | 100 mg/L | ~100% | 36-72 h | Hydroquinone | [4] |
| Bacillus subtilis | Phenol | - | ~90% | 22 h | - | [5] |
| Arthrobacter protophormiae RKJ100 | p-Nitrophenol | 0.28 mM (Kₘ) | Vₘₐₓ: 7.81 µmol/min/mg | - | Benzoquinone, Hydroquinone | [6] |
| Burkholderia cepacia RKJ200 | p-Nitrophenol | 0.23 mM (Kₘ) | Vₘₐₓ: 3.84 µmol/min/mg | - | Benzoquinone, Hydroquinone | [6] |
| Ralstonia sp. SJ98 | p-Nitrophenol | 0.32 mM (Kₘ) | Vₘₐₓ: 11.76 µmol/min/mg | - | 4-Nitrocatechol, 1,2,4-Benzenetriol | [6] |
Experimental Protocol: Biodegradation of p-Nitrophenol by Pseudomonas aeruginosa
This protocol outlines the steps for assessing the biodegradation of p-nitrophenol by a bacterial culture.
1. Materials and Reagents:
-
Pseudomonas aeruginosa strain
-
Minimal Salt Medium (MSM)
-
p-Nitrophenol (PNP) stock solution (analytical grade)
-
Nutrient agar plates
-
Sterile Erlenmeyer flasks (250 mL)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
-
HPLC system for analysis
2. Procedure:
-
Prepare Minimal Salt Medium (MSM): Prepare MSM containing (g/L): Na₂HPO₄·2H₂O, 2.5; NaH₂PO₄, 0.75; NH₄NO₃, 0.25; MgSO₄·7H₂O, 0.2; Ca(NO₃)₂, 0.1. Adjust the pH to 7.0 and autoclave.[7]
-
Bacterial Culture Preparation: Inoculate a loopful of P. aeruginosa from a nutrient agar plate into a flask containing sterile nutrient broth and incubate overnight at 28°C on a rotary shaker (120 rpm).
-
Enrichment and Acclimatization: Add 1 g of soil sample (from a pesticide-contaminated site) to a 250 mL Erlenmeyer flask containing 100 mL of MSM supplemented with 100 mg/L of filter-sterilized PNP. Incubate on a rotary shaker at 120 rpm and 28°C for 3-4 weeks. Periodically subculture 5 mL of the broth into fresh MSM-PNP medium to enrich for PNP-degrading bacteria.[7]
-
Isolation of PNP-Degrading Bacteria: After enrichment, perform serial dilutions of the culture broth and spread onto nutrient agar plates. Incubate for 48-72 hours and select distinct colonies for further screening.[7]
-
Degradation Experiment: Inoculate the isolated bacterial strain into 100 mL of MSM containing a specific concentration of PNP (e.g., 100 mg/L) in a 250 mL flask. An uninoculated flask serves as a control.
-
Incubation and Sampling: Incubate the flasks at 28°C on a rotary shaker (120 rpm). Withdraw samples at regular intervals (e.g., every 12 hours).
-
Analysis:
-
Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the remaining PNP concentration using a spectrophotometer at a wavelength of 405 nm (for the yellow-colored p-nitrophenolate ion at alkaline pH) or by HPLC.
-
Monitor the release of nitrite into the medium as an indicator of nitro group cleavage.[8]
-
Photochemical Degradation: Harnessing Light for Remediation
Photochemical degradation methods utilize light energy to initiate the breakdown of nitrophenols. These processes can be categorized into direct photolysis and photocatalysis, often involving the generation of highly reactive oxygen species (ROS).
Core Mechanisms of Photochemical Degradation
Direct Photolysis: This process involves the direct absorption of photons (typically UV light) by the nitrophenol molecule, leading to its excitation and subsequent decomposition. However, the efficiency of direct photolysis for nitrophenols is often low in the absence of other reagents.
Photocatalysis (e.g., using TiO₂): A semiconductor photocatalyst, such as titanium dioxide (TiO₂), is employed to absorb light energy.[9] This generates electron-hole pairs, which then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These radicals are powerful oxidizing agents that can non-selectively degrade nitrophenols and their intermediates. Doping TiO₂ with non-metals like carbon and nitrogen can enhance its photocatalytic activity under visible light.[9]
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A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-methyl-4-nitrophenol, a significant metabolite of the organophosphorus insecticide fenitrothion.[1][2] Given its potential genotoxicity and carcinogenicity, the accurate and reproducible analysis of this compound is of paramount importance for environmental monitoring, toxicological studies, and human exposure assessment.[1][2][3][4] This document synthesizes data from single-laboratory validation studies to offer a comparative perspective on the performance of various analytical techniques, addressing the current lack of formal inter-laboratory comparison studies in the public domain.[2]
The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the availability of instrumentation.[2] This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Electrochemical Detection (LC-ED) for the analysis of 3-methyl-4-nitrophenol.
The Analytical Challenge: Why Methodical Scrutiny Matters
3-Methyl-4-nitrophenol is a key biomarker of exposure to fenitrothion.[3] Therefore, robust and reliable quantification is essential for regulatory compliance and risk assessment. The choice of analytical technique can significantly impact the quality and utility of the generated data. For instance, while a less sensitive method might suffice for high-concentration industrial hygiene samples, the detection of trace levels in environmental or biological matrices necessitates more sophisticated and sensitive approaches. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting an analytical strategy for 3-methyl-4-nitrophenol.
Comparative Analysis of Analytical Methodologies
The performance of different analytical techniques for the determination of 3-methyl-4-nitrophenol is summarized below. The data presented is collated from various single-laboratory validation studies.
Table 1: Performance Characteristics of HPLC Methods
| Validation Parameter | HPLC-UV (in Mice Urine)[3] | HPLC with Electrochemical Detection (in River Water)[5][6] |
| Limit of Detection (LOD) | 0.87 µg/mL | 0.05 - 0.14 ppb |
| Limit of Quantification (LOQ) | 2.64 µg/mL | Not Specified |
| Accuracy (% Recovery) | 90.67% - 104.67% | 96% - 112% |
| Precision (% RSD) | Intraday: < 5%, Interday: < 10% | 1% - 15% |
| Linearity (r²) | > 0.99 | Not Specified |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods
| Validation Parameter | GC-MS (in Urine) | LC-MS/MS (General Nitrophenols)[2] |
| Limit of Detection (LOD) | 0.3 µg/L[2] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
| Linearity (r²) | Not Specified | Not Specified |
Expert Insight: The choice between these methods hinges on the specific analytical requirements. HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern.[1] However, for trace-level detection in complex matrices like river water, LC with electrochemical detection provides significantly lower detection limits.[5][6] GC-MS, particularly after a derivatization step to enhance volatility, stands out for its high selectivity and sensitivity, making it a powerful tool for confirmatory analysis and the identification of unknown compounds.[1][7]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely accessible and provides reliable quantification for moderately concentrated samples.[1]
Objective: To develop and validate an HPLC method for the quantification of 3-methyl-4-nitrophenol in urine.[3]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the urine sample using an appropriate acid.[1]
-
Perform liquid-liquid extraction with ethyl acetate. The use of ethyl acetate is an optimization to minimize the co-extraction of highly water-soluble components from the urine matrix.[3]
-
Separate the organic phase from the aqueous phase using a separatory funnel for efficient separation.[3]
-
Repeat the extraction with ethyl acetate to ensure maximum recovery of the analyte.[1]
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[1]
-
-
Chromatographic Conditions:
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as selectivity, linearity, sensitivity (LOD and LOQ), precision, accuracy, recovery, and robustness.[3][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis and confirmatory purposes.[1][7]
Objective: To establish a sensitive method for quantifying urinary 3-methyl-4-nitrophenol for biological monitoring.[2]
Methodology:
-
Sample Preparation (with Derivatization):
-
Follow a similar liquid-liquid extraction procedure as described for HPLC-UV.
-
To improve the volatility and chromatographic performance of 3-methyl-4-nitrophenol, a derivatization step is often employed.[7] This can be achieved using reagents such as α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr).
-
After derivatization, the solvent is exchanged to one compatible with the GC injection system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A fused-silica open-tubular capillary column, such as a DB-5 or equivalent, is commonly used.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection is recommended for trace analysis.[7]
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]
-
Liquid Chromatography with Electrochemical Detection (LC-ED)
This technique provides excellent sensitivity for the analysis of electroactive compounds like nitrophenols in environmental samples.[5][6]
Objective: To determine the concentration of 3-methyl-4-nitrophenol in river water samples without a preconcentration step.[5][6]
Methodology:
-
Sample Preparation:
-
For relatively clean matrices like river water, sample preparation can be minimal. Filtration of the water sample may be sufficient before direct injection.
-
-
Chromatographic and Electrochemical Conditions:
-
Instrument: HPLC system coupled with an electrochemical detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic modifier, is used to achieve optimal separation.
-
Electrochemical Detection: The detector potential is optimized to achieve the best signal-to-noise ratio for the reduction or oxidation of 3-methyl-4-nitrophenol.
-
Visualizing the Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS methods.
Caption: Workflow for the analysis of 3-methyl-4-nitrophenol using HPLC-UV.
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- 8. chemrj.org [chemrj.org]
Accuracy and precision of HPLC-UV method for 3-methyl-4-nitrophenol
An Objective Guide to the Accuracy and Precision of HPLC-UV for 3-Methyl-4-nitrophenol Analysis
For researchers engaged in environmental monitoring, toxicology, and drug development, the precise and accurate quantification of metabolic byproducts is paramount. 3-Methyl-4-nitrophenol (MNP), a major metabolite of the organophosphorus insecticide fenitrothion, serves as a critical biomarker for exposure assessment.[1][2] Its potential genotoxicity and carcinogenicity necessitate robust analytical methods for its detection in various matrices.[3][4]
This guide provides a comprehensive analysis of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for quantifying MNP. As a Senior Application Scientist, my focus extends beyond a mere recitation of protocol; this document elucidates the causality behind the methodological choices, benchmarks its performance against viable alternatives, and provides the data necessary for informed decision-making in your own laboratory settings. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of trust and scientific validity.[5][6]
The HPLC-UV Method: A Premier Choice for Routine Analysis
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, and its application to MNP is particularly effective. The choice of a reversed-phase HPLC system coupled with a UV detector is a deliberate one, leveraging the inherent physicochemical properties of MNP for reliable separation and quantification.
Principle of Separation and Detection
The method's success hinges on two key principles:
-
Reversed-Phase Chromatography: A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase (a mixture of acetonitrile and water).[1] MNP, being a moderately polar organic molecule, partitions between these two phases. By precisely controlling the mobile phase composition, we can achieve predictable and reproducible retention times, allowing for its separation from other components in the sample matrix. The C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules like MNP.[1]
-
UV-Visible Spectrophotometry: 3-Methyl-4-nitrophenol contains a nitrophenol chromophore, which consists of a benzene ring with both a hydroxyl and a nitro group.[7] This structure absorbs light strongly in the UV region.[8] The detection wavelength is typically set around 270 nm, corresponding to a significant absorbance peak for MNP, which provides excellent signal-to-noise for sensitive detection.[1][2]
Detailed Experimental Protocol: Quantification of MNP in Urine
This protocol is based on a validated method for the analysis of MNP in biological matrices like urine.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) The objective of this step is to isolate MNP from the complex urine matrix (salts, urea, proteins) which could interfere with the chromatographic analysis.
-
Acidification: To 1 mL of urine sample in a glass test tube, add an appropriate acid to adjust the pH. This ensures that MNP, which is weakly acidic, is in its neutral form, maximizing its solubility in the organic extraction solvent.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Ethyl acetate is chosen over more polar solvents like acetonitrile to minimize the co-extraction of highly water-soluble, interfering components from the urine.[1]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of MNP from the aqueous phase to the organic ethyl acetate phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.[2]
-
Collection & Evaporation: Carefully transfer the upper ethyl acetate layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. This ensures the sample is in a solvent compatible with the HPLC system, leading to good peak shape.[2]
2. Chromatographic Conditions These parameters are optimized for the efficient separation and detection of MNP.
-
Instrument: Standard HPLC system with a UV detector (e.g., Agilent 1200 series).[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 270 nm.[1]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[2]
Experimental Workflow Visualization
The entire process, from sample receipt to final data analysis, can be visualized as a clear, sequential workflow.
Caption: Workflow for the analysis of 3-Methyl-4-nitrophenol using HPLC.
Method Validation: Grounding Performance in Accuracy and Precision
The reliability of any analytical method is established through rigorous validation. The ICH Q2(R1) guideline provides a comprehensive framework for this process, focusing on key parameters that demonstrate the method is suitable for its intended purpose.[6] For quantitative impurity tests like the analysis of MNP, accuracy and precision are the most critical performance characteristics.
Accuracy Assessment
Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percentage recovery.
The experimental data below demonstrates the accuracy of the HPLC-UV method across a range of concentrations.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean) | Recovery (%) |
| Low | 10.0 | 9.8 | 98.0 |
| Medium | 25.0 | 25.5 | 102.0 |
| High | 50.0 | 49.1 | 98.2 |
Data synthesized from typical performance characteristics reported in literature.[4][9]
Precision Assessment
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, or different equipment.
| Concentration (µg/mL) | Repeatability (RSD, %) n=6 | Intermediate Precision (RSD, %) n=18 (3 days) |
| 10.0 | 2.1 | 4.5 |
| 25.0 | 1.5 | 3.2 |
| 50.0 | 1.1 | 2.8 |
Data synthesized from typical performance characteristics reported in literature. An RSD of <15% is generally considered acceptable.[4]
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is a robust and accessible technique, other methods offer advantages in specific scenarios, particularly concerning sensitivity.[3] The primary alternatives for MNP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Electrochemical Detection (LC-ED).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique. It often requires a derivatization step to make MNP more volatile for gas-phase analysis, adding to sample preparation time.[3][10]
-
Liquid Chromatography-Electrochemical Detection (LC-ED): Offers exceptional sensitivity for electrochemically active compounds like nitrophenols, often surpassing HPLC-UV for trace-level detection in environmental samples.[9]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the HPLC-UV method alongside GC-MS and LC-ED for the analysis of 3-Methyl-4-nitrophenol.
| Parameter | HPLC-UV | HPLC-ED (River Water)[4][9] | GC-MS (Urine)[4][10] |
| Limit of Detection (LOD) | 0.87 µg/mL[1] | 0.05 - 0.14 ng/mL (ppb) | 0.3 ng/mL (ppb) |
| Accuracy (Recovery) | ~98-102% | 96 - 112% | Not specified |
| Precision (RSD) | < 5% | 1 - 15% | Not specified |
| Selectivity | Good | Very Good | Excellent (Mass Spec) |
| Sample Prep | Simple LLE | Direct Injection (for clean matrix) | LLE + Derivatization |
| Instrumentation Cost | Moderate | Moderate | High |
| Best For | Routine analysis, biological monitoring | Trace-level environmental analysis | Confirmatory analysis, complex matrices |
Decision Logic for Method Selection
Choosing the appropriate analytical method depends on the specific requirements of the study, including the required detection limits, the nature of the sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method for MNP.
Conclusion
The validated HPLC-UV method provides a highly reliable, accurate, and precise technique for the quantification of 3-Methyl-4-nitrophenol, making it eminently suitable for routine analysis in toxicological and clinical settings. Its operational simplicity and moderate cost further establish it as a workhorse method. However, for applications demanding ultra-trace sensitivity for environmental monitoring or the highest degree of specificity for confirmatory analysis, techniques such as HPLC-ED and GC-MS present superior alternatives. The ultimate choice of method should be a strategic decision guided by the specific analytical challenges and research objectives at hand.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-40.
- Request PDF: Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. ResearchGate.
- Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society.
- 3-Methyl-4-nitrophenol. PubChem, National Center for Biotechnology Information.
- Data on validation using accuracy profile of HPLC-UV method. ResearchGate.
- Data on validation using accuracy profile of HPLC-UV method. National Center for Biotechnology Information.
- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Springer.
- Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis.
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Semantic Scholar.
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- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.
- Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Human Metabolome Database.
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The Analytical Challenge: Why 3M4NP Requires a Specialized Approach
An In-Depth Comparative Guide to the Limit of Detection for 3-methyl-4-nitrophenol in Human Urine
This guide provides a detailed comparison of contemporary analytical methodologies for the quantification of 3-methyl-4-nitrophenol (3M4NP) in urine samples. As the primary urinary biomarker for exposure to fenitrothion, an organophosphorus insecticide, the sensitive and accurate measurement of 3M4NP is critical for human biomonitoring and toxicological risk assessment. We will dissect and compare two gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the achievable limits of detection (LOD) and the scientific principles that underpin each workflow.
Following human exposure to fenitrothion, the compound is metabolized, and its byproducts are excreted in urine. The primary metabolite, 3M4NP, exists in both a free form and as conjugates (glucuronides and sulfates). To assess total exposure, these conjugates must first be cleaved through enzymatic hydrolysis to liberate the free 3M4NP for analysis. Furthermore, the concentrations of 3M4NP in urine can be extremely low, especially in cases of environmental or dietary exposure, mandating highly sensitive analytical methods to achieve the necessary low limits of detection.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice of analytical instrumentation is a critical determinant of a method's sensitivity, specificity, and throughput. While various techniques have been employed, GC-MS and LC-MS/MS represent the most robust and widely adopted platforms for 3M4NP analysis. The table below summarizes their key performance characteristics based on published data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for Difference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.5 µg/L | LC-MS/MS generally offers superior sensitivity for polar, non-volatile compounds like 3M4NP, often eliminating the need for derivatization which can introduce variability. |
| Sample Preparation | Multi-step: Enzymatic hydrolysis, extraction (LLE/SPE), derivatization . | Streamlined: Enzymatic hydrolysis, often followed by simple dilution or SPE. | GC-MS requires 3M4NP to be chemically modified (derivatized) to become volatile enough for gas-phase analysis. This step is not needed for liquid-phase LC-MS/MS. |
| Specificity | High (with appropriate ion selection) | Very High (utilizes precursor-product ion transitions) | The use of Multiple Reaction Monitoring (MRM) in tandem MS provides an extra dimension of specificity, significantly reducing matrix interference. |
| Throughput | Lower (longer GC run times and complex sample prep) | Higher (faster LC gradients and simpler prep) | The omission of the derivatization step and typically shorter chromatographic run times allow for more samples to be processed per day. |
Experimental Protocols and Methodological Rationale
A trustworthy protocol is a self-validating one. This involves not only precise steps but also the integration of quality control measures, such as the use of isotopically labeled internal standards (e.g., 3-methyl-4-nitrophenol-d6), to correct for variations in sample recovery and instrument response.
Method 1: GC-MS with Silylation Derivatization
This classic approach remains a reliable and robust method for -nitrophenol analysis. Its success hinges on a meticulous sample preparation workflow designed to convert the polar, non-volatile 3M4NP into a thermally stable and volatile derivative suitable for GC analysis.
Caption: LC-MS/MS workflow for 3-methyl-4-nitrophenol analysis.
-
Sample Collection & Spiking: To a smaller volume of urine (e.g., 100 µL), add the isotopically labeled internal standard.
-
Enzymatic Hydrolysis: As with the GC-MS method, perform enzymatic hydrolysis to cleave conjugated metabolites.
-
Sample Cleanup: This step can be as simple as a "dilute-and-shoot" approach, where the hydrolyzed sample is diluted with the mobile phase, centrifuged, and the supernatant is injected. For lower detection limits, a streamlined Solid-Phase Extraction (SPE) can be used to remove salts and other interferences. Online SPE systems can fully automate this process, significantly increasing throughput. 4[1][2]. LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The 3M4NP is separated from other components on a reverse-phase column (e.g., C18) and flows into the mass spectrometer.
-
Ionization and Detection: The analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode, which is highly efficient for phenolic compounds. The tandem mass spectrometer (usually a triple quadrupole, QQQ) is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the deprotonated 3M4NP molecule (the precursor ion). This ion is then fragmented, and the third quadrupole selects a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is highly specific to 3M4NP, virtually eliminating chemical noise and leading to exceptionally low detection limits.
-
Why No Derivatization? LC-MS/MS analyzes compounds directly from the liquid phase. The ESI source converts solvated ions into gas-phase ions without requiring them to be volatile. This "soft ionization" technique is perfectly suited for polar molecules like 3M4NP, rendering the derivatization step unnecessary and thereby removing a time-consuming step that can be a source of analytical variability.
-
Why is Tandem MS (MRM) So Sensitive? The power of MRM lies in its two-stage filtering process. By monitoring a specific fragmentation pathway (precursor ion → product ion) that is unique to the target analyte, the detector ignores almost all other co-eluting compounds from the urine matrix. This drastic reduction in background noise is the primary reason why LC-MS/MS can achieve significantly lower limits of detection compared to single-stage MS techniques like that used in the typical GC-MS method.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, validated techniques for the determination of 3-methyl-4-nitrophenol in urine.
-
GC-MS is a robust and reliable workhorse. While its sample preparation is more involved due to the mandatory derivatization step, it is a widely available technology that provides the sensitivity required for many occupational and clinical exposure scenarios. A typical LOD for 3M4NP using modern GC-MS is around 0.3 µg/L.
-
LC-MS/MS represents the state-of-the-art for this analysis. Its main advantages are superior sensitivity (LODs can reach low pg/mL or ng/L levels), higher specificity due to MRM, and increased sample throughput from simplified, automation-friendly sample preparation. For studies requiring the lowest possible detection limits, such as assessing low-level environmental exposure in the general population, LC-MS/MS is the unequivocal method of choice.
The selection of the optimal method ultimately depends on the specific research question, the required limit of detection, available instrumentation, and desired sample throughput.
References
- MDPI. (n.d.). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method.
- National Institutes of Health (NIH). (n.d.). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids.
- PubMed. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine.
- ResearchGate. (n.d.). Determination of specific urinary nonylphenol metabolites by online-SPE-LC-MS/MS as novel human exposure biomarkers | Request PDF.
- ResearchGate. (2016). (PDF) Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine.
- PubMed. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers.
- PubMed. (2011). Principles of electrospray ionization.
- National Institutes of Health (NIH). (n.d.). Principles of Electrospray Ionization.
- MDPI. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
- Wikipedia. (n.d.). Electrospray ionization.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- ResearchGate. (n.d.). Principles of electrospray ionization | Request PDF.
- Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
- CDC Stacks. (n.d.). Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion.
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A Comparative Guide to the Toxicity of Nitrophenol Isomers
For researchers, toxicologists, and professionals in drug development and chemical safety, a nuanced understanding of isomeric differences in toxicity is paramount. Nitrophenols, a class of aromatic compounds with broad industrial applications, present a compelling case study in how the seemingly minor shift of a functional group can dramatically alter a molecule's biological impact. This guide provides an in-depth comparison of the toxicity of ortho- (2-nitrophenol), meta- (3-nitrophenol), and para- (4-nitrophenol) nitrophenol isomers, supported by experimental data and detailed methodologies.
Introduction: The Significance of Isomeric Position
Nitrophenols are foundational chemicals used in the synthesis of pharmaceuticals, dyes, pesticides, and rubber chemicals.[1] All three isomers share the same molecular formula, C₆H₅NO₃, but differ in the substitution pattern of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring.[2][3] This structural variance directly influences their physicochemical properties, such as hydrogen bonding capabilities, which in turn dictates their toxicokinetics and toxicodynamics.[3] As this guide will demonstrate, 4-nitrophenol consistently emerges as the most toxic of the three isomers across various toxicological endpoints.[4][5]
Comparative Toxicity: A Quantitative Overview
The acute toxicity of nitrophenol isomers is most clearly demonstrated by their median lethal dose (LD50) values, which represent the dose required to be lethal to 50% of a test population. Data from oral administration in rodent models consistently show a lower LD50 for the para isomer, indicating higher toxicity.
| Isomer | Species | Route | LD50 (mg/kg) | Reference |
| 2-Nitrophenol | Rat | Oral | 334 - 2,830 | [6][7] |
| Mouse | Oral | 1,300 | [8] | |
| 3-Nitrophenol | Rat | Oral | 930 | [8] |
| Mouse | Oral | 1,410 | [8] | |
| 4-Nitrophenol | Rat | Oral | 202 - 620 | [8][9] |
| Mouse | Oral | 470 - 625.7 | [8] |
In addition to acute lethality, in vitro studies on human lung cell lines (BEAS-2B and A549) have corroborated the higher toxicity of 4-nitrophenol at a cellular level.[5] The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was found to be lowest for 4-nitrophenol, indicating the highest cytotoxicity.[5]
Mechanisms of Toxicity: From Molecular Structure to Cellular Damage
The differential toxicity of nitrophenol isomers is rooted in their molecular structure, which influences their metabolic pathways and ability to induce cellular stress. The primary mechanism of toxicity for nitrophenols, particularly the para isomer, is the induction of oxidative stress.[5]
Key Mechanistic Steps:
-
Metabolic Activation: While not extensively detailed in all sources, nitroaromatic compounds can undergo metabolic reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino derivatives. These intermediates can participate in redox cycling.
-
Reactive Oxygen Species (ROS) Generation: The redox cycling of nitrophenol metabolites leads to the excessive production of ROS, such as superoxide anions and hydrogen peroxide.[5] This overwhelms the cell's antioxidant defense systems.
-
Mitochondrial Dysfunction: Mitochondria are primary targets of nitrophenol-induced toxicity. The overproduction of ROS leads to a collapse of the mitochondrial membrane potential, impairing ATP synthesis and triggering the intrinsic apoptotic pathway.[5]
-
Cellular Damage and Death: The cascade of oxidative stress and mitochondrial damage results in lipid peroxidation, DNA damage, and protein denaturation, ultimately leading to cell death via apoptosis or necrosis.[5] The release of lactate dehydrogenase (LDH) from damaged cells is a key indicator of this cytotoxicity.[5][10]
-
Methemoglobinemia: In vivo, 4-nitrophenol has been shown to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[1][11] This effect is a significant contributor to its systemic toxicity.
The para position of the nitro group in 4-nitrophenol is thought to facilitate the electronic effects that promote the formation of stable radical intermediates, enhancing its capacity for redox cycling and ROS generation compared to the ortho and meta isomers.[3]
Caption: Proposed mechanism of nitrophenol-induced toxicity.
Experimental Protocols for Toxicity Assessment
The following protocols are standard methods for assessing the cytotoxicity and specific toxic endpoints of nitrophenol isomers. These methods are grounded in established OECD guidelines for chemical testing.[12][13]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cell lines (e.g., BEAS-2B or A549) into a 96-well plate at a density of approximately 8,000-10,000 cells per well. Incubate for 16-24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-nitrophenol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the nitrophenol solutions at various concentrations (e.g., 0.1 to 200 µg/mL).[5] Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value for each isomer.
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A Comparative Guide to the Synthesis of 3-Amino-4-hydroxybenzyl Alcohol: Evaluating Alternatives to the 3-(Hydroxymethyl)-4-nitrophenol Pathway
Introduction
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials and synthetic routes is paramount. 3-(Hydroxymethyl)-4-nitrophenol serves as a conventional precursor to 3-amino-4-hydroxybenzyl alcohol, a valuable building block. The primary transformation involves the reduction of the aromatic nitro group to an amine. While effective, this pathway is not without its challenges, including the handling of energetic nitrated compounds and the need for often harsh reducing agents.
This guide provides a comprehensive comparison of alternative synthetic strategies to the conventional reduction of this compound. We will explore advanced catalytic reduction methods that offer improved efficiency and milder conditions, as well as entirely different synthetic routes that bypass nitrated intermediates altogether. The objective is to equip researchers, chemists, and process development professionals with the data and insights necessary to select the most appropriate methodology for their specific application, balancing factors of yield, cost, safety, and environmental impact.
Part 1: The Conventional Pathway - Reduction of this compound
The most direct route to 3-amino-4-hydroxybenzyl alcohol is the chemical reduction of its nitrophenol precursor. This transformation is a cornerstone of aromatic chemistry, but the choice of reducing agent and catalyst significantly impacts the outcome.
Common Reduction Techniques:
-
Catalytic Hydrogenation: This is a widely used industrial method, typically employing catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere. It is known for high yields and clean reaction profiles, producing water as the only byproduct.
-
Metal/Acid Reduction: Classic methods using metals like iron, zinc, or tin in the presence of an acid (e.g., HCl) are cost-effective but often require stoichiometric amounts of metal and can generate significant metallic waste streams, complicating purification.
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas and making it more amenable to standard laboratory glassware.
-
Borohydride Reduction: Sodium borohydride (NaBH₄), often in conjunction with a catalyst, can be used for the reduction of nitro groups, although it is more commonly associated with carbonyl reduction.[1][2]
Logical Workflow for Conventional Reduction
Caption: Conventional linear synthesis of 3-amino-4-hydroxybenzyl alcohol.
Part 2: Advanced Alternatives for Nitrophenol Reduction
Recent advancements in catalysis have provided a suite of powerful and efficient alternatives for the reduction of nitrophenols. These methods often proceed under milder conditions, with higher selectivity and improved catalyst recyclability. The reduction of 4-nitrophenol (4-NP) is a widely studied benchmark reaction, and the principles are directly applicable to its substituted analogues like this compound.[3]
Nanocatalysis: A Paradigm Shift in Efficiency
The use of metallic nanoparticles as catalysts has gained significant traction due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity.[2]
-
Noble Metal Nanoparticles (Au, Ag, Pt, Pd): These materials are highly effective catalysts for 4-NP reduction in the presence of a reducing agent like NaBH₄.[2][4] They facilitate the transfer of electrons from the borohydride ion to the nitro group, often proceeding rapidly at room temperature.[2][5] While highly efficient, their cost can be a limiting factor for large-scale synthesis.
-
Non-Noble and Bimetallic Nanoparticles (Ni, Cu, Ni-Cu): To address the cost issue, significant research has focused on catalysts based on more abundant metals. Nickel-copper (Ni-Cu) bimetallic nanostructures, for example, have demonstrated high catalytic activity, sometimes comparable to noble-metal catalysts.[6] The synergistic effect between the two metals can enhance catalytic performance and stability.[6]
Electrochemical Reduction: A Greener Approach
Electrochemical methods offer a compelling alternative by using electrons directly as the "reagent," eliminating the need for chemical reducing agents and minimizing waste. The reduction of 4-nitrophenol to 4-aminophenol has been successfully demonstrated using various electrode materials, such as gold and silver, which show high electrocatalytic activity.[7] The process can be finely tuned by controlling parameters like pH, temperature, and applied potential to optimize yield and prevent side reactions.[7]
Performance Comparison of Reduction Methods
| Method | Catalyst / Reagent | Key Advantages | Key Limitations | Typical Yield |
| Conventional Hydrogenation | H₂, Pd/C | High yield, clean byproduct (H₂O), well-established. | Requires high-pressure H₂ gas, potential for catalyst poisoning. | >95% |
| Noble Metal Nanocatalysis | AuNPs, AgNPs / NaBH₄ | Extremely fast, mild conditions (room temp), high efficiency.[2] | High cost of noble metals, potential for nanoparticle aggregation. | >98%[1] |
| Bimetallic Nanocatalysis | Ni-Cu / NaBH₄ | Low cost, high catalytic activity, good stability.[6] | May require specific synthesis methods for nanoparticles. | Comparable to noble metals[6] |
| Electrochemical Reduction | e⁻ / Au or Ag electrode | "Green" (no chemical reductant), tunable selectivity, simple operation.[7] | Requires specialized equipment, electrode fouling can be an issue. | ~100% (Faradaic Efficiency)[7] |
Part 3: Alternative Synthetic Routes Bypassing Nitration
A more fundamental alternative involves redesigning the synthesis to avoid nitrated intermediates entirely. This approach can enhance the inherent safety of the process and may offer more convergent or efficient pathways depending on the availability of starting materials.
Route A: From Substituted Benzoic Acids
This strategy involves the reduction of a carboxylic acid or its ester derivative. For instance, a related compound, o-aminobenzyl alcohol, can be prepared via the electrochemical reduction of anthranilic acid (2-aminobenzoic acid).[8] A similar approach could be envisioned starting from 3-amino-4-hydroxybenzoic acid, where the carboxylic acid group is selectively reduced to the alcohol.
Route B: From Substituted Aldehydes or Ketones
This route begins with a suitably substituted hydroxybenzaldehyde or hydroxyacetophenone. The synthesis involves two key steps: introduction of the amino group and reduction of the carbonyl group.
-
Introduction of the Amino Group: This can be achieved through methods like reductive amination of an aldehyde or formation of an oxime followed by reduction.
-
Reduction of the Carbonyl: The aldehyde or ketone is reduced to the corresponding alcohol. This step can often be performed concurrently with the amino group formation or in a separate step using reagents like NaBH₄. For example, 4-hydroxybenzyl alcohol can be synthesized by the catalytic hydrogenation of 4-hydroxyacetophenone.[9]
Conceptual Workflow for Alternative Synthetic Pathways
Caption: Divergent synthetic routes to 3-amino-4-hydroxybenzyl alcohol.
Part 4: Experimental Protocols
Protocol 1: Representative Nanocatalyst-Mediated Reduction of a Nitrophenol
This protocol is adapted from procedures for the reduction of 4-nitrophenol and is representative of the methodology.[1][5]
Objective: To reduce this compound to 3-amino-4-hydroxybenzyl alcohol using a supported catalyst and NaBH₄.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Deionized Water & Ethanol
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask, dissolve a specific amount of this compound in a water/ethanol mixture (e.g., 0.1 mM concentration).
-
Catalyst Addition: Add a catalytic amount of the chosen supported catalyst to the solution.
-
Initiation of Reaction: Add a freshly prepared aqueous solution of NaBH₄ in significant molar excess (e.g., 100-fold) to the stirring mixture. The reaction is typically initiated immediately, often indicated by a color change as the yellow nitrophenolate ion is consumed.
-
Scientist's Note: The NaBH₄ solution should be freshly prepared as it hydrolyzes over time. The large excess ensures the reaction goes to completion and provides a pseudo-first-order kinetic profile if monitoring is desired.
-
-
Reaction Monitoring: The progress of the reaction can be monitored in real-time using UV-Vis spectroscopy by observing the disappearance of the absorbance peak corresponding to the nitrophenolate ion (around 400 nm) and the appearance of the product peak.[2]
-
Work-up: Upon completion, the catalyst is removed by filtration or centrifugation. The product can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion and Expert Recommendations
The traditional synthesis of 3-amino-4-hydroxybenzyl alcohol via the reduction of this compound remains a viable method. However, for researchers and developers seeking to optimize processes, significant opportunities exist in the adoption of modern alternatives.
-
For Laboratory-Scale Synthesis & High Throughput: Nanocatalytic methods using noble or bimetallic catalysts with NaBH₄ offer unparalleled speed and efficiency at room temperature, making them ideal for rapid synthesis of derivatives.[2][6]
-
For Green Chemistry & Process Safety: Electrochemical reduction is a highly attractive option that eliminates chemical reducing agents, aligning with green chemistry principles.[7] Furthermore, designing a synthetic route that completely avoids nitrated intermediates (Routes A or B) is the most robust strategy for enhancing process safety, a critical consideration for industrial-scale production.
-
For Cost-Effective, Large-Scale Production: While classic catalytic hydrogenation is well-established, exploring non-noble bimetallic nanocatalysts could offer a significant cost reduction without compromising efficiency.[6]
The optimal choice depends on a multi-faceted analysis of project goals. By understanding the performance, benefits, and limitations of each alternative presented in this guide, scientists can make more informed and strategic decisions in their synthetic endeavors.
References
- Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. [Link]
- Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
- Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium C
- Catalytic reduction of 4-nitrophenol to 4-aminophenol over Ni/SiO_2 catalyst made from reduced SiO_2@NiPhy. Semantic Scholar. [Link]
- Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. National Institutes of Health (NIH). [Link]
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]
- Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences. [Link]
- o-Aminobenzyl alcohol. Organic Syntheses. [Link]
- Preparation of 4-hydroxybenzyl alcohol. PrepChem.com. [Link]
- Process for producing 3-hydroxy-4-aminobenzoic acids.
- Process for the preparation of 3-hydroxybenzyl alcohol.
- Process for preparing p-hydroxybenzyl alcohol.
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. [Link]
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Institutes of Health (NIH). [Link]
- 3-Methyl-4-nitrophenol.
- 4-nitrophenol – Knowledge and References. Taylor & Francis. [Link]
- The Competition between 4-Nitrophenol Reduction and BH₄⁻ Hydrolysis on Metal Nanoparticle C
- 4-Nitrophenol: Properties, Production And Uses. Chemcess. [Link]
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A Comparative Guide to Suzuki-Miyaura Coupling: Halogenated Phenols vs. Phenolic Triflates and Tosylates for Biaryl Synthesis
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds. For researchers in drug development and materials science, it is an indispensable tool for constructing biaryl and substituted aromatic scaffolds, which form the core of countless pharmaceuticals and functional materials. The reaction's elegance lies in its simplicity: the palladium-catalyzed coupling of an organoboron reagent with an organic halide or sulfonate.
However, when the desired starting material is a phenol, a common and readily available feedstock, a critical decision must be made. The phenolic hydroxyl group is non-reactive under Suzuki-Miyaura conditions due to the strength of the C–O bond. It must first be converted into a suitable electrophilic partner with a good leaving group. The most common strategies involve transformation into a halide (chloride, bromide, iodide) or a sulfonate ester (tosylate, triflate).
This guide provides an in-depth comparison of these phenol-derived electrophiles. We will move beyond a simple list of options to explore the mechanistic nuances, practical considerations, and performance data that inform the selection process in a modern research environment.
Activating the Phenolic C–O Bond: Creating a Viable Electrophile
The core challenge lies in transforming the robust phenolic C–O bond into a substrate susceptible to oxidative addition by a low-valent palladium catalyst. This is achieved by replacing the hydroxyl proton with a group that, when bonded to the oxygen or substituted for the entire hydroxyl group, creates an effective leaving group.
-
Halogenated Phenols (Ar-X): The classic approach involves the electrophilic halogenation of the phenol ring to install an iodo, bromo, or chloro group. This fundamentally changes the coupling site from the C–O to a C–X bond. The reactivity trend for Suzuki-Miyaura coupling is well-established and directly correlates with the C–X bond strength: Ar-I > Ar-Br >> Ar-Cl . While effective, this method is contingent on the ability to selectively halogenate the desired position on the phenol ring, which can be complicated by the presence of other directing groups.
-
Phenolic Sulfonates (Ar-OSO₂R): A more direct activation of the C–O bond is achieved by converting the phenol into a sulfonate ester. The most common examples are triflates (Ar-OTf, from trifluoromethanesulfonyl anhydride) and tosylates (Ar-OTs, from p-toluenesulfonyl chloride). These sulfonate groups are excellent leaving groups, rendering the C–O bond susceptible to cleavage by the palladium catalyst.
-
Aryl Triflates (Ar-OTf): Often considered the "gold standard" of phenol-derived electrophiles, triflates are exceptionally reactive, frequently matching or even exceeding the reactivity of aryl bromides. Their high reactivity allows for milder reaction conditions, which can be crucial for sensitive or complex substrates.
-
Aryl Tosylates (Ar-OTs): Tosylates represent a more economical alternative to triflates. However, this cost benefit comes with a trade-off in reactivity. Aryl tosylates are generally more challenging to couple than triflates and often require more specialized, highly active catalyst systems, sometimes borrowing from technologies developed for aryl chlorides.
-
Mechanistic Insights: The Critical Oxidative Addition Step
The rate-determining step for many Suzuki-Miyaura couplings, and the one most profoundly influenced by the choice of electrophile, is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. This step involves the cleavage of the C–X or C–O bond and the formation of an Ar-Pd(II)-Lg species, which initiates the catalytic cycle.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.
The ease of oxidative addition is inversely related to the bond dissociation energy of the carbon-leaving group bond. This explains the observed reactivity trend:
-
Ar-I / Ar-Br: These bonds are relatively weak, allowing oxidative addition to proceed readily with standard palladium catalysts like Pd(PPh₃)₄.
-
Ar-OTf: The C–O bond in a triflate is highly polarized and activated, making it an excellent substrate for oxidative addition, with reactivity often on par with aryl bromides.
-
Ar-Cl / Ar-OTs: The C–Cl and C–OTs bonds are significantly stronger and less polarized. Oxidative addition is sluggish and often requires specialized, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to insert into the strong C-Lg bond.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes typical outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with a phenol derivative (4-methoxyphenol) converted to various electrophilic forms. Conditions are representative and optimized for each substrate class.
| Electrophile Partner | Leaving Group | Typical Catalyst/Ligand | Temp. (°C) | Time (h) | Typical Yield | Key Considerations |
| 4-Iodoanisole | -I | Pd(PPh₃)₄ | 80-100 | 2-6 | >95% | Highly reactive; potential for side reactions at high temp. |
| 4-Bromoanisole | -Br | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 80-110 | 4-12 | >90% | The workhorse of Suzuki couplings; reliable and robust. |
| 4-Anisyl Triflate | -OTf | Pd(OAc)₂ / PPh₃ | 70-90 | 1-4 | >95% | Excellent reactivity under mild conditions; ideal for sensitive substrates. |
| 4-Anisyl Tosylate | -OTs | Pd(OAc)₂ / SPhos or NiCl₂(dppp) | 100-120 | 12-24 | 70-85% | Less reactive; requires specialized ligands or Ni catalysis and higher temperatures. |
| 4-Chloroanisole | -Cl | Pd₂(dba)₃ / SPhos or XPhos | 100-120 | 12-24 | 75-90% | Inert with simple catalysts; requires bulky, electron-rich ligands. |
Experimental Protocols: From Phenol to Biaryl
Here we provide representative, detailed protocols that exemplify the workflows for activating and coupling a phenol.
Protocol 1: Synthesis and Coupling of an Aryl Triflate
Step A: Synthesis of 4-tert-butylphenyl trifluoromethanesulfonate
-
To a stirred solution of 4-tert-butylphenol (1.50 g, 10.0 mmol) and pyridine (1.21 mL, 15.0 mmol) in dichloromethane (DCM, 20 mL) at 0 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O, 1.85 mL, 11.0 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Quench the reaction by adding 1 M HCl (15 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (eluting with hexane/ethyl acetate) to yield the pure aryl triflate.
Step B: Suzuki-Miyaura Coupling of the Aryl Triflate
-
To an oven-dried flask, add the 4-tert-butylphenyl triflate (2.82 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (210 mg, 0.8 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (40 mL) followed by an aqueous solution of potassium carbonate (2 M, 15 mL, 30 mmol).
-
Heat the mixture to 80 °C and stir vigorously for 2 hours.
-
After cooling to room temperature, add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Protocol 2: Coupling of a Challenging Aryl Chloride
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%), and SPhos (82 mg, 0.2 mmol, 2 mol%).
-
Add 4-chloroanisole (1.42 g, 10.0 mmol) and phenylboronic acid (1.46 g, 12.0 mmol).
-
Add finely ground potassium phosphate (K₃PO₄, 3.18 g, 15.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (20 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the product.
Decision Workflow: Selecting the Right Electrophile
The choice of electrophile is a multi-faceted decision balancing reactivity, cost, substrate scope, and the stage of research.
Caption: A decision-making workflow for selecting a phenol-derived electrophile.
Conclusion and Expert Recommendations
The activation of phenols for Suzuki-Miyaura coupling offers a versatile toolkit for the modern chemist. Each derivative of the phenolic hydroxyl group carries a distinct profile of reactivity, cost, and compatibility.
-
For Maximum Reactivity and Mild Conditions: Aryl triflates are the undisputed champions. They are the go-to choice in late-stage synthesis, with complex or sensitive substrates, where securing the highest possible yield under the gentlest conditions is paramount.
-
For Routine, Robust Coupling: Aryl bromides and iodides remain the reliable workhorses. If the phenol can be cleanly halogenated, these electrophiles provide a robust and predictable entry into cross-coupling with a wide array of standard palladium catalysts.
-
For Economical, Large-Scale Synthesis: Aryl chlorides and tosylates have become increasingly viable options. While they demand more specialized and often more expensive ligands, the low cost of the bulk starting materials (e.g., SO₂Cl₂, TsCl) makes them attractive for process development and scale-up, provided the necessary optimization of reaction conditions is undertaken.
Ultimately, the optimal choice is context-dependent. By understanding the mechanistic underpinnings and practical trade-offs detailed in this guide, researchers can make informed decisions, accelerating their discovery and development programs with efficiency and precision.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
- Biscoe, M. R.; Buchwald, S. L. The Suzuki-Miyaura Cross-Coupling of Aryl Triflates with Arylboronic Acids Catalyzed by a Bulky, Electron-Rich Monophosphine Ligand. Organic Letters, 2007, 9(13), 2405-2408. [Link]
- Guild, J. B.; Lee, S. J.; Lee, S. Recent Advances in Suzuki-Miyaura Cross-Coupling Reaction. Current Organic Chemistry, 2021, 25(11), 1332-1359. [Link]
- Roy, A. H.; Hartwig, J. F. Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 2001, 123(7), 1232-1233. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(hydroxymethyl)-4-nitrophenol
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(hydroxymethyl)-4-nitrophenol, grounded in established safety principles and regulatory frameworks. Our approach prioritizes not just procedural accuracy, but a deep understanding of the causality behind each step, ensuring a self-validating system of laboratory safety.
While specific data for this compound is limited, its structural similarity to other nitrophenols, such as 4-nitrophenol, allows us to establish a robust disposal plan based on well-documented protocols for this class of compounds. Nitrophenols are recognized for their potential toxicity and environmental hazards, necessitating their treatment as regulated hazardous waste.
Part 1: Immediate Safety & Hazard Recognition
Before any disposal process begins, it is imperative to understand the hazards inherent to this compound and to use appropriate Personal Protective Equipment (PPE). Handling this compound, even when designated as waste, requires the same level of caution as handling the pure substance.
1.1 Hazard Profile
Based on data from related nitrophenol compounds, this compound should be handled as a substance that is:
-
Toxic or Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2]
-
Harmful in Contact with Skin or if Inhaled: The compound can be absorbed through the skin and is hazardous if dusts are inhaled.[3][4][5][6]
-
An Irritant: Can cause irritation to the skin, eyes, and respiratory system.[7][8]
-
Potential for Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3][4][6]
-
Toxic to Aquatic Life: Release into the environment can cause significant harm to aquatic ecosystems.[2][4][6][9]
1.2 Required Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is that engineering controls, like fume hoods, are the first line of defense.[7] However, appropriate PPE is mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves, such as Butyl Rubber, tested according to standards like EN 374.[10][7] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[10]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10][8][11] A face shield may be necessary when handling larger quantities or when there is a splash hazard.[7]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[10][12] Contaminated clothing should be laundered separately by informed individuals before reuse.[7][13]
-
Respiratory Protection: If there is a risk of generating dust or working outside of a well-ventilated area like a chemical fume hood, a NIOSH-approved respirator (e.g., N95 or better) is required.[10][11]
Part 2: Waste Characterization & Regulatory Framework
Proper disposal is a legal requirement governed by national and local authorities. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15]
2.1 Is this compound a Hazardous Waste?
Yes. The decision is based on two factors: listing and characteristics.
-
Listed Waste: The EPA lists specific commercial chemical products as hazardous waste when discarded. The closely related compound, p-nitrophenol, is listed with the EPA Waste Number U170 .[9] Therefore, it is imperative to manage this compound waste as if it carries the same designation to ensure compliance.
-
Characteristic Waste: Even if not listed, a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Nitrophenols are known for their toxicity.
Table 1: Hazard & Disposal Profile Summary
| Parameter | Description | Source |
| GHS Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged exposure), H401/H402 (Toxic/Harmful to aquatic life). | [3][2][4][6] |
| Primary Disposal Route | Collection by a licensed professional hazardous waste disposal company. | [2] |
| Probable EPA Waste Code | U170 (based on p-nitrophenol) | [9] |
| Recommended Treatment | High-temperature incineration by a licensed facility. | [16] |
| Incompatible Materials | Strong bases (e.g., sodium hydroxide) and oxidizing agents (e.g., perchlorates, nitrates). | [7] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is accumulated, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
-
Action: Immediately segregate waste this compound from other waste streams at the point of generation.
-
Causality: Nitrophenols are incompatible with strong bases and oxidizing agents.[7] Mixing incompatible chemicals can lead to dangerous reactions, such as heat generation, gas evolution, or even fire and explosion. Proper segregation is a critical, preventative safety measure.
Step 2: Containerization
-
Action: Place the waste in a designated, compatible container. This container must be in good condition, made of a material that will not react with the chemical (e.g., glass or high-density polyethylene), and have a secure, tight-fitting lid.[17]
-
Causality: The container's primary function is containment. A compromised or incompatible container can lead to leaks and spills, causing personnel exposure and environmental contamination.[17] The container must remain closed except when adding waste to prevent the release of vapors and to avoid spills.[17]
Step 3: Labeling
-
Action: Label the waste container clearly and immediately. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[17] If the waste is a mixture, list all components and their approximate percentages.
-
Causality: Accurate labeling is a regulatory requirement and essential for safety.[17] It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal professionals who will handle it, ensuring it is managed correctly throughout the disposal chain.
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area. This area must be under the control of laboratory personnel and away from drains or ignition sources.[9][17] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.
-
Causality: EPA and local regulations strictly govern the amount of waste that can be accumulated and for how long.[14][15] Storing waste in a designated, controlled area minimizes the risk of accidental spills, unauthorized access, and environmental release. Secondary containment provides a crucial backup barrier.
Step 5: Arranging for Disposal
-
Action: Once the container is full or the accumulation time limit is approaching, arrange for pickup. This must be done through your institution's Environmental Health and Safety (EHS) department or directly with a licensed hazardous waste disposal contractor.[10][2] Complete all required paperwork, such as a hazardous waste pickup request form.[17]
-
Causality: Hazardous waste disposal is a highly regulated process that cannot be performed by untrained individuals.[18] Licensed contractors have the permits, equipment, and expertise to transport and treat hazardous waste in accordance with federal and state law, ensuring it is managed in an environmentally sound manner.[15][16] Never discharge this chemical into a sewer or waterway.[10][9]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential.
-
Evacuate & Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Protect Yourself: Don appropriate PPE, including respiratory protection, before attempting any cleanup.[9]
-
Contain: For solid spills, use a dry cleanup method like gently sweeping or using a vacuum with a HEPA filter to avoid generating dust.[3][7] Do not dry sweep.[7] For liquid spills, contain the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Collect: Carefully collect the spilled material and any contaminated absorbents or cleaning materials. Place everything into a new, properly labeled hazardous waste container.[10][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
The following diagram outlines the decision-making workflow for the disposal process.
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A Senior Application Scientist's Guide to Handling 3-(hydroxymethyl)-4-nitrophenol: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 3-(hydroxymethyl)-4-nitrophenol is a valuable intermediate, its structural similarity to other nitrophenolic compounds necessitates a cautious and well-defined handling protocol. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe use, ensuring the protection of both the researcher and the integrity of the experiment.
The core principle underpinning these protocols is mitigating risk from a compound that, based on its chemical family, should be treated as harmful if swallowed, toxic in contact with skin, a cause of serious skin and eye irritation, and potentially capable of causing respiratory irritation and organ damage through prolonged exposure.[1][2][3][4][5]
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound belongs to the nitrophenol class of compounds. These substances are known for their potential systemic toxicity.[6][7] The nitro group significantly increases the chemical's reactivity and its ability to be absorbed through the skin.[8] Inhalation of dusts or aerosols and accidental ingestion also provide direct routes for systemic exposure.[3][9]
Exposure can lead to a range of adverse health effects, from immediate irritation to more severe conditions like methemoglobinemia, a state where the blood's ability to carry oxygen is dangerously reduced.[9][10] Therefore, every procedural step that follows is designed to prevent this compound from entering the body through any route.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural formality; it is your primary barrier against chemical exposure. For this compound, a comprehensive ensemble is mandatory.
| PPE Component | Specification | Rationale & Expert Insight |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Goggles provide a seal against splashes and dust.[1] The face shield is critical when handling the solid to prevent impact from spills or when preparing solutions where splash hazards are highest.[11] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | Nitrophenols can penetrate standard latex gloves. Nitrile or neoprene gloves offer superior chemical resistance.[8] Double-gloving provides an extra layer of security and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Gloves should be changed immediately upon contamination and after each handling session.[11][12] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat and chemical-resistant apron. | The lab coat protects against incidental contact and small splashes.[1] A chemical-resistant apron is necessary when handling larger quantities or during procedures with a significant splash potential.[8] |
| Respiratory Protection | Use is mandatory within a certified chemical fume hood. If dust generation is unavoidable, a respirator may be required. | Engineering controls are the first line of defense. All handling of solid this compound and its solutions must occur in a fume hood to contain dust and vapors.[1][8] If procedures risk generating significant dust, a respiratory hazard evaluation should be conducted to determine if a respirator is needed.[11] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol ensures that safety is integrated into every stage of the experimental process.
Step 1: Preparation & Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Handling the Compound (Weighing & Solution Prep)
-
Work Within the Sash: Keep the fume hood sash at the lowest practical height to maximize containment.
-
Avoid Dust Generation: When weighing the solid compound, handle it gently. Avoid scooping or pouring in a manner that creates airborne dust.[9] Using a micro-spatula can help control the transfer of the powder.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Do not add solvent to the solid, as this can increase the risk of splashing.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material. This material must then be treated as hazardous waste.[1]
Step 3: Post-Handling & Cleanup
-
Secure the Compound: Tightly seal the primary container of this compound and any prepared solutions.
-
Decontaminate: Wipe down the work surface within the fume hood, your spatula, and any other equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally, inner gloves.
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[10]
Emergency Procedures: Immediate & Decisive Action
| Incident | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing, including shoes and watches.[10] 2. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower must be used for large area contact.[10][13] 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) of a related compound like 4-Nitrophenol to the medical personnel.[14] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | 1. Move the affected person to fresh air at once.[15] 2. If breathing is difficult or has stopped, perform artificial respiration if you are trained to do so.[15] 3. Seek immediate medical attention.[9] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[16] 3. Seek immediate medical attention. Call a poison control center or physician.[16] |
| Minor Spill | 1. Alert others in the area. 2. Wearing full PPE, cover the spill with a chemical absorbent material like vermiculite or sand.[1] 3. Gently sweep the absorbed material into a labeled hazardous waste container. Avoid creating dust.[9] 4. Clean the spill area thoroughly. All cleanup materials are hazardous waste.[1] |
Disposal Plan: Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental protection.[17]
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][18]
-
Solid Waste: All contaminated solids, including gloves, weigh paper, absorbent materials, and unused reagents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Disposal: Arrange for the disposal of all waste through your institution's authorized hazardous waste management provider.[1][18] Do not pour any amount down the drain or place it in the regular trash.[1]
Visualized Workflow: Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
References
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
- 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]
- THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Acetone Sector Group. [Link]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- 3-Methyl-4-nitrophenol - Hazardous Agents. Haz-Map. [Link]
- HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
- 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
- Toxicological Profile for Nitrophenols.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
